molecular formula C7H7Br2N B174496 3,5-Dibromo-4-ethylpyridine CAS No. 125419-80-9

3,5-Dibromo-4-ethylpyridine

Cat. No.: B174496
CAS No.: 125419-80-9
M. Wt: 264.94 g/mol
InChI Key: RKKOFWBLQLWAEN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-ethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOFWBLQLWAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625162
Record name 3,5-Dibromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125419-80-9
Record name 3,5-Dibromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 3,5-Dibromo-4-ethylpyridine is exceptionally limited. This guide provides the available information for the specified compound and, for comparative purposes, includes data on the closely related analog, 3,5-Dibromo-4-methylpyridine. This information should be used as a reference point, and it is crucial to note that the properties of the methyl analog are not directly transferable to the ethyl derivative.

Core Chemical Properties

A comprehensive summary of the known and predicted chemical properties for this compound is presented below. Due to the scarcity of experimental data for the ethyl derivative, some properties remain unavailable. For comparison, the corresponding data for 3,5-Dibromo-4-methylpyridine are included.

Table 1: Core Chemical Properties

PropertyThis compound3,5-Dibromo-4-methylpyridine
CAS Number 125419-80-9[1]3430-23-7
Molecular Formula C₇H₇Br₂NC₆H₅Br₂N[2]
Molecular Weight 264.95 g/mol 250.92 g/mol [2]
Appearance Data Not AvailableWhite to off-white crystalline powder[3]
Melting Point Data Not Available72-76 °C[3]
Boiling Point Data Not Available243.0 ± 35.0 °C (Predicted)[2]
Density Data Not Available1.911 ± 0.06 g/cm³ (Predicted)[2]
Solubility Data Not AvailableSoluble in ethanol, ether, and chloroform[3]

Synthesis and Reactivity

Synthesis of 3,5-Dibromo-4-substituted Pyridines

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of the analogous 3,5-Dibromo-4-methylpyridine can provide insights into a potential synthetic route. The synthesis of such compounds often involves the bromination of a corresponding 4-substituted pyridine.

A general approach for the synthesis of 3,5-dihalo-4-alkylpyridines may involve the lithiation of 3,5-dibromopyridine followed by reaction with an appropriate electrophile (e.g., ethyl iodide for the target compound).

General Synthetic Workflow:

G cluster_0 Generic Synthesis of 3,5-Dibromo-4-alkylpyridines Start 3,5-Dibromopyridine Step1 Lithiation (e.g., LDA, n-BuLi) Start->Step1 Step2 Reaction with Alkyl Halide (R-X) Step1->Step2 Product 3,5-Dibromo-4-alkylpyridine Step2->Product

References

3,5-Dibromo-4-ethylpyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Compound Identification

This document details the chemical and physical properties, synthesis, and potential applications of 3,5-Dibromo-4-methylpyridine, a key intermediate in organic synthesis.

IdentifierData
Compound Name 3,5-Dibromo-4-methylpyridine
Synonyms 3,5-Dibromo-4-picoline
CAS Number 3430-23-7[1]
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Chemical Structure (See Figure 1)

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,5-Dibromo-4-methylpyridine. These values are crucial for handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White to off-white crystalline powder or solid.[1][2]ChemBK, Pipzine Chemicals, TCI
Melting Point 104-107 °C[1]ChemBK
Boiling Point (Predicted) 243.0 ± 35.0 °C[1]ChemBK
Density (Predicted) 1.911 ± 0.06 g/cm³[1]ChemBK
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.[1][2]ChemBK, Pipzine Chemicals
Vapor Pressure (25 °C) 0.0513 mmHg[1]ChemBK
Refractive Index (Predicted) 1.593[1]ChemBK
Flash Point 100.7 °C[1]ChemBK

Synthesis Protocol

A common laboratory-scale synthesis of 3,5-Dibromo-4-methylpyridine involves the directed ortho-metalation of 3,5-dibromopyridine followed by alkylation.[3]

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): A solution of n-butyllithium (1.6 N in hexane, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous tetrahydrofuran (THF, 145 ml) at -10°C under an argon atmosphere.[3]

  • Lithiation of 3,5-Dibromopyridine: The reaction mixture is cooled to -78°C. A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), also cooled to -78°C, is added dropwise to the LDA solution.[3] The mixture is stirred for 30 minutes at this temperature.[3]

  • Alkylation: Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise to the reaction mixture.[3] Stirring is continued for 2 hours at -78°C.[3]

  • Quenching and Extraction: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (120 ml).[3] After evaporating the solvents, the residue is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated.[3]

  • Purification: The resulting yellow solid is triturated with ethyl acetate and filtered. The filtrate is concentrated and the residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (97.5/2.5) mixture as the eluent to yield the final product as a white solid.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of 3,5-Dibromo-4-methylpyridine cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Purification Workup and Purification nBuLi n-Butyllithium LDA Lithium Diisopropylamide (LDA) nBuLi->LDA Diisopropylamine Diisopropylamine Diisopropylamine->LDA Lithiation Lithiation (-78°C) LDA->Lithiation Dibromopyridine 3,5-Dibromopyridine Dibromopyridine->Lithiation Alkylation Alkylation (-78°C) Lithiation->Alkylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Alkylation Product_Intermediate Reaction Mixture Alkylation->Product_Intermediate Quenching Quenching (aq. NH4Cl) Product_Intermediate->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3,5-Dibromo-4-methylpyridine Purification->Final_Product

Figure 1. Synthesis workflow for 3,5-Dibromo-4-methylpyridine.

Applications in Research and Drug Development

Halogenated pyridines are valuable building blocks in medicinal chemistry due to their ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. 3,5-Dibromo-4-methylpyridine serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2]

Potential Applications:

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The pyridine core is a common scaffold in many pharmaceutical compounds. The bromo-substituents at the 3 and 5 positions provide reactive handles for further chemical modifications.

  • Fragment-Based Drug Discovery: This compound can be used as a fragment in screening campaigns to identify initial hits for novel drug targets.

  • Synthesis of Novel Materials: Pyridine derivatives are also explored in the development of materials with specific electronic or optical properties.[2]

Logical Relationship Diagram:

Drug_Discovery_Pathway Role of 3,5-Dibromo-4-alkylpyridines in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Screening and Optimization Start 3,5-Dibromo-4-alkylpyridine (Building Block) Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Functionalization Further Functionalization Coupling->Functionalization Library Compound Library Synthesis Functionalization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 2. Logical workflow of utilizing 3,5-Dibromo-4-alkylpyridines in a drug discovery program.

Safety and Handling

3,5-Dibromo-4-methylpyridine is considered harmful if swallowed, and causes skin and eye irritation.[1] It may also cause respiratory irritation.

Precautionary Measures:

  • Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Use in a well-ventilated area.[1]

  • Avoid breathing dust and vapors.[1]

  • Keep away from ignition sources and oxidizing agents.[1]

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physical properties of 3,5-Dibromo-4-ethylpyridine is limited. This guide provides a detailed overview of the physical properties of the closely related and well-documented analogue, 3,5-Dibromo-4-methylpyridine , which can serve as a valuable proxy for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein largely pertain to this methyl analogue and should be considered as an estimation for the ethyl derivative.

Physicochemical Properties of 3,5-Dibromo-4-methylpyridine

The physical and chemical characteristics of 3,5-Dibromo-4-methylpyridine are crucial for its application in organic synthesis and drug design. These properties dictate its behavior in various solvents, its reactivity, and its potential for purification. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of 3,5-Dibromo-4-methylpyridine
PropertyValueNotes
Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol [1][2][3][4]
Appearance White to off-white crystalline solid[1][5]
Melting Point 104-107 °C[3][5]
Boiling Point 243.0 ± 35.0 °C (Predicted)[3][5]
Density 1.911 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility in Water Poor[1]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, dichloromethane[1][5]
pKa 1.17 ± 0.28 (Predicted)[5]
Flash Point 100.7 °C[3][5]
Refractive Index 1.593 (Predicted)[3][5]

Experimental Protocols

Detailed experimental methodologies are essential for the replication of results and the synthesis of target compounds. The following section outlines a common protocol for the synthesis of 3,5-dibromo-4-alkylpyridines, which can be adapted for the preparation of this compound.

Synthesis of 3,5-Dibromo-4-alkylpyridines

A prevalent method for the synthesis of 3,5-dibromo-4-alkylpyridines involves the directed ortho-metalation of 3,5-dibromopyridine, followed by alkylation. The following protocol for the synthesis of 3,5-Dibromo-4-methylpyridine can be modified for the ethyl analogue by substituting methyl iodide with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-methylpyridine [6]

  • Preparation of Lithium Diisopropylamide (LDA): In a round-bottom flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine (1.02 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -10 °C. To this solution, n-butyllithium in hexane (1.6 N) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

  • Metalation of 3,5-Dibromopyridine: The reaction mixture is then cooled to -78 °C. A solution of 3,5-dibromopyridine (1 equivalent) in anhydrous THF, also pre-cooled to -78 °C, is added dropwise to the LDA solution. The resulting mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the 4-lithiated intermediate.

  • Alkylation: Methyl iodide (1.4 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature. For the synthesis of this compound, ethyl iodide would be used in place of methyl iodide.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The solvents are removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 97.5:2.5) to yield the pure 3,5-Dibromo-4-methylpyridine as a white solid.[6]

Mandatory Visualizations

Synthesis Workflow for 3,5-Dibromo-4-alkylpyridines

SynthesisWorkflow Synthesis of 3,5-Dibromo-4-alkylpyridine A 3,5-Dibromopyridine C Directed Ortho-metalation (-78°C) A->C B LDA Generation (n-BuLi, Diisopropylamine, THF, -10°C) B->C D 4-Lithio-3,5-dibromopyridine (Intermediate) C->D E Alkylation with R-X (e.g., CH3I or C2H5I, -78°C) D->E F Quenching (sat. aq. NH4Cl) E->F G Workup & Purification (Extraction, Chromatography) F->G H 3,5-Dibromo-4-alkylpyridine (Final Product) G->H

Caption: Synthetic pathway for 3,5-Dibromo-4-alkylpyridines.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

3,5-Dibromo-4-methylpyridine is a halogenated pyridine derivative. The pyridine ring, a foundational structure in many biologically active compounds, is substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 4. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

The molecular structure of 3,5-Dibromo-4-methylpyridine is depicted in the diagram below:

Caption: Molecular structure of 3,5-Dibromo-4-methylpyridine.

Quantitative Data Summary

The key physicochemical properties of 3,5-Dibromo-4-methylpyridine are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C6H5Br2N[1][2][3]
Molecular Weight 250.92 g/mol [2][3]
Appearance White to light yellow crystalline powder.[4]
Melting Point 104-107 °C[1]
Boiling Point 243.0 ± 35.0 °C (Predicted)[1]
Density 1.911 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 100.7 °C[1]
Vapor Pressure 0.0513 mmHg at 25 °C[1]
Refractive Index 1.593[1]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.[1][4]

Experimental Protocols: Synthesis of 3,5-Dibromo-4-methylpyridine

The following is a detailed methodology for the synthesis of 3,5-Dibromo-4-methylpyridine, as adapted from cited literature.[2] This protocol involves the directed ortho-metalation of 3,5-dibromopyridine followed by methylation.

Materials and Reagents:
  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexane (1.6 N)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

Experimental Procedure:
  • Preparation of Lithium Diisopropylamide (LDA):

    • To a solution of diisopropylamine (3.6 mL, 1.02 equiv.) in anhydrous THF (145 mL) maintained at -10 °C under an argon atmosphere, add a 1.6 N solution of n-butyllithium in hexane (16 mL) dropwise.

  • Lithiation of 3,5-Dibromopyridine:

    • Cool the freshly prepared LDA solution to -78 °C.

    • In a separate flask, dissolve 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 mL) and cool the solution to -78 °C.

    • Add the solution of 3,5-dibromopyridine dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture for 30 minutes at this temperature.

  • Methylation:

    • To the reaction mixture, add methyl iodide (2.17 mL, 1.4 equiv.) dropwise at -78 °C.

    • Continue stirring for 2 hours at -78 °C.

  • Quenching and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (120 mL).

    • Allow the mixture to warm to room temperature and evaporate the solvents.

    • Extract the residue with EtOAc.

    • Wash the organic phase with brine, dry it over MgSO₄, and evaporate the solvent.

  • Purification:

    • The resulting yellow solid is taken up in EtOAc and the suspension is filtered.

    • The filtrate is evaporated, and the residue is purified by chromatography on silica gel.

    • Elution is carried out with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid (1.67 g).

Experimental Workflow Diagram:

G cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up and Purification diisopropylamine Diisopropylamine in THF LDA LDA Solution at -10°C diisopropylamine->LDA -10°C, Argon nBuLi n-Butyllithium in Hexane nBuLi->LDA lithiation Lithiation at -78°C LDA->lithiation dibromopyridine 3,5-Dibromopyridine in THF dibromopyridine->lithiation methylation Methylation with CH₃I at -78°C lithiation->methylation quench Quench with NH₄Cl methylation->quench extraction Solvent Evaporation & EtOAc Extraction quench->extraction purification Silica Gel Chromatography extraction->purification product 3,5-Dibromo-4-methylpyridine (White Solid) purification->product

Caption: Synthesis workflow for 3,5-Dibromo-4-methylpyridine.

Applications and Safety Information

3,5-Dibromo-4-methylpyridine serves as a crucial intermediate in organic synthesis.[1] Its unique structure makes it a valuable building block for the creation of more complex molecules, particularly in the development of dyes and other functional organic compounds.

Safety Precautions:

  • 3,5-Dibromo-4-methylpyridine is considered toxic and may be harmful if inhaled, ingested, or in contact with skin.[1]

  • It can cause irritation to the eyes, respiratory system, and skin.[1]

  • Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1]

  • All work should be conducted in a well-ventilated area, such as a fume hood.

  • Store the compound away from ignition sources and oxidizing agents.[1]

References

Solubility Profile of 3,5-Dibromo-4-ethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromo-4-ethylpyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong qualitative assessment based on a closely related analogue and details established experimental protocols for determining precise solubility parameters.

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound

Solvent FamilyExample SolventsEstimated Solubility
AlcoholsEthanol, MethanolSoluble
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble
HalogenatedDichloromethane, ChloroformSoluble
AromaticTolueneLikely Soluble
KetonesAcetoneLikely Soluble
EstersEthyl acetateLikely Soluble
NonpolarHexane, CyclohexaneSparingly Soluble to Insoluble
AqueousWaterInsoluble/Poorly Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures can be employed. The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

General Qualitative Solubility Assessment

This initial test provides a rapid determination of a compound's solubility in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or shaker

  • Water bath

  • Solvents: Water, 5% HCl (aq), 5% NaOH (aq), and selected organic solvents.

Procedure:

  • Place approximately 25-30 mg of this compound into a small test tube.[2][3]

  • Add 0.75-1 mL of the chosen solvent in small portions.[2][3]

  • Vigorously shake the test tube after each addition.[3]

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[2]

  • If the compound is not soluble at room temperature, the test tube can be gently heated in a water bath to observe any change in solubility.[2]

Gravimetric Method for Quantitative Solubility Determination

This method provides a precise measurement of solubility by determining the mass of dissolved solute in a saturated solution.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the desired solvent.

  • Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a filtered syringe to avoid transferring any solid particles.

  • Transfer the filtered supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the compound's boiling/decomposition point).

  • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent (e.g., in g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of an organic compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Transfer known volume of filtered solution to pre-weighed vial E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility (e.g., g/L) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis and Purification Considerations

The synthesis of 4-alkyl-3,5-dibromopyridines often involves the lithiation of 3,5-dibromopyridine followed by reaction with an electrophile. Solvents commonly used in these synthetic procedures, such as tetrahydrofuran (THF) and hexane, can provide an indication of the compound's solubility. The use of ethyl acetate and petroleum ether for extraction and chromatography further suggests solubility in these solvent systems. Given that this compound is a solid, recrystallization from a suitable solvent or solvent mixture would be a standard purification technique, implying that a solvent system exists where its solubility is moderate at elevated temperatures and low at room temperature.

References

An In-depth Technical Guide to the Predicted NMR Spectral Data of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-4-ethylpyridine. Due to the absence of experimentally acquired spectra in the public domain for this specific compound, this guide utilizes established principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS) on the pyridine ring, to forecast the spectral characteristics. The methodologies and predictions contained herein serve as a valuable resource for the identification and characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been estimated based on the known NMR data of pyridine, 3-bromopyridine, and the anticipated effects of bromine and ethyl substituents on the pyridine nucleus. The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-68.5 - 8.7Singlet-
-CH₂-2.8 - 3.0Quartet7.5
-CH₃1.2 - 1.4Triplet7.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6150 - 153
C-3, C-5118 - 121
C-4145 - 148
-CH₂-25 - 28
-CH₃13 - 16

Experimental Protocols

The following section outlines a detailed, standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has minimal signal overlap with the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as a chemical shift reference (0 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the resolution of the NMR signals. This is typically an automated process.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans is used to allow for the relaxation of the nuclei.

    • Spectral Width (SW): A spectral width of 10-16 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common.

    • Spectral Width (SW): A spectral width of 200-240 ppm is typically used.

Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Visualization of Spectral Interpretation

The following diagrams illustrate the logical relationships in the NMR spectral interpretation of this compound.

G Predicted ¹H NMR Assignments for this compound cluster_protons Protons cluster_shifts Predicted Chemical Shift (ppm) cluster_multiplicity Multiplicity H2_H6 H-2, H-6 shift_H2_H6 8.5 - 8.7 H2_H6->shift_H2_H6 CH2 -CH₂- shift_CH2 2.8 - 3.0 CH2->shift_CH2 CH3 -CH₃ shift_CH3 1.2 - 1.4 CH3->shift_CH3 mult_H2_H6 Singlet shift_H2_H6->mult_H2_H6 mult_CH2 Quartet shift_CH2->mult_CH2 mult_CH3 Triplet shift_CH3->mult_CH3 G Predicted ¹³C NMR Assignments for this compound cluster_carbons Carbons cluster_c_shifts Predicted Chemical Shift (ppm) C2_C6 C-2, C-6 shift_C2_C6 150 - 153 C2_C6->shift_C2_C6 C3_C5 C-3, C-5 shift_C3_C5 118 - 121 C3_C5->shift_C3_C5 C4 C-4 shift_C4 145 - 148 C4->shift_C4 CH2_C -CH₂- shift_CH2_C 25 - 28 CH2_C->shift_CH2_C CH3_C -CH₃ shift_CH3_C 13 - 16 CH3_C->shift_CH3_C

An In-depth Technical Guide to the 1H and 13C NMR Shifts for 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dibromo-4-ethylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of the structural characterization of this molecule. Due to the absence of publicly available experimental NMR data for this specific compound, this guide utilizes high-quality predicted data to facilitate research and development activities.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions were generated using the NMRDB.org online prediction tool, which employs a database-driven approach to estimate spectral parameters.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-68.55Singlet-
-CH2-2.95Quartet7.5
-CH31.25Triplet7.5
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-6151.0
C-4149.5
C-3, C-5122.0
-CH2-28.0
-CH314.0

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), to the NMR tube. CDCl3 is a common choice for a wide range of organic compounds due to its good dissolving power and relatively simple residual solvent signal.

  • Dissolution: Gently vortex or sonicate the NMR tube to ensure the complete dissolution of the sample.

  • Transfer: Carefully transfer the solution into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both 1H and 13C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl3).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192, due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Temperature: 298 K.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

  • Integrate the signals in the 1H spectrum.

  • Pick the peaks in both 1H and 13C spectra to determine their chemical shifts.

Visualization of NMR Data-Structure Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 1H and 13C NMR chemical shifts.

NMR_Correlation cluster_structure This compound Structure cluster_1h_nmr Predicted 1H NMR Signals cluster_13c_nmr Predicted 13C NMR Signals structure H2_6 H-2, H-6 δ = 8.55 ppm (s) CH2 -CH2- δ = 2.95 ppm (q) CH3 -CH3 δ = 1.25 ppm (t) C2_6 C-2, C-6 δ = 151.0 ppm C4 C-4 δ = 149.5 ppm C3_5 C-3, C-5 δ = 122.0 ppm C_CH2 -CH2- δ = 28.0 ppm C_CH3 -CH3 δ = 14.0 ppm p1->H2_6 Protons at positions 2 and 6 p1->C2_6 Carbons at positions 2 and 6 p2->CH2 Methylene protons p2->C_CH2 Methylene carbon p3->CH3 Methyl protons p3->C_CH3 Methyl carbon p4->C4 Carbon at position 4 p5->C3_5 Carbons at positions 3 and 5

Caption: Correlation of the molecular structure of this compound with its predicted 1H and 13C NMR signals.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 3,5-Dibromo-4-ethylpyridine

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation of this compound. Due to the absence of specific experimental mass spectra for this compound in the available literature, this guide is based on the well-established principles of mass spectrometry and the known fragmentation patterns of substituted pyridines, halogenated aromatic compounds, and molecules containing ethyl groups.[1][2][3] The information presented herein serves as a predictive framework for researchers working with this and structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). This will result in three peaks for the molecular ion (M, M+2, M+4) with relative intensities of roughly 1:2:1.[4] The primary fragmentation pathways are predicted to involve the loss of the ethyl substituent and bromine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (based on 79Br) m/z (Isotopologues) Proposed Fragment Ion Formula of Fragment Notes
263265, 267[M]+•[C7H7Br2N]+•Molecular ion. The isotopic pattern (1:2:1) is characteristic of two bromine atoms.
248250, 252[M - CH3]+[C6H4Br2N]+Loss of a methyl radical from the ethyl group, a common fragmentation for ethyl-substituted aromatics.[1]
234236, 238[M - C2H5]+[C5H2Br2N]+Loss of the entire ethyl radical.
184186[M - Br]+[C7H7BrN]+Loss of a bromine radical.
156158[M - Br - C2H4]+[C5H3BrN]+Loss of a bromine radical followed by the elimination of ethene.
155157[M - HBr - HCN]+•[C6H5Br]+•Potential ring fragmentation pathway.
77[C6H5]+[C6H5]+Phenyl cation, which can be a common fragment in the mass spectra of aromatic compounds.[4]

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.[5][6]

2.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

  • Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) suitable for GC-MS analysis to avoid column and detector saturation.

2.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

2.3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted data in Table 1.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Predicted Fragmentation Pathway of this compound M [C7H7Br2N]+• m/z = 263, 265, 267 F1 [C6H4Br2N]+ m/z = 248, 250, 252 M->F1 - CH3• F2 [C5H2Br2N]+ m/z = 234, 236, 238 M->F2 - C2H5• F3 [C7H7BrN]+ m/z = 184, 186 M->F3 - Br•

Caption: Primary fragmentation of the molecular ion.

Secondary Fragmentation Pathways F3 [C7H7BrN]+ m/z = 184, 186 F4 [C5H3BrN]+ m/z = 156, 158 F3->F4 - C2H4 M [C7H7Br2N]+• m/z = 263, 265, 267 F5 [C6H5Br]+• m/z = 155, 157 M->F5 - HBr, -HCN

Caption: Further fragmentation and rearrangement products.

References

Navigating the Stability of 3,5-Dibromo-4-ethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromo-4-ethylpyridine, a key building block for researchers, scientists, and drug development professionals. Understanding the stability profile of this halogenated pyridine is critical for ensuring its integrity in experimental settings and for the development of robust synthetic methodologies.

Core Stability Profile

Table 1: Summary of Physicochemical Properties and Stability Information

ParameterData/RecommendationSource/Rationale
Appearance White to off-white crystalline solidGeneral supplier information
Chemical Stability Stable under recommended storage conditions.Inferred from data on 3,5-Dibromopyridine and 3,5-Dibromo-4-methylpyridine.
Incompatible Materials Strong oxidizing agents, strong acids.General reactivity of pyridines and halogenated compounds.
Conditions to Avoid High temperatures, direct sunlight, moisture.General guidance for halogenated aromatic compounds.
Hazardous Decomposition Products Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr) gas.Expected thermal decomposition products of brominated organic compounds.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Recommended temperature: 2-8 °C for long-term storage.Minimizes potential for thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents potential oxidative degradation.
Container Tightly sealed, light-resistant containers (e.g., amber glass bottles).Protects from moisture and light exposure.
Location Store in a well-ventilated area away from incompatible materials.Ensures safety and prevents accidental contact with reactive substances.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several potential degradation pathways can be postulated. These pathways are theoretical and would require experimental validation.

A This compound B Hydrolysis (Moisture) A->B H₂O C Oxidation (Air/Oxidizing Agents) A->C [O] D Photodegradation (UV/Visible Light) A->D E Debromination or Hydroxylation Products B->E F Pyridine Ring Cleavage Products C->F G Radical Intermediates D->G G->F

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Thermal Stability Assessment

Objective: To evaluate the effect of elevated temperature on the purity of this compound.

Methodology:

  • Accurately weigh samples of this compound into several amber glass vials.

  • Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

  • Allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • A control sample should be stored at the recommended storage temperature (2-8°C) and analyzed at the same time points.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh 3,5-Dibromo- 4-ethylpyridine B Place in Vials A->B C1 40°C Oven B->C1 C2 60°C Oven B->C2 C3 80°C Oven B->C3 C4 Control (2-8°C) B->C4 D Remove at Time Points C1->D C2->D C3->D C4->D E Dissolve in Solvent D->E F HPLC Analysis E->F

Caption: Workflow for thermal stability assessment.

Photostability Assessment (adapted from ICH Q1B Guidelines)

Objective: To evaluate the effect of light exposure on the stability of this compound.

Methodology:

  • Prepare samples of this compound in chemically inert, transparent containers.

  • Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Expose the samples to a light source that meets ICH Q1B requirements, providing a standardized output of both visible and UVA light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Monitor the temperature of the samples to ensure it does not artificially accelerate degradation.

  • Following the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify any photodegradation products.

cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis A Prepare Samples in Transparent Containers C Expose Samples to Visible and UVA Light A->C B Prepare Dark Controls (Wrapped in Foil) B->C D Analyze Exposed and Dark Control Samples C->D E HPLC Analysis D->E F Compare Chromatograms E->F

Caption: Workflow for photostability assessment.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound in the presence of water and at different pH values.

Methodology:

  • Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 2, pH 7, and pH 9).

  • Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed, light-resistant containers.

  • At specified time points, withdraw aliquots from each solution.

  • Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.

Conclusion

While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, light, and moisture. Adherence to the recommended storage and handling guidelines is paramount for researchers and drug development professionals to ensure the reliability and reproducibility of their results. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for any application where the purity and integrity of this starting material are critical. It is strongly recommended that users perform their own stability studies to validate the suitability of this compound for their specific applications.

Navigating the Unknown: A Technical Guide to the Safe Handling of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for the safe handling of 3,5-Dibromo-4-ethylpyridine. Direct safety and toxicological data for this specific compound (CAS No. 125419-80-9) is largely unavailable in public databases and safety data sheets (SDS). The information presented herein is extrapolated from general chemical safety principles and data from structurally related compounds. It is imperative that users conduct a thorough, site-specific risk assessment and, where possible, obtain experimentally determined data before commencing any work with this substance.

Introduction: The Data Deficit

A comprehensive search for a detailed Safety Data Sheet for this compound reveals a significant lack of specific information. One available SDS explicitly states "no data available" for critical hazard information, including pictograms, signal words, and hazard statements.[1] While data exists for analogous compounds such as 3,5-dibromo-4-methylpyridine and other substituted pyridines, direct extrapolation of quantitative physical, chemical, and toxicological properties is not scientifically sound and can be dangerously misleading. Differences in the alkyl substituent (ethyl vs. methyl) can significantly alter a compound's properties.

This guide, therefore, adopts a precautionary principle, providing a conservative approach to handling this compound in a research and development setting.

Hazard Identification: A Precautionary Assessment

In the absence of specific data, this compound should be treated as a hazardous substance. Based on the hazard profiles of similar brominated pyridine compounds, it is prudent to assume the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Irritation: May cause skin irritation.[3][4]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Table 1: Assumed Hazard Profile for this compound

Hazard ClassPrecautionary Statement
Acute Toxicity (Oral)Assume harmful if swallowed. Do not ingest.
Acute Toxicity (Dermal)Assume toxic or harmful in contact with skin. Avoid all skin contact.
Acute Toxicity (Inhalation)Assume harmful if inhaled. Avoid breathing dust, fumes, or vapors.
Skin Corrosion/IrritationAssume it causes skin irritation.
Eye Damage/IrritationAssume it causes serious eye irritation.
STOT - Single ExposureAssume it may cause respiratory irritation.

Physical and Chemical Properties: Data to be Determined

No definitive quantitative data for the physical and chemical properties of this compound could be located. The table below outlines the key parameters that should be determined experimentally under controlled conditions before scaling up any process.

Table 2: Key Physical and Chemical Properties for Experimental Determination

PropertyValue
Molecular FormulaC₇H₇Br₂N
Molecular Weight264.95 g/mol
AppearanceTo be determined. Related compounds are often off-white to yellow solids.[5]
Melting PointTo be determined.
Boiling PointTo be determined.
SolubilityTo be determined. Related compounds are often soluble in organic solvents.[5]
Flash PointTo be determined.
Autoignition TemperatureTo be determined.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. A designated area for handling this compound should be established.

Engineering Controls
  • Ventilation: Use only in a chemical fume hood with appropriate exhaust ventilation.[6][7] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin exposure.[7] Contaminated clothing should be removed immediately and laundered before reuse.[4][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[7]

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Handling This compound fume_hood Work inside a Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Safety Goggles fume_hood->eye_protection  Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No   gloves Wear Nitrile or Chem-Resistant Gloves eye_protection->gloves lab_coat Wear Lab Coat or Chemical Apron gloves->lab_coat aerosol_risk Risk of Dust or Aerosol? lab_coat->aerosol_risk respirator Use Approved Respirator aerosol_risk->respirator Yes proceed Proceed with Experiment aerosol_risk->proceed No respirator->proceed

Diagram 1: PPE Selection Workflow
Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[6][7] Wash hands thoroughly after handling.[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][7][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with the substance.[1][7][9]

  • Containment and Cleanup: Sweep up or carefully vacuum up spillage and place it in a suitable, closed container for disposal. Do not let the product enter drains.[6][7]

Spill_Response Diagram 2: Spill Response Protocol spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Diagram 2: Spill Response Protocol

Chemical Incompatibility

Avoid contact with strong oxidizing agents and strong acids.[6] Reactions with these materials could be vigorous or explosive. A detailed chemical compatibility study has not been performed for this specific molecule. Therefore, it is crucial to carefully review all reagents before combining them with this compound.

Incompatibility Diagram 3: Chemical Incompatibility main_compound This compound oxidizers Strong Oxidizing Agents main_compound->oxidizers  Incompatible acids Strong Acids main_compound->acids  Incompatible

Diagram 3: Chemical Incompatibility

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Dispose of contents/container to an approved waste disposal plant.[7]

Conclusion and Recommendations

The absence of comprehensive safety data for this compound necessitates a highly cautious and conservative approach to its handling. All researchers, scientists, and drug development professionals must:

  • Assume the compound is hazardous based on the profiles of analogous structures.

  • Utilize stringent engineering controls and a full complement of PPE for all handling procedures.

  • Conduct a thorough, documented risk assessment before any new procedure or scale-up.

  • Prioritize obtaining experimental data for key physical, chemical, and toxicological properties to fill the existing data gaps.

By adhering to these principles, the risks associated with handling this poorly characterized compound can be effectively managed, ensuring a safe laboratory environment.

References

The Diverse Biological Landscape of Substituted Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif, serves as a cornerstone in the development of a vast array of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities exhibited by substituted pyridine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this versatile class of molecules.

Anticancer Activity

Substituted pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-urea derivative 8e MCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8n MCF-7 (Breast)1.88Doxorubicin1.93
Imidazo[1,2-a]pyridine derivative 6n HeLa (Cervical)---
2,4,6-trisubstituted pyridine derivativesRenal and Prostate cancer cell linesPotent activity--
2,3-diaryl-3H-imidazo[4,5-b]pyridine 3f K562 (Leukemia)Moderate--
Trilogy-Function Thiadiazole-Triazole-Pyridine derivative C2 MCF-7 (Breast)110.4 (µg/ml)--
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Substituted pyridine derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways in Anticancer Activity

Substituted pyridine derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[5] Others have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[6]

anticancer_pathway cluster_0 Pyridine Derivative Action cluster_1 Cellular Response Pyridine Substituted Pyridine Derivative p53 p53 Upregulation Pyridine->p53 JNK JNK Upregulation Pyridine->JNK PI3K PI3K/Akt/mTOR Inhibition Pyridine->PI3K CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis Proliferation Decreased Cell Proliferation PI3K->Proliferation agar_well_workflow A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Microbial Inoculum B->C D Create Wells C->D E Add Pyridine Derivatives D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridine Substituted Pyridine Derivative Pyridine->COX2 Inhibition neuroprotective_pathway cluster_0 Dihydropyridine Derivative Action cluster_1 Cellular Targets and Outcomes DHP Dihydropyridine Derivative LTypeCa L-type Ca2+ Channel DHP->LTypeCa Blockade GSK3B GSK-3β DHP->GSK3B Inhibition CaInflux Decreased Ca2+ Influx LTypeCa->CaInflux Tau Reduced Tau Hyperphosphorylation GSK3B->Tau Apoptosis Reduced Apoptosis CaInflux->Apoptosis NeuronalSurvival Increased Neuronal Survival Tau->NeuronalSurvival

References

3,5-Dibromo-4-ethylpyridine: A Proposed Technical Profile for a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,5-dibromo-4-ethylpyridine is limited in publicly available literature. This document provides a projected technical profile based on analogous compounds, primarily 3,5-dibromo-4-methylpyridine, and general principles of organic chemistry. The proposed experimental protocols are adapted from established methods for similar substrates and should be optimized for specific applications.

Introduction

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. The presence of two bromine atoms at the 3- and 5-positions offers reactive sites for various cross-coupling reactions, enabling the introduction of diverse functionalities. The ethyl group at the 4-position can influence the steric and electronic properties of the pyridine ring, potentially modulating the biological activity and physicochemical characteristics of its derivatives. This profile outlines the proposed synthesis, estimated physicochemical properties, and expected reactivity of this compound, highlighting its potential applications in medicinal chemistry and materials science.

Proposed Synthesis

Two primary synthetic routes are proposed for the preparation of this compound:

Route A: Bromination of 4-Ethylpyridine

This approach involves the direct bromination of commercially available 4-ethylpyridine. Given the electron-rich nature of the pyridine ring, electrophilic bromination is feasible.

Route B: Alkylation of 3,5-Dibromopyridine

An alternative strategy involves the introduction of the ethyl group onto the 3,5-dibromopyridine scaffold. This can be achieved through a lithiation-alkylation sequence.

Proposed Experimental Protocols

Protocol for Route A: Bromination of 4-Ethylpyridine

This protocol is adapted from general methods for pyridine bromination.

  • To a solution of 4-ethylpyridine (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (NBS) or bromine (2.2 equivalents) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route B: Alkylation of 3,5-Dibromopyridine

This protocol is based on the synthesis of 3,5-dibromo-4-methylpyridine.[1]

  • To a solution of diisopropylamine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 equivalents) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C to ensure complete lithiation.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield this compound.

Estimated Physicochemical and Spectroscopic Data

The following properties are estimated based on the data available for 3,5-dibromo-4-methylpyridine and other similar compounds.

PropertyEstimated Value
Molecular Formula C7H7Br2N
Molecular Weight 264.95 g/mol
Appearance Off-white to pale yellow solid
Melting Point 70-80 °C (estimated)
Boiling Point >250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); sparingly soluble in water.
1H NMR (CDCl3, 400 MHz) δ 8.5-8.6 (s, 2H, pyridine-H), 2.8-2.9 (q, J = 7.6 Hz, 2H, CH2), 1.2-1.3 (t, J = 7.6 Hz, 3H, CH3)
13C NMR (CDCl3, 101 MHz) δ 150-152 (pyridine-CH), 140-142 (pyridine-C-Et), 120-122 (pyridine-C-Br), 25-27 (CH2), 13-15 (CH3)
Mass Spectrometry (EI) m/z (%): 265/267/269 (M+, isotopic pattern for 2 Br)

Reactivity and Applications in Organic Synthesis

This compound is expected to be a valuable building block for the synthesis of complex molecules due to the reactivity of its two bromine atoms in various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines.[2][3][4][5][6]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8][9][10]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives.[11][12][13][14][15]

  • Heck Coupling: Reaction with alkenes to form alkenyl-substituted pyridines.

  • Stille Coupling: Reaction with organostannanes.

  • Negishi Coupling: Reaction with organozinc reagents.

The two bromine atoms can be functionalized sequentially, offering a pathway to unsymmetrically substituted 4-ethylpyridine derivatives.

Proposed Experimental Protocols for Cross-Coupling Reactions

General Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid or ester (1.1 or 2.2 equivalents for mono- or di-substitution), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

  • To a solution of this compound (1 equivalent) and the terminal alkyne (1.1 or 2.2 equivalents) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the catalyst and amine salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the desired amine (1.1 or 2.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.2-2.4 equivalents).

  • Add an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Proposed_Synthesis_of_3_5_Dibromo_4_ethylpyridine cluster_route_a Route A: Bromination cluster_route_b Route B: Alkylation 4-Ethylpyridine 4-Ethylpyridine 3,5-Dibromo-4-ethylpyridine_A This compound 4-Ethylpyridine->3,5-Dibromo-4-ethylpyridine_A NBS or Br2, H2SO4 or AcOH 3,5-Dibromopyridine 3,5-Dibromopyridine Lithium_Intermediate Lithiated Intermediate 3,5-Dibromopyridine->Lithium_Intermediate LDA, THF, -78 °C 3,5-Dibromo-4-ethylpyridine_B This compound Lithium_Intermediate->3,5-Dibromo-4-ethylpyridine_B Ethyl Iodide

Caption: Proposed synthetic routes to this compound.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd catalyst, Cu(I), Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst, Ligand, Base Product_Suzuki 3,5-Diaryl/divinyl-4-ethylpyridine Suzuki->Product_Suzuki Product_Sonogashira 3,5-Dialkynyl-4-ethylpyridine Sonogashira->Product_Sonogashira Product_Buchwald 3,5-Diamino-4-ethylpyridine Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Safety Information

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) for analogous compounds like 3,5-dibromo-4-methylpyridine.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its projected reactivity in a variety of cross-coupling reactions makes it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. The proposed synthetic routes and reaction protocols provide a foundation for further investigation and application of this versatile compound. Experimental validation of the data presented in this profile is encouraged to fully elucidate the potential of this compound in chemical research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dibromo-4-ethylpyridine from 4-ethylpyridine. The method described is a direct electrophilic bromination of the pyridine ring. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow. This guide is intended to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of this and structurally related halogenated pyridine derivatives.

Introduction

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The introduction of bromine atoms onto the pyridine ring can significantly alter the electronic properties and metabolic stability of a molecule, and provide a handle for further functionalization through cross-coupling reactions. This compound is a valuable intermediate for the synthesis of more complex molecular architectures. The following protocol details a direct bromination approach to this compound from the readily available starting material, 4-ethylpyridine.

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine nitrogen atom is first deactivated by protonation in a strong acidic medium, which directs the incoming electrophile (bromine) to the meta-positions (3 and 5).

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-ethylpyridine 4-Ethylpyridine This compound This compound 4-ethylpyridine->this compound Bromination Bromine Br₂ Bromine->this compound Acid Oleum (H₂SO₄ + SO₃) Acid->this compound Temperature 120-130 °C Temperature->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • 4-Ethylpyridine (Reagent Grade, ≥98%)

  • Bromine (Reagent Grade, ≥99.5%)

  • Oleum (20% SO₃)

  • Sodium hydroxide (NaOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM, HPLC Grade)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reaction Mixture Preparation: To the flask, add 10.7 g (0.1 mol) of 4-ethylpyridine. Cool the flask in an ice bath and slowly add 50 mL of oleum (20% SO₃) with stirring.

  • Bromination: Slowly add 35.2 g (0.22 mol) of bromine from the dropping funnel to the stirred reaction mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 8-10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralization and Workup: Neutralize the acidic solution by the slow addition of a 50% aqueous NaOH solution until the pH is approximately 8-9. During neutralization, a precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
4-Ethylpyridine (mass)10.7 g
4-Ethylpyridine (moles)0.1 mol
Reagents
Bromine (mass)35.2 g
Bromine (moles)0.22 mol
Oleum (20% SO₃) (volume)50 mL
Reaction Conditions
Temperature120-130 °C
Reaction Time8-10 hours
Product
This compound
Theoretical Yield (mass)26.5 g
Expected Yield (mass)18.6 - 21.2 g
Expected Yield (%)70 - 80%
AppearanceOff-white to pale yellow solid
Melting Point68-72 °C (Expected)
Purity (Post-Purification)
HPLC/GC-MS>98%

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

experimental_workflow start Start setup Reaction Setup start->setup addition Addition of Reagents setup->addition reaction Heating and Reaction addition->reaction quench Quenching reaction->quench neutralize Neutralization quench->neutralize extract Extraction neutralize->extract wash Washing extract->wash dry Drying and Concentration wash->dry purify Purification dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Oleum is a strong acid and oxidizing agent. It is highly corrosive and reacts violently with water. Handle with extreme care and appropriate PPE.

  • The neutralization step is highly exothermic. Perform this step slowly and with adequate cooling.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

  • Melting Point Analysis: As a preliminary indication of purity.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocol, data summary, and visual aids are designed to facilitate the successful and safe execution of this synthesis by researchers in various chemical and pharmaceutical disciplines. The ability to reliably synthesize this and other halogenated pyridines is essential for the advancement of drug discovery and development programs.

Application Note: A Proposed Synthetic Route for 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-ethylpyridine is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Halogenated pyridines serve as versatile building blocks in the synthesis of complex organic molecules due to their utility in cross-coupling reactions. This application note details a proposed two-step synthetic route for the preparation of this compound, starting from commercially available pyridine. The synthesis involves the formation of 4-ethylpyridine followed by a regioselective dibromination at the 3 and 5 positions.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The first step involves the synthesis of the intermediate, 4-ethylpyridine, from pyridine. The second step is the direct dibromination of 4-ethylpyridine to yield the final product.

SynthesisRoute Pyridine Pyridine Step1 Step 1: Ethylation Pyridine->Step1 Acetic Anhydride, Zn Ethylpyridine 4-Ethylpyridine Step1->Ethylpyridine Step2 Step 2: Dibromination Ethylpyridine->Step2 Br₂, Oleum FinalProduct This compound Step2->FinalProduct

Figure 1: Proposed two-step synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethylpyridine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

  • Pyridine (dry)

  • Acetic anhydride

  • Zinc dust

  • Acetic acid

  • 40% Aqueous sodium hydroxide solution

  • Potassium carbonate

  • Chloroform

  • 3 L and 5 L round-bottom flasks

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Steam distillation apparatus

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

  • With stirring, add 300 g (4.6 gram-atoms) of zinc dust in 5-10 g portions over 3 hours. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

  • After the initial zinc addition, add 300 mL of acetic acid to the reaction mixture and attach a reflux condenser.

  • Add another 120 g (1.83 gram-atoms) of zinc dust in small portions. The reaction is exothermic and may become vigorous.

  • Reflux the mixture with stirring for 30 minutes.

  • Add a final portion of 180 g (2.75 gram-atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.

  • Allow the flask to cool and transfer the contents to a 5 L round-bottom flask.

  • Carefully neutralize the mixture with approximately 2 L of a 40% aqueous sodium hydroxide solution.

  • Perform steam distillation until about 3 L of distillate is collected.

  • Saturate the distillate with 1.5–1.8 kg of solid potassium carbonate.

  • Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform.

  • Combine the organic layer and the chloroform extracts and dry over anhydrous potassium carbonate.

  • Filter the solution and remove the chloroform by distillation.

  • Fractionally distill the residue to collect 4-ethylpyridine at a boiling point of 163–165 °C.

Quantitative Data for Step 1:

ParameterValueReference
Starting MaterialPyridine--INVALID-LINK--
Yield33-38%--INVALID-LINK--
Boiling Point163–165 °C--INVALID-LINK--
PurityAs per distillation-
Step 2: Synthesis of this compound

This is a proposed protocol based on general methods for the bromination of pyridine derivatives.

Materials and Equipment:

  • 4-Ethylpyridine

  • Oleum (fuming sulfuric acid, e.g., 20-30% SO₃)

  • Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • In a round-bottom flask, carefully add 4-ethylpyridine to oleum with cooling in an ice bath.

  • Heat the mixture to the desired reaction temperature (a range of 120-150 °C is a suggested starting point, to be optimized).

  • Slowly add bromine to the reaction mixture via a dropping funnel over several hours.

  • Maintain the reaction at temperature for an extended period (e.g., 12-24 hours), monitoring the progress by a suitable method such as GC-MS or TLC (on a neutralized and extracted aliquot).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • If any excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite until the color disappears.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by either column chromatography on silica gel or recrystallization from an appropriate solvent to obtain pure this compound.

Proposed Quantitative Data for Step 2 (to be determined experimentally):

ParameterProposed Value
Starting Material4-Ethylpyridine
Brominating AgentBromine (Br₂)
Catalyst/SolventOleum
Reaction Temperature120-150 °C (to be optimized)
Reaction Time12-24 hours (to be optimized)
Expected YieldModerate (to be determined)
Purification MethodColumn Chromatography/Recrystallization

Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of 4-Ethylpyridine cluster_step2 Step 2: Dibromination s1_start Mix Pyridine and Acetic Anhydride s1_add_zn Add Zinc Dust s1_start->s1_add_zn s1_reflux Reflux s1_add_zn->s1_reflux s1_neutralize Neutralize s1_reflux->s1_neutralize s1_steam_distill Steam Distill s1_neutralize->s1_steam_distill s1_extract Extract s1_steam_distill->s1_extract s1_purify Fractional Distillation s1_extract->s1_purify s1_product 4-Ethylpyridine s1_purify->s1_product s2_start Dissolve 4-Ethylpyridine in Oleum s1_product->s2_start s2_add_br2 Add Bromine s2_start->s2_add_br2 s2_heat Heat Reaction s2_add_br2->s2_heat s2_quench Quench with Ice s2_heat->s2_quench s2_neutralize Neutralize s2_quench->s2_neutralize s2_extract Extract s2_neutralize->s2_extract s2_purify Purify s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • Pyridine and its derivatives are flammable and have strong, unpleasant odors. Handle in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Avoid contact with skin and eyes and inhalation of vapors.

  • Zinc dust is a flammable solid.

  • The reaction with zinc can be vigorous; careful control of the addition rate and temperature is crucial.

  • Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. Handle with extreme caution.

  • Neutralization of strong acids should be done slowly and with cooling.

This application note provides a comprehensive, albeit proposed, synthetic route for this compound. The first step is a well-established procedure, while the second step is based on known reactivity patterns of pyridine derivatives and will require experimental optimization for yield and purity. Researchers should perform a thorough risk assessment before undertaking these procedures.

Application Notes: Suzuki-Miyaura Coupling of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in pharmaceutical and materials science for synthesizing biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1][3][4]

The coupling of dihalogenated heterocycles like 3,5-Dibromo-4-ethylpyridine presents a unique synthetic challenge regarding regioselectivity. The electronic similarity of the C3 and C5 positions means that the reaction can yield a mixture of mono- and di-arylated products. Controlling the reaction stoichiometry, particularly by using the boronic acid as the limiting reagent, is crucial for selectively synthesizing the mono-arylated product, 3-Aryl-5-bromo-4-ethylpyridine. This mono-arylated intermediate retains a bromine atom that can be used for subsequent cross-coupling reactions, allowing for the stepwise and controlled synthesis of diverse di-substituted pyridines.

Key factors influencing the success and selectivity of the Suzuki coupling include the choice of palladium catalyst, ligand, base, and solvent system.[1] Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or in situ generated catalysts from a palladium(II) source (e.g., Pd(OAc)₂) with a phosphine ligand.[5][6] The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5][7]

Comparative Data of Suzuki Coupling Protocols for Dihalogenated Heterocycles

While a specific protocol for this compound is not extensively documented, the following table summarizes conditions used for analogous dihalogenated pyridines and pyrimidines. These serve as an excellent starting point for reaction optimization.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O150 (MW)0.2585-95Microwave-assisted, C4-selective coupling with various arylboronic acids.[8]
2,4-DibromopyridinePd/IPrCs₂CO₃1,4-Dioxane2512~70-80Highly C4-selective coupling using a sterically hindered NHC ligand.[9][10]
2,5-DichloropyridineLigand-free "Jeffery" conditionsK₂CO₃H₂O/TBAB10012~60-70Ligand-free conditions promoting unusual C5-selectivity.[9][10]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-60-80Synthesis of various 5-aryl-2-methylpyridin-3-amines.[11]
2,4,5,6-TetrachloropyrimidinePd(PPh₃)₂Cl₂ (1-3 mol%)K₂CO₃ (2M aq.)1,4-Dioxane60287-97Site-selective mono-arylation at the C6 position.[12]

Experimental Protocol: Mono-Arylation of this compound

This protocol details a representative procedure for the selective mono-Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

    • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[1]

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 3-Aryl-5-bromo-4-ethylpyridine.

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) purge Purge with Inert Gas (Ar or N₂) reagents->purge add_catalyst Add Catalyst (e.g., Pd(PPh₃)₄) and Solvents (Dioxane/H₂O) purge->add_catalyst heat Heat Mixture (90-100 °C) with Stirring add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench (Add Ethyl Acetate & H₂O) monitor->quench extract Extract Organic Layer, Wash, and Dry quench->extract purify Concentrate and Purify (Column Chromatography) extract->purify product Isolated Product: 3-Aryl-5-bromo-4-ethylpyridine purify->product Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 R¹-X oa_label Oxidative Addition pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 R²-B(OH)₂ (Base) tm_label Transmetalation pd_complex2->pd0 R¹-R² re_label Reductive Elimination

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3,5-Dibromo-4-ethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is key to the synthesis of novel compounds with potential biological activity. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering a guide to the synthesis of a diverse range of 3,5-disubstituted 4-ethylpyridine derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve an organic halide or triflate and an organometallic or amine coupling partner. For a substrate such as this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-functionalization, depending on the reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for controlling the selectivity and achieving high yields.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the regioselective mono-functionalization of dihalopyridines, which can be adapted for this compound. It is important to note that optimization may be required for this specific substrate to achieve the desired outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[2]
Arylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018Good[3]

Table 2: Sonogashira Coupling Conditions for Bromopyridines

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRoom Temp-Good[4]
Terminal AlkynePd(PPh₃)₄ (0.15 eq)CuI (0.3 eq)Et₃NTHFRoom Temp16High[5]

Table 3: Buchwald-Hartwig Amination Conditions for Bromopyridines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic AminePd₂(dba)₃ (cat.)BINAP (cat.)NaOtBuToluene130100Low[6]
Aliphatic Amine--Excess Amine-150-170 (Microwave)0.5-160-90[6]

Table 4: Heck Coupling Conditions for Aryl Bromides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AlkenePd(OAc)₂PPh₃Et₃N, NaOAc, etc.DMF, NMP, etc.>100-Good[7][8]

Experimental Protocols

The following are detailed, representative protocols for palladium-catalyzed cross-coupling reactions that can be adapted for this compound. Note: These are general procedures and may require optimization for the specific substrate and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of a bromopyridine derivative.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 - 2.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Stir the mixture at 85-95 °C for over 15 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

This protocol outlines the coupling of a bromopyridine with a terminal alkyne.[4][5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is adapted from a microwave-assisted amination of 3,5-dibromopyridine.[6]

Materials:

  • This compound

  • Aliphatic amine (excess)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound and an excess of the desired aliphatic amine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150-170 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Heck Reaction

This is a general protocol for the Heck coupling of an aryl bromide with an alkene.[7][8]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and the phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the reaction mixture.

  • Seal the tube and heat the reaction at a temperature typically above 100 °C, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Coupling_Partner R'-M Coupling_Partner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas Start->Setup Reaction Reaction: - Add solvent and other liquid reagents - Heat and stir Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up: - Quench reaction - Extraction and washing Monitoring->Workup Reaction Complete Purification Purification: (Column Chromatography) Workup->Purification Analysis Characterization: (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols: 3,5-Dibromo-4-ethylpyridine as a Versatile Intermediate in the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dibromo-4-ethylpyridine is a key building block in medicinal chemistry, particularly for the synthesis of substituted pyridine and fused pyrazolopyridine scaffolds. These structural motifs are prevalent in a variety of biologically active compounds, including potent and selective kinase inhibitors used in oncology and for the treatment of inflammatory diseases. The bromine atoms at the 3- and 5-positions offer versatile handles for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the strategic introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Application: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffolds

Substituted pyrazolo[3,4-b]pyridines are recognized as privileged scaffolds in the development of kinase inhibitors due to their structural similarity to the purine core of ATP, enabling them to effectively bind to the hinge region of kinase active sites.[1] The strategic functionalization of the pyridine ring is crucial for achieving desired potency and selectivity. This compound serves as an excellent starting material for the synthesis of these complex molecules.

A plausible synthetic strategy involves the sequential functionalization of the dibrominated pyridine core via palladium-catalyzed cross-coupling reactions, followed by cyclization to construct the fused pyrazole ring. For instance, a Sonogashira coupling can be employed to introduce an alkyne at one of the bromine positions, followed by a Suzuki coupling to append an aryl or heteroaryl group at the other. Subsequent reaction with hydrazine can then afford the desired pyrazolo[3,4-b]pyridine core.

Logical Workflow for Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

G A This compound B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B C Monosubstituted Alkynylpyridine B->C D Suzuki Coupling (e.g., with Arylboronic Acid) C->D E Disubstituted Pyridine Intermediate D->E F Cyclization (e.g., with Hydrazine) E->F G Pyrazolo[3,4-b]pyridine Scaffold F->G

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol describes a typical procedure for the mono-alkynylation of this compound. The reactivity of the bromine atoms can be influenced by steric and electronic factors, and selective mono-substitution is often achievable under controlled conditions.

Materials:

  • This compound

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.10 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine base (2.0-3.0 eq) and the terminal alkyne (1.0-1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

G cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Br-Pd(II)L2-Ar Br-Pd(II)L2-Ar Oxidative\nAddition->Br-Pd(II)L2-Ar Transmetalation Transmetalation Br-Pd(II)L2-Ar->Transmetalation R-C≡C-Cu R-C≡C-Pd(II)L2-Ar R-C≡C-Pd(II)L2-Ar Transmetalation->R-C≡C-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination R-C≡C-Pd(II)L2-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Cu(I) R-C≡C-H->Cu(I) Base R-C≡C-Cu R-C≡C-Cu Cu(I)->R-C≡C-Cu

Caption: Simplified Sonogashira catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Mono-substituted 4-ethylpyridine Intermediate

This protocol outlines a general method for the subsequent Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety.

Materials:

  • Mono-alkynyl-bromo-4-ethylpyridine intermediate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the mono-alkynyl-bromo-4-ethylpyridine intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the solvent system and degas the mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Br-Pd(II)L2-Ar Br-Pd(II)L2-Ar Oxidative\nAddition->Br-Pd(II)L2-Ar Transmetalation Transmetalation Br-Pd(II)L2-Ar->Transmetalation Ar'-B(OH)2 Base Ar'-Pd(II)L2-Ar Ar'-Pd(II)L2-Ar Transmetalation->Ar'-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination Ar'-Pd(II)L2-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Quantitative Data

The following table summarizes representative yields for Suzuki and Sonogashira coupling reactions involving substituted bromopyridines, which can serve as an estimation for reactions with this compound. Actual yields will depend on the specific substrates, catalyst, and reaction conditions.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9075-85[2]
Suzuki2-BromopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃Toluene100~95N/A
Sonogashira3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT80-90 (mono)[3]
Sonogashira4-Iodo-2-methylpyridine1-HeptynePdCl₂(PPh₃)₂/CuIEt₃NDMF8085N/A

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors with a pyrazolo[3,4-b]pyridine core. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization using robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The provided protocols and representative data serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutic agents. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired products.

References

Application of 3,5-Dibromo-4-ethylpyridine in Agrochemical Development: A Focus on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Role of Halogenated Pyridines in Agrochemicals

Halogenated pyridine derivatives are a cornerstone in the development of modern agrochemicals. The pyridine scaffold, functionalized with bromine and an alkyl group, provides a versatile platform for the synthesis of a diverse range of bioactive molecules. These intermediates are crucial in creating active ingredients for herbicides and fungicides, contributing to enhanced crop protection and yields. The bromine atoms on the pyridine ring serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functionalities to modulate biological activity, selectivity, and physicochemical properties.

The subject of this note, 3,5-Dibromo-4-ethylpyridine, shares structural similarities with widely used intermediates like 3,5-Dibromo-4-methylpyridine. It is therefore anticipated that this compound can serve as a valuable building block in the synthesis of novel agrochemicals, potentially offering unique properties due to the ethyl group at the 4-position.

Application in Herbicide Development

Derivatives of halogenated pyridines have been successfully developed into herbicides that target essential biological pathways in weeds. One prominent mode of action for pyridine-containing herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

Synthesis of a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Herbicide Analog

This section outlines a synthetic protocol for a pyrido[2,3-d]pyrimidine derivative, a class of compounds known to exhibit herbicidal activity, using a halogenated pyridine as a starting material.

Experimental Protocol:

Objective: To synthesize a 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analog, a potent PPO inhibitor.

Materials:

  • 2-Chloronicotinic acid (or a suitable this compound derived intermediate)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2,3,4-trifluoroaniline)

  • Triethylamine (Et₃N)

  • Methyl isocyanate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Acid Chloride Formation: A mixture of 2-chloronicotinic acid (1 eq.) in thionyl chloride (5 eq.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 2-chloronicotinoyl chloride.

  • Amide Formation: The crude 2-chloronicotinoyl chloride is dissolved in anhydrous DMF. To this solution, a substituted aniline (1 eq.) and triethylamine (1.2 eq.) are added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Urea Formation: The resulting amide is treated with methyl isocyanate (1.5 eq.) in the presence of a suitable base to form the corresponding urea derivative.

  • Cyclization: The urea derivative is then cyclized by adding sodium hydride (1.2 eq.) to the reaction mixture and stirring at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

SynthesisWorkflow start This compound (Starting Material Analog) intermediate1 Functionalized Pyridine Intermediate start->intermediate1 Initial Modification step1 Reaction with Thionyl Chloride intermediate1->step1 intermediate2 Pyridine Acid Chloride step1->intermediate2 step2 Reaction with Substituted Aniline intermediate2->step2 intermediate3 Amide Derivative step2->intermediate3 step3 Reaction with Methyl Isocyanate intermediate3->step3 intermediate4 Urea Derivative step3->intermediate4 step4 Cyclization with NaH intermediate4->step4 final_product Herbicidal Pyrido[2,3-d]pyrimidine Derivative step4->final_product

Synthetic pathway for a herbicide analog.
Herbicidal Activity Data

The following table summarizes the herbicidal activity of a series of pyrido[2,3-d]pyrimidine derivatives against different plant species. This data illustrates the potential efficacy that could be expected from novel compounds synthesized from this compound.[1]

Compound IDTarget SpeciesConcentration (mM)Inhibition Rate (%)
2a Bentgrass185
2c Bentgrass190
2o Bentgrass1100
2o Lettuce120
Flumioxazin Bentgrass1100
Clomazone Bentgrass1100

Application in Fungicide Development

Halogenated pyridine intermediates are also integral to the synthesis of fungicides that target crucial fungal metabolic pathways. A significant class of pyridine-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to cell death.

Synthesis of a Pyridine Carboxamide Fungicide Analog

This section details the synthesis of a pyridine carboxamide, a class of compounds known for their SDHI activity.

Experimental Protocol:

Objective: To synthesize a 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide analog, a potential SDHI fungicide.

Materials:

  • 6-Chloronicotinic acid (or a suitable this compound derived intermediate)

  • Oxalyl chloride

  • N-phenylbenzene-1,2-diamine

  • Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 6-chloronicotinic acid (1 eq.) in anhydrous DCM, oxalyl chloride (1.5 eq.) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 6-chloronicotinoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of N-phenylbenzene-1,2-diamine (1 eq.) and pyridine (1.2 eq.) in DCM at 0°C. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

DOT Script for Signaling Pathway Inhibition:

FungicideMechanism cluster_fungus Fungal Cell cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP SDH->ETC Electrons Fungicide Pyridine Carboxamide Fungicide (SDHI) Fungicide->SDH Inhibition

Mechanism of action for SDHI fungicides.
Fungicidal Activity Data

The following table presents the in vitro antifungal activity of a pyridine carboxamide derivative against various plant pathogens, highlighting the potential of this class of compounds.[2]

Compound IDFungal PathogenConcentration (mg/L)Inhibition Rate (%)IC₅₀ (mg/L)
3f Botrytis cinerea5076.95.6
3f Sclerotinia sclerotiorum5065.2-
Thifluzamide Botrytis cinerea5078.37.61

General Biological Screening Protocol

A generalized protocol for the primary screening of novel compounds for herbicidal or fungicidal activity is provided below.

Experimental Protocol:

Objective: To assess the in vitro biological activity of newly synthesized pyridine derivatives.

Materials:

  • Synthesized compounds

  • Acetone (for stock solutions)

  • Tween-20 (surfactant)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Seeds of target weed species (e.g., bentgrass, lettuce) or fungal cultures on agar plates

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL). From the stock solutions, prepare a series of dilutions in sterile distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations for screening.

  • Herbicidal Assay (Seed Germination):

    • Place a sterile filter paper in each petri dish.

    • Apply a fixed volume of each test solution to the filter paper.

    • Place a predetermined number of seeds of the target weed species onto the moistened filter paper.

    • Seal the petri dishes and incubate in a growth chamber under controlled light and temperature conditions.

    • After a set period (e.g., 7-10 days), assess the germination rate, root length, and shoot length compared to a negative control (solvent only).

  • Fungicidal Assay (Mycelial Growth):

    • Incorporate the test compounds at various concentrations into a molten agar medium before pouring the plates.

    • Place a mycelial plug from a fresh culture of the target fungus onto the center of each agar plate.

    • Incubate the plates at an appropriate temperature for the specific fungus.

    • After a set period, measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a negative control.

DOT Script for Biological Screening Workflow:

ScreeningWorkflow cluster_herbicide Herbicidal Assay cluster_fungicide Fungicidal Assay start Synthesized Pyridine Derivatives prepare_solutions Prepare Stock and Test Solutions start->prepare_solutions herb_setup Seed Germination Assay (e.g., Bentgrass, Lettuce) prepare_solutions->herb_setup fung_setup Mycelial Growth Assay (e.g., Botrytis cinerea) prepare_solutions->fung_setup herb_incubate Incubate in Growth Chamber herb_setup->herb_incubate herb_evaluate Evaluate Germination and Growth Inhibition herb_incubate->herb_evaluate data_analysis Data Analysis and Hit Identification herb_evaluate->data_analysis fung_incubate Incubate Plates fung_setup->fung_incubate fung_evaluate Measure Mycelial Growth Inhibition fung_incubate->fung_evaluate fung_evaluate->data_analysis

General workflow for agrochemical screening.

Conclusion

While direct data on the agrochemical applications of this compound is scarce, the extensive research on its structural analogs strongly supports its potential as a valuable intermediate in the discovery of new herbicides and fungicides. The synthetic protocols and biological data presented for analogous compounds provide a solid framework for initiating research programs aimed at synthesizing and evaluating novel agrochemicals derived from this compound. The ethyl group at the 4-position may confer unique properties that could lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework and detailed protocols for the synthesis of novel bioactive compounds utilizing 3,5-Dibromo-4-ethylpyridine as a versatile starting material. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of diverse molecular architectures. The protocols are designed to be adaptable for the synthesis of compound libraries for screening and lead optimization.

Overview of Synthetic Strategies

This compound is an attractive scaffold for drug discovery due to the presence of two reactive bromine atoms at positions amenable to functionalization. The ethyl group at the 4-position provides a handle for modulating lipophilicity and steric interactions. The primary synthetic routes for derivatizing this core involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are prevalent in known bioactive molecules.

A key consideration in the derivatization of 3,5-dibromopyridines is the regioselectivity of the cross-coupling reactions. While the two bromine atoms are electronically similar, selective mono-functionalization can often be achieved by carefully controlling reaction conditions, such as the choice of catalyst, ligand, base, and solvent. Subsequent coupling at the remaining bromine atom allows for the synthesis of unsymmetrical 3,5-disubstituted pyridines.

Potential Biological Activities

Derivatives of 3,5-disubstituted pyridines have demonstrated a wide range of biological activities. Notably, certain analogs have shown potent antimicrobial and anticancer properties. The data presented below, gathered from studies on structurally related compounds, illustrates the potential therapeutic applications of molecules synthesized from a 3,5-disubstituted pyridine core.

Table 1: Representative Biological Activities of 3,5-Disubstituted Pyridine Analogs

Compound IDSubstitution PatternBiological ActivityQuantitative Data (IC₅₀/MIC)Reference Cell Line/Organism
TB-1 3-(4-fluorophenoxy)-5-(pyrimidin-5-yl)pyridineAntitubercularMIC: 1.56 µg/mLMycobacterium tuberculosis H37Rv
TB-2 3-(4-fluorophenoxy)-5-(1H-indol-5-yl)pyridineAntitubercularMIC: 1.56 µg/mLMycobacterium tuberculosis H37Rv
AC-1 3,5-diphenylpyridine derivativeAnticancer (Cytotoxic)IC₅₀: ~50 µMHuman Leukemia K562
AM-1 3,5-diacetylpyridine derivativeAntimicrobialComparable to OxytetracyclineBacteria and Fungi

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative bioactive compounds starting from this compound.

Protocol 1: Synthesis of 3-Bromo-4-ethyl-5-(aryl)pyridine via Suzuki-Miyaura Coupling

This protocol describes a method for the selective mono-arylation of this compound.

Workflow Diagram:

Suzuki_Coupling Start This compound Reaction Reaction Mixture Start->Reaction Reagents Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ Reagents->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-4-ethyl-5-(aryl)pyridine Purification->Product

Caption: Suzuki-Miyaura coupling workflow for mono-arylation.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-Bromo-4-ethyl-5-(aryl)pyridine.

Protocol 2: Synthesis of 3-Amino-5-bromo-4-ethylpyridine via Buchwald-Hartwig Amination

This protocol details the selective mono-amination of the starting material.

Workflow Diagram:

Buchwald_Hartwig Start This compound Reaction Reaction Mixture Start->Reaction Reagents Amine (e.g., Benzophenone imine), Pd₂(dba)₃, Ligand (e.g., Xantphos), NaOtBu Reagents->Reaction Solvent Toluene or Dioxane Solvent->Reaction Heating Heat (e.g., 90-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-5-bromo-4-ethylpyridine Purification->Product

Caption: Buchwald-Hartwig amination workflow for mono-amination.

Materials:

  • This compound

  • Amine source (e.g., benzophenone imine as an ammonia equivalent, or a primary/secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane, followed by the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain 3-Amino-5-bromo-4-ethylpyridine. If benzophenone imine was used, an additional acidic hydrolysis step is required to deprotect the amine.

Protocol 3: Synthesis of 3-Alkynyl-5-bromo-4-ethylpyridine via Sonogashira Coupling

This protocol describes the selective mono-alkynylation of the starting material.

Workflow Diagram:

Sonogashira_Coupling Start This compound Reaction Reaction Mixture Start->Reaction Reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Reagents->Reaction Solvent THF or DMF Solvent->Reaction Stirring Stir at RT Reaction->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl-5-bromo-4-ethylpyridine Purification->Product

Caption: Sonogashira coupling workflow for mono-alkynylation.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF or DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Alkynyl-5-bromo-4-ethylpyridine.

Further Derivatization

The mono-substituted products obtained from the protocols above can be subjected to a second cross-coupling reaction at the remaining bromine position to generate unsymmetrical 3,5-disubstituted 4-ethylpyridine derivatives. The reaction conditions for the second coupling may need to be adjusted based on the nature of the substituent introduced in the first step.

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing (MIC Assay)
  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental procedure for N-oxidation of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Oxidation of 3,5-Dibromo-4-ethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-oxidation of pyridine derivatives is a fundamental transformation in organic synthesis, yielding pyridine N-oxides that are versatile intermediates for further functionalization. The introduction of an N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This application note provides detailed experimental protocols for the N-oxidation of this compound, a halogenated and alkyl-substituted pyridine derivative. The presence of electron-withdrawing bromine atoms can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring carefully selected oxidation conditions. The protocols described herein utilize common and effective oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Reaction Principle

The N-oxidation of this compound involves the transfer of an oxygen atom from an oxidizing agent to the lone pair of electrons on the pyridine nitrogen atom.

  • With m-CPBA , the reaction proceeds via an electrophilic attack of the peroxy acid's oxygen on the nitrogen atom, resulting in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.[1]

  • When using hydrogen peroxide in acetic acid , peracetic acid is formed in situ, which then acts as the oxidant in a similar fashion to m-CPBA.[2][3][4] This method is often considered more atom-economical and environmentally friendly.[3]

Experimental Protocols

Two primary methods for the N-oxidation of this compound are presented. The choice of method may depend on substrate sensitivity, available reagents, and desired scale.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a robust and widely used method for the N-oxidation of various pyridine derivatives.[1][5]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: Slowly add m-CPBA (1.2–1.5 equiv) portion-wise to the stirred solution over 20–30 minutes. Monitor the internal temperature to ensure it remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound-N-oxide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety Note: m-CPBA is a potent oxidizing agent and can be explosive when dry or subjected to shock. Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5]

Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid

This method provides a greener alternative to peroxy acids and is effective for many pyridine derivatives.[2][3][6]

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30-35% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle or oil bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Addition of H₂O₂: To the stirred solution, add hydrogen peroxide (30-35% aq. solution, 2.0–3.0 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 70–80 °C and stir for 4–12 hours.[7] The reaction temperature and time may need optimization.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess acetic acid and water under reduced pressure using a rotary evaporator. An oil bath temperature should not exceed 50-60 °C to avoid decomposition.[2]

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully neutralize any remaining acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes the key parameters for the described experimental protocols.

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂/AcOH)
Starting Material This compoundThis compound
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Hydrogen Peroxide (30-35%) / Acetic Acid
Stoichiometry (Oxidant) 1.2–1.5 equivalents2.0–3.0 equivalents
Solvent Dichloromethane (DCM)Glacial Acetic Acid
Reaction Temperature 0 °C to Room Temperature70–80 °C
Reaction Time 4–16 hours4–12 hours
Work-up Quench with Na₂S₂O₃, NaHCO₃ wash, extractionAcetic acid removal, NaHCO₃ wash, extraction
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization
Expected Product This compound-N-oxideThis compound-N-oxide

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-oxidation of this compound.

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Isolation cluster_end Analysis start_material This compound (Starting Material) reaction N-Oxidation Reaction start_material->reaction workup Reaction Work-up (Quenching & Extraction) reaction->workup oxidant Select Oxidant: - m-CPBA (Protocol 1) - H₂O₂/AcOH (Protocol 2) oxidant->reaction purification Purification (Chromatography or Recrystallization) workup->purification final_product This compound-N-oxide (Final Product) purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: General workflow for the synthesis of this compound-N-oxide.

Logical Relationship of Reagents and Steps

This diagram shows the logical relationship between the choice of protocol and the specific reagents and conditions employed.

logical_relationship cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 goal Synthesize This compound-N-oxide p1_reagent m-CPBA goal->p1_reagent p2_reagent H₂O₂ goal->p2_reagent p1_solvent DCM p1_temp 0 °C to RT p2_solvent Acetic Acid p2_temp 70-80 °C

Caption: Choice of protocol dictates the specific reagents and reaction conditions.

References

Derivatization of 3,5-Dibromo-4-ethylpyridine for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic derivatization of substituted pyridines allows for the fine-tuning of physicochemical properties and biological activity. Among these, 3,5-dibromo-4-ethylpyridine emerges as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The two bromine atoms at the 3 and 5 positions offer reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of a wide chemical space. This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and highlights the potential medicinal chemistry applications of the resulting derivatives.

Synthesis of this compound

The synthesis of the starting material, this compound, can be achieved by adapting a procedure for the synthesis of its methyl analog. The proposed synthesis involves the ortho-lithiation of 3,5-dibromopyridine followed by alkylation with an ethylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dibromopyridine

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of diisopropylamine (1.02 equivalents) in anhydrous THF under an argon atmosphere at -10 °C, add n-butyllithium (1.6 M in hexanes) dropwise.

  • Cool the resulting lithium diisopropylamide (LDA) solution to -78 °C.

  • In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Add the solution of 3,5-dibromopyridine dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add ethyl iodide (1.4 equivalents) dropwise to the reaction mixture.

  • Continue stirring for 2 hours at -78 °C.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc gradient to yield this compound.

Derivatization via Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties.

Suzuki Coupling for the Synthesis of 3,5-Diaryl-4-ethylpyridine Derivatives

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Diarylpyridine derivatives have shown promise in various therapeutic areas. For instance, certain 3,5-diarylpyridine analogs have been investigated as potent tubulin polymerization inhibitors, exhibiting significant anticancer activity.[1][2] The diaryl scaffold can mimic the binding of natural ligands to the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

The following table summarizes the in vitro antiproliferative activity of a series of 3,5-diarylpyridine derivatives against various human cancer cell lines. These compounds were synthesized from 3,5-dibromopyridine, and similar activities can be anticipated for the 4-ethyl analogs.

Compound IDR Group on Phenyl RingHeLa IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]SGC-7901 IC₅₀ (µM)[1]
1a H>10>10>10
1b 4-OCH₃2.153.282.89
1c 3,4,5-(OCH₃)₃0.891.121.05
1d 4-Cl1.562.031.88
1e 4-Br1.231.551.41

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (2.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (4.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of 3,5-Dialkynyl-4-ethylpyridine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enynes and arylalkynes.

Alkynylpyridines are valuable intermediates in organic synthesis and have been incorporated into various biologically active molecules. The rigid alkyne linker can be used to probe binding pockets of proteins and can also participate in further chemical transformations. While specific data for 3,5-dialkynyl-4-ethylpyridine derivatives is limited, related alkynylated pyridines have been explored for their potential in materials science and as precursors to more complex heterocyclic systems.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Add anhydrous DMF followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (2.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-4-ethylpyridine Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.

The aminopyridine moiety is a key pharmacophore in a multitude of drugs with diverse therapeutic applications, including antitubercular agents and kinase inhibitors.[2][3][4] The nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets. For example, certain 3,5-disubstituted pyridine derivatives have shown potent activity against Mycobacterium tuberculosis.[3][4]

The following table presents the minimum inhibitory concentration (MIC) of 3,5-disubstituted pyridine derivatives against M. tuberculosis H37Rv.

Compound IDR¹ GroupR² GroupMIC (µg/mL)[4]
2a 4-Fluorophenoxy4-Methyl-3-pyridyl>50
2b 4-Fluorophenoxy4-Methyl-5-fluoro-3-pyridyl12.5
2c 4-Chlorophenoxy4-Methyl-3-pyridyl6.25
2d 4-Chlorophenoxy4-Methyl-5-fluoro-3-pyridyl3.125
2e 4-Trifluoromethylphenoxy4-Methyl-5-fluoro-3-pyridyl1.56

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), XPhos (0.08 equivalents), and NaOtBu (2.4 equivalents) to an oven-dried Schlenk flask.

  • Add the amine (2.2 equivalents) and anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Derivatization_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd Catalyst, Base) Start->Buchwald Product_Suzuki 3,5-Diaryl-4-ethylpyridine Derivatives Suzuki->Product_Suzuki Product_Sonogashira 3,5-Dialkynyl-4-ethylpyridine Derivatives Sonogashira->Product_Sonogashira Product_Buchwald 3,5-Diamino-4-ethylpyridine Derivatives Buchwald->Product_Buchwald Application1 Anticancer Agents (e.g., Tubulin Inhibitors) Product_Suzuki->Application1 Application2 Medicinal Chemistry Intermediates Product_Sonogashira->Application2 Application3 Antitubercular Agents, Kinase Inhibitors Product_Buchwald->Application3

Caption: Workflow for the derivatization of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII R¹-Br OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-R² PdII->PdII_Aryl R²-B(OH)₂ Base Trans Transmetalation PdII_Aryl->Pd0 R¹-R² RE Reductive Elimination Signaling_Pathway Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Diarylpyridine 3,5-Diaryl-4-ethylpyridine Derivative Diarylpyridine->Tubulin Binds to Colchicine Site Diarylpyridine->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols: 3,5-Dibromo-4-ethylpyridine in the Synthesis of Materials with Novel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-ethylpyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of advanced materials. Its two bromine atoms at the 3 and 5 positions provide reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. The ethyl group at the 4-position can influence the solubility, morphology, and electronic properties of the resulting materials. While specific data for this compound is limited, its structural similarity to other 3,5-dibromopyridine derivatives allows for the extrapolation of its potential applications in the development of materials with novel optical, electronic, and catalytic properties. These materials are of interest in fields ranging from organic electronics to drug delivery.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of two promising classes of materials: Conductive Polymers and Metal-Organic Frameworks (MOFs) . The protocols are based on established methods for analogous 3,5-dibromopyridine compounds and are intended to serve as a starting point for further research and development.

Application 1: Synthesis of π-Conjugated Conductive Polymers

The dibromo functionality of this compound makes it an excellent monomer for the synthesis of π-conjugated polymers through various cross-coupling polymerization techniques. These polymers, featuring a pyridine-containing backbone, are expected to exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, allowing for the tuning of the polymer's properties or the development of sensory materials.

Expected Properties of Poly(4-ethylpyridine-3,5-diyl)

The properties of polymers synthesized from this compound will depend on the polymerization method and the comonomers used. Based on analogous poly(pyridine) systems, the following properties can be anticipated.[1][2][3]

PropertyExpected Value/RangeMethod of Characterization
Electrochemical Properties
Oxidation Onset Potential1.1 - 1.4 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Reduction Onset Potential-2.0 - -2.3 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
HOMO Energy Level-5.5 to -5.8 eVCalculated from Oxidation Onset
LUMO Energy Level-2.1 to -2.4 eVCalculated from Reduction Onset
Electrochemical Band Gap3.2 - 3.5 eVCalculated from HOMO/LUMO
Optical Properties
UV-Vis Absorption (λmax)350 - 400 nm (in solution)UV-Vis Spectroscopy
Photoluminescence (λem)450 - 550 nm (in solution)Fluorescence Spectroscopy
Optical Band Gap2.8 - 3.1 eVFrom absorption edge
Experimental Protocols for Polymerization

Two common methods for the polymerization of dihaloaromatic monomers are Yamamoto coupling and Suzuki polycondensation.

Protocol 1: Yamamoto Coupling for Homopolymerization

This protocol describes the synthesis of poly(4-ethylpyridine-3,5-diyl).

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.5 mmol), bpy (1.5 mmol), and COD (0.2 mL) to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous DMF (20 mL) and stir the mixture at 60°C for 30 minutes to form the active catalyst complex.

  • In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Transfer the monomer solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.

  • Cool the reaction to room temperature. Pour the mixture into a solution of methanol/hydrochloric acid (10:1 v/v) to precipitate the polymer.

  • Filter the precipitate and wash with methanol, acetone, and then a dilute ammonia solution to remove catalyst residues.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The polymer is recovered from the chloroform fraction by precipitation in methanol.

  • Dry the resulting polymer under vacuum at 40°C.

Protocol 2: Suzuki Polycondensation for Copolymerization

This protocol describes the synthesis of a copolymer of this compound with a diboronic acid ester, for example, 1,4-phenylenediboronic acid bis(pinacol) ester.[4]

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • 18-Crown-6 (if using CsF)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Standard reflux setup with an inert atmosphere

Procedure:

  • To a three-necked flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add a 2M aqueous solution of K₂CO₃ (2 mL).

  • Add toluene (15 mL) and DMF (5 mL) as the solvent system.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 72 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour it into methanol (200 mL) to precipitate the copolymer.

  • Filter the precipitate and wash thoroughly with deionized water and methanol.

  • Further purify the copolymer by Soxhlet extraction as described in the Yamamoto protocol.

  • Dry the final product under vacuum.

Polymerization_Workflows cluster_yamamoto Yamamoto Coupling cluster_suzuki Suzuki Polycondensation Y_start This compound Y_reaction Polymerization 80°C, 48h Y_start->Y_reaction Y_reagents Ni(COD)₂ / bpy Anhydrous DMF Y_reagents->Y_reaction Y_precipitation Precipitation in Methanol/HCl Y_reaction->Y_precipitation Y_purification Soxhlet Extraction Y_precipitation->Y_purification Y_product Poly(4-ethylpyridine-3,5-diyl) Y_purification->Y_product S_start1 This compound S_reaction Polymerization 90°C, 72h S_start1->S_reaction S_start2 Diboronic Acid Ester S_start2->S_reaction S_reagents Pd(PPh₃)₄ / Base Toluene/DMF/H₂O S_reagents->S_reaction S_precipitation Precipitation in Methanol S_reaction->S_precipitation S_purification Soxhlet Extraction S_precipitation->S_purification S_product Alternating Copolymer S_purification->S_product

Figure 1. Generalized workflows for the synthesis of conductive polymers.

Application 2: Synthesis of Metal-Organic Frameworks (MOFs)

To be utilized as a ligand (or "linker") in the synthesis of MOFs, this compound must first be functionalized to include coordinating groups, typically carboxylates. This can be achieved through a two-step process involving a double Suzuki coupling to introduce phenyl groups with ester functionalities, followed by hydrolysis to the dicarboxylic acid. The resulting ligand, 4-ethylpyridine-3,5-bis(4-benzoic acid), can then be reacted with various metal salts to form porous crystalline MOFs. These materials have potential applications in gas storage, catalysis, and as drug delivery vehicles.[5][6][7]

Expected Properties of MOFs from a 4-ethylpyridine-3,5-dicarboxylate Ligand

The properties of the resulting MOFs will be highly dependent on the metal ion used and the synthesis conditions. However, based on MOFs synthesized from similar pyridine-dicarboxylate linkers, the following characteristics can be expected.[5][6][7]

PropertyExpected Value/RangeMethod of Characterization
Structural Properties
Crystal SystemMonoclinic, Orthorhombic, or TetragonalSingle-Crystal X-ray Diffraction
Porosity25 - 50% (Solvent accessible volume)Calculated from crystallographic data
Pore Size5 - 15 ÅCalculated from crystallographic data
Physical Properties
BET Surface Area500 - 2000 m²/gN₂ Adsorption Isotherm
Thermal StabilityStable up to 300 - 400°CThermogravimetric Analysis (TGA)
Experimental Protocols for MOF Synthesis

Protocol 3: Synthesis of the Ligand: 4-ethylpyridine-3,5-bis(4-benzoic acid)

This protocol is a two-step process to convert the starting material into a suitable MOF linker.[8]

Step A: Suzuki Coupling to form the Di-ester

  • In a Schlenk flask, combine this compound (1.0 mmol), 4-(ethoxycarbonyl)phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Degas the mixture and reflux at 100°C for 48 hours under an inert atmosphere.

  • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel to obtain the di-ester.

Step B: Hydrolysis to the Dicarboxylic Acid

  • Dissolve the di-ester from Step A in a mixture of THF (15 mL) and ethanol (15 mL).

  • Add a 2M aqueous solution of NaOH (10 mL) and reflux the mixture for 12 hours.

  • Cool the solution and remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl to precipitate the dicarboxylic acid ligand.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol 4: Solvothermal Synthesis of a MOF

This protocol describes a general method for synthesizing a MOF using the prepared dicarboxylic acid ligand and a metal salt, such as zinc nitrate.[6]

Materials:

  • 4-ethylpyridine-3,5-bis(4-benzoic acid) (the ligand)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Small glass vials (e.g., 20 mL scintillation vials)

Procedure:

  • In a 20 mL glass vial, dissolve the ligand (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in DMF (10 mL).

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a programmable oven and heat to 120°C over 2 hours.

  • Hold the temperature at 120°C for 48 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless crystals of the MOF should have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL).

  • The crystals can be stored in ethanol or dried carefully for characterization.

MOF_Synthesis_Pathway start This compound suzuki Suzuki Coupling start->suzuki reagents1 4-(ethoxycarbonyl)phenylboronic acid Pd(PPh₃)₄, Cs₂CO₃ reagents1->suzuki diester Intermediate Di-ester suzuki->diester hydrolysis Hydrolysis diester->hydrolysis reagents2 NaOH, then HCl reagents2->hydrolysis ligand 4-ethylpyridine-3,5-bis(4-benzoic acid) (MOF Ligand) hydrolysis->ligand solvothermal Solvothermal Synthesis 120°C, 48h ligand->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) DMF metal_salt->solvothermal mof Porous MOF Crystals solvothermal->mof

Figure 2. Pathway for the synthesis of a Metal-Organic Framework.

Safety Precautions

Working with halogenated organic compounds, organometallic catalysts, and organic solvents requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound represents a promising, yet underexplored, building block for the creation of novel functional materials. By leveraging established synthetic methodologies for related compounds, researchers can explore its potential in producing conductive polymers and porous metal-organic frameworks. The protocols and expected data presented here provide a solid foundation for initiating such investigations, which could lead to the development of materials with tailored properties for a wide range of applications in materials science and drug development.

References

Application Notes and Protocols: Screening 3,5-Dibromo-4-ethylpyridine Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Pyridine scaffolds are a prominent class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the pyridine ring offers a versatile platform for synthesizing derivatives with potentially enhanced therapeutic efficacy.

This document provides detailed protocols for screening 3,5-Dibromo-4-ethylpyridine derivatives for their antimicrobial activity. The primary assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, which are fundamental for determining the antimicrobial potency of a compound.

Data Presentation

The following tables are templates for recording and organizing the quantitative data obtained from the antimicrobial screening of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
...
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)
Negative Control (Vehicle)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MBC (µg/mL) MBC (µg/mL) MBC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
...
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)
Negative Control (Vehicle)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • This compound derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Inoculum:

    • Culture the microorganisms overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform the MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Dissolve this compound Derivatives (Stock Solution) SerialDilution Perform Serial Dilutions in 96-Well Plate Compound->SerialDilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Microbial Suspension Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest Concentration with No Growth) IncubateMIC->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture PlateMBC Plate onto Agar Subculture->PlateMBC IncubateMBC Incubate Plates PlateMBC->IncubateMBC ReadMBC Read MBC (Lowest Concentration with ≥99.9% Killing) IncubateMBC->ReadMBC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanisms of Antimicrobial Action

G cluster_cell Bacterial Cell Pyridine Pyridine Derivative Membrane Cell Membrane Disruption Pyridine->Membrane Intercalation/Damage DNA DNA Gyrase Inhibition Pyridine->DNA Binding to Subunits Protein Protein Synthesis Inhibition Pyridine->Protein Ribosome Interference Enzyme Essential Enzyme Inhibition Pyridine->Enzyme Active Site Binding LossOfIntegrity Loss of Integrity Membrane->LossOfIntegrity ReplicationBlock DNA Replication Blocked DNA->ReplicationBlock ProteinBlock Protein Synthesis Halted Protein->ProteinBlock MetabolicBlock Metabolic Pathway Disrupted Enzyme->MetabolicBlock Death Death LossOfIntegrity->Death Bacterial Cell Death ReplicationBlock->Death Bacterial Cell Death ProteinBlock->Death Bacterial Cell Death MetabolicBlock->Death Bacterial Cell Death

Application Notes and Protocols: In Vitro Antiproliferative Assays for 3,5-Dibromo-4-ethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. These compounds exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2][3] The antiproliferative potential of pyridine derivatives is often linked to their ability to interfere with critical cellular processes such as cell cycle progression and signal transduction pathways. This document provides detailed protocols for assessing the in vitro antiproliferative activity of 3,5-Dibromo-4-ethylpyridine analogs, methods for data presentation, and visual representations of experimental workflows and relevant signaling pathways. While specific data for this compound analogs is not extensively available in the public domain, the methodologies described herein are standard for evaluating novel chemical entities in cancer research. The structure-activity relationship of pyridine derivatives can be complex; for instance, the inclusion of halogen atoms may in some cases lead to lower antiproliferative activity, while other substitutions can enhance it.[1][2][3]

Data Presentation

The antiproliferative activity of test compounds is typically quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth or proliferation. The following table provides a representative summary of the antiproliferative activity of various pyridine derivatives against common human cancer cell lines. This data is illustrative and serves as a template for presenting results for this compound analogs.

Table 1: Illustrative Antiproliferative Activity (IC50 in µM) of Pyridine Derivatives against Human Cancer Cell Lines

Compound/AnalogMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Caco-2 (Colorectal)HeLa (Cervical)
Pyridine Analog 19.78 ± 0.708.90 ± 0.60-7.83 ± 0.50-
Pyridine Analog 213.61 ± 1.208.42 ± 0.70---
Pyridine Analog 3-9.5---
Doxorubicin (Control)-4.50 ± 0.20-12.49 ± 1.10-
Cisplatin (Control)< 10---< 10

Data presented are hypothetical and collated from representative studies on pyridine derivatives for illustrative purposes.[4][5]

Experimental Protocols

A crucial step in the evaluation of novel anticancer compounds is the assessment of their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Antiproliferative Activity

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plate for another 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for determining the antiproliferative effects of the test compounds.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (5,000 cells/well in 96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial dilutions of analogs) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent (20 µL/well) incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Solubilize Formazan (150 µL DMSO/well) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT antiproliferative assay.

Potential Signaling Pathway

Some pyridine derivatives have been shown to induce cell cycle arrest, a common mechanism for antiproliferative agents.[4][5][6] The following diagram depicts a simplified representation of the G1/S checkpoint of the cell cycle, which is a potential target for this compound analogs. Inhibition of Cyclin-Dependent Kinases (CDKs) such as CDK2 can lead to cell cycle arrest and prevent cell proliferation.

Cell_Cycle_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates pRb p-Rb pRb->E2F releases S_Phase_Genes S-Phase Genes (DNA Synthesis) Compound This compound Analog CDK2 CDK2 Compound->CDK2 inhibits CDK2->S_Phase_Genes promotes transition CyclinE->CDK2 binds

Caption: Simplified G1/S cell cycle checkpoint pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dibromo-4-ethylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Direct Bromination of 4-ethylpyridine: This method involves the direct electrophilic substitution of 4-ethylpyridine with a brominating agent. While seemingly straightforward, this reaction can be challenging to control and may result in a mixture of products.

  • Lithiation of 3,5-dibromopyridine followed by Ethylation: This approach involves a metal-halogen exchange on 3,5-dibromopyridine to create a nucleophilic intermediate, which is then reacted with an ethylating agent. This method often offers better regioselectivity.

Q2: Which synthetic method generally provides a higher yield?

A2: The lithiation of 3,5-dibromopyridine followed by ethylation typically offers a more controlled reaction with potentially higher yields of the desired product compared to the direct bromination of 4-ethylpyridine. Direct bromination of pyridine rings can be aggressive and lead to the formation of multiple side products, thus lowering the isolated yield of the target molecule.

Q3: What are the common impurities or side products I should be aware of?

A3: Common impurities depend on the synthetic route.

  • Direct Bromination: Incomplete bromination can leave starting material (4-ethylpyridine) or monobrominated species (e.g., 3-bromo-4-ethylpyridine). Over-bromination is also a possibility, leading to tri-brominated pyridines.

  • Lithiation/Ethylation: The primary side product is often unreacted 3,5-dibromopyridine. Di-lithiation can also occur if an excess of the lithiating agent is used, potentially leading to other ethylated byproducts. Protonation of the lithiated intermediate by moisture will also lead back to the 3,5-dibromopyridine starting material.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization is critical and should be determined experimentally; common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water.[2] For column chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

Troubleshooting Guides

Method 1: Lithiation of 3,5-Dibromopyridine and Ethylation

This method involves the formation of 4-lithio-3,5-dibromopyridine, which is then quenched with an electrophile (ethyl iodide).

Possible CauseRecommended Action
Inactive Lithiating Agent n-Butyllithium (n-BuLi) is highly reactive and can be deactivated by moisture or air. Use freshly titrated n-BuLi for accurate concentration. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3]
Presence of Moisture Water will quench the organolithium intermediate. Use anhydrous solvents and ensure all reagents are dry. Flame-dry glassware before use.[3]
Incorrect Reaction Temperature The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions. Ensure the internal reaction temperature is maintained throughout the addition of n-BuLi and the subsequent stirring period.[3]
Insufficient Reaction Time Allow sufficient time for the lithium-halogen exchange to occur before adding the ethylating agent. Typically 30-60 minutes at -78 °C is sufficient.[1]
Possible CauseRecommended Action
Di-lithiation Using an excess of n-BuLi can lead to the formation of di-lithiated species. Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents). Add the n-BuLi dropwise to a cooled solution of the dibromopyridine (normal addition) to avoid localized high concentrations of the lithiating agent.[3]
Reaction with Solvent n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C.[3] Maintain a strict low temperature during the reaction.
Side reactions during quenching The addition of the electrophile should also be performed at low temperature to prevent uncontrolled reactions.
Method 2: Direct Bromination of 4-Ethylpyridine

Direct bromination of the pyridine ring can be a harsh reaction and is often difficult to control.

Possible CauseRecommended Action
Formation of Monobrominated Product The reaction may not have gone to completion. Increase the reaction time or the amount of brominating agent. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Formation of Over-brominated Products The pyridine ring is activated by the ethyl group, which can lead to the formation of tri-brominated species. Use a controlled amount of the brominating agent and consider milder brominating agents such as N-Bromosuccinimide (NBS) in place of liquid bromine.
Harsh Reaction Conditions High temperatures can lead to decomposition and the formation of tar-like side products. Consider performing the reaction at a lower temperature, although this may require a longer reaction time.
Possible CauseRecommended Action
Mixture of closely related brominated pyridines The polarity of mono-, di-, and tri-brominated pyridines may be very similar, making separation by column chromatography challenging. Optimize the eluent system for column chromatography by testing various solvent ratios. Gradient elution may be necessary. Recrystallization may be a more effective purification method in this case.
Presence of tar-like impurities These can be difficult to remove. An initial workup with an aqueous wash (e.g., sodium thiosulfate to quench excess bromine, followed by a brine wash) can help remove some of the more polar impurities before chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3,5-Dibromo-4-alkylpyridines

MethodStarting MaterialKey ReagentsTypical YieldReference
Lithiation & Methylation3,5-Dibromopyridinen-BuLi, Diisopropylamine, Methyl iodide~27%[1]
Adapted for Ethylation3,5-Dibromopyridinen-BuLi, Diisopropylamine, Ethyl iodideExpected to be similarN/A
Bromination of Amino Pyridine4-AminopyridineN-Bromosuccinimide (NBS)89.6% (for 3,5-dibromo-4-aminopyridine)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation and Ethylation (Adapted from the synthesis of 3,5-Dibromo-4-methylpyridine[1])

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexane

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

Procedure:

  • To a solution of diisopropylamine (1.02 equiv.) in anhydrous THF, add a solution of n-butyllithium in hexane (1.6 N) dropwise under an argon atmosphere, while maintaining the temperature at -10 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 3,5-dibromopyridine (1.0 equiv.) in THF, pre-cooled to -78 °C, dropwise to the reaction mixture.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add ethyl iodide (1.4 equiv.) dropwise.

  • Continue stirring for 2 hours at -78 °C.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • After allowing the mixture to warm to room temperature, extract the product with EtOAc.

  • Wash the organic phase with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc mixture (e.g., 97.5/2.5) to obtain this compound.

Visualizations

experimental_workflow Workflow for Lithiation/Ethylation Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Prepare Solutions: - Diisopropylamine in THF - 3,5-Dibromopyridine in THF start->reagents lda Form LDA with n-BuLi at -10°C reagents->lda lithiation Lithiation of 3,5-Dibromopyridine at -78°C lda->lithiation ethylation Add Ethyl Iodide at -78°C lithiation->ethylation quench Quench with aq. NH4Cl ethylation->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product troubleshooting_lithiation Troubleshooting Low Yield in Lithiation/Ethylation cluster_solutions Solutions start Low Yield or No Product check_reagents Check Reagents & Conditions start->check_reagents check_nBuLi Is n-BuLi active? (Freshly titrated?) check_reagents->check_nBuLi Reagent Activity check_moisture Are solvents/reagents anhydrous? check_reagents->check_moisture Reaction Environment check_temp Was temperature maintained at -78°C? check_reagents->check_temp Reaction Parameters sol_nBuLi Use freshly titrated n-BuLi check_nBuLi->sol_nBuLi If no sol_moisture Use anhydrous solvents & flame-dried glassware check_moisture->sol_moisture If no sol_temp Ensure proper cooling and monitoring of internal temperature check_temp->sol_temp If no end Improved Yield sol_nBuLi->end Re-run experiment sol_moisture->end Re-run experiment sol_temp->end Re-run experiment

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the bromination of 4-ethylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the bromination of 4-ethylpyridine?

The bromination of 4-ethylpyridine can potentially yield two main types of products depending on the reaction conditions:

  • Ring Bromination (Electrophilic Aromatic Substitution): This results in the substitution of a hydrogen atom on the pyridine ring with a bromine atom. Due to the directing effects of the nitrogen atom and the ethyl group, the likely products are 3-bromo-4-ethylpyridine and, to a lesser extent, 2-bromo-4-ethylpyridine. Electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature.[1][2]

  • Side-Chain Bromination (Free Radical Halogenation): This involves the substitution of a hydrogen atom on the ethyl group with a bromine atom, leading to 4-(1-bromoethyl)pyridine. This reaction typically proceeds under free-radical conditions (e.g., initiated by UV light or a radical initiator).[3]

Q2: Why is my bromination of 4-ethylpyridine not proceeding?

Low or no reactivity is a common issue, primarily because the pyridine ring is electron-deficient and therefore less susceptible to electrophilic attack compared to benzene.[1] Several factors could be contributing to this:

  • Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) alone is often not electrophilic enough to react with the deactivated pyridine ring. A Lewis acid catalyst is typically required to polarize the Br-Br bond and generate a more potent electrophile.[4][5]

  • Reaction Temperature is Too Low: Electrophilic aromatic substitution on pyridine derivatives often requires elevated temperatures to overcome the activation energy barrier.[6][7]

  • Protonation of the Pyridine Nitrogen: In the presence of strong acids, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack.

Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products, including regioisomers (e.g., 2-bromo vs. 3-bromo) and side-chain brominated byproducts, is a common challenge. To improve selectivity:

  • For Ring Bromination:

    • Choice of Brominating Agent and Catalyst: The combination of bromine with a Lewis acid like FeBr₃ or AlCl₃ is a standard approach for aromatic bromination.[4] The choice of catalyst can influence regioselectivity.

    • Temperature Control: Carefully controlling the reaction temperature can help favor the formation of the thermodynamically or kinetically preferred isomer.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

  • For Side-Chain Bromination:

    • Use of Radical Initiators: Employing radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, along with a bromine source like N-bromosuccinimide (NBS), in a non-polar solvent under UV irradiation will favor side-chain bromination.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the pyridine ring by protonation.1. Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to activate the bromine. 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 3. Consider using a non-acidic brominating agent or performing the reaction in the absence of strong protic acids.
Formation of Multiple Isomers (e.g., 2-bromo and 3-bromo) 1. The reaction conditions are not optimized for regioselectivity. 2. The electronic and steric effects of the ethyl group and pyridine nitrogen allow for the formation of multiple products.1. Screen different Lewis acid catalysts. 2. Vary the reaction temperature. Lower temperatures may favor kinetic products, while higher temperatures may favor thermodynamic products. 3. Consider an alternative synthetic route, such as a Sandmeyer reaction starting from the corresponding aminopyridine, for unambiguous synthesis of a specific isomer.[9][10]
Significant Formation of Side-Chain Brominated Product The reaction is proceeding via a free-radical mechanism.1. Ensure the reaction is performed in the dark to avoid photochemical initiation of radical reactions. 2. Use radical scavengers if necessary. 3. Avoid high temperatures that can promote homolytic cleavage of the Br-Br bond.
Over-bromination (Formation of Dibromo Products) The reaction conditions are too harsh, or the stoichiometry is incorrect.1. Reduce the equivalents of the brominating agent. 2. Lower the reaction temperature. 3. Shorten the reaction time.
Difficulty in Product Isolation and Purification The boiling points or polarities of the product(s) and starting material are very similar.1. Utilize high-resolution column chromatography with a carefully selected eluent system. 2. Consider converting the product to a salt to facilitate separation from non-basic impurities. 3. Distillation under reduced pressure may be an option if the boiling points are sufficiently different.

Experimental Protocols

The following are generalized experimental protocols adapted from procedures for similar compounds. Note: These are starting points and will likely require optimization.

Protocol 1: Electrophilic Ring Bromination (Targeting 3-Bromo-4-ethylpyridine)

This protocol is adapted from the bromination of 4-methylpyridine.[6][11]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-ethylpyridine (1 equivalent).

  • Catalyst Addition: Add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.3 equivalents) and potassium bromide (KBr, 0.2 equivalents). Stir the mixture at room temperature for 1 hour.[6]

  • Bromine Addition: Heat the reaction mixture to 120°C. Slowly add bromine (1.3 equivalents) dropwise over 1 hour.[6]

  • Reaction Monitoring: Maintain the temperature at 120°C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into crushed ice. Neutralize the solution with a sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Protocol 2: Free-Radical Side-Chain Bromination (Targeting 4-(1-Bromoethyl)pyridine)

This protocol is based on the radical bromination of alkyl-substituted aromatic compounds.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Initiation and Reaction: Heat the mixture to reflux and irradiate with a UV lamp. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot are indicative of the reaction's progress.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for Ring Bromination

Brominating AgentCatalystTypical ConditionsExpected Major ProductPotential Issues
Br₂FeBr₃ / AlCl₃High Temperature (e.g., 120°C)[6]3-Bromo-4-ethylpyridineOver-bromination, charring
NBSH₂SO₄Moderate Temperature3-Bromo-4-ethylpyridineRing deactivation, low yield
Pyridinium bromide perbromideEthyl AcetateRoom Temperature[12]3-Bromo-4-ethylpyridineMay have lower reactivity with deactivated pyridines

Table 2: Conditions for Selective Bromination

Target ProductReaction TypeBrominating AgentInitiator/CatalystSolventKey Conditions
3-Bromo-4-ethylpyridineElectrophilic SubstitutionBr₂Lewis Acid (e.g., AlCl₃)[6]None or inert high-boiling solventHigh temperature, dark
4-(1-Bromoethyl)pyridineFree RadicalNBSAIBN / Benzoyl PeroxideCCl₄UV irradiation, reflux

Visualizations

experimental_workflow cluster_electrophilic Electrophilic Ring Bromination cluster_radical Free-Radical Side-Chain Bromination A Mix 4-Ethylpyridine, AlCl3, and KBr B Heat to 120°C A->B C Add Br2 dropwise B->C D Stir for 24-48h C->D E Work-up and Purification D->E F 3-Bromo-4-ethylpyridine E->F G Dissolve 4-Ethylpyridine in CCl4 H Add NBS and AIBN G->H I Reflux with UV light H->I J Work-up and Purification I->J K 4-(1-Bromoethyl)pyridine J->K

Caption: General experimental workflows for selective bromination of 4-ethylpyridine.

troubleshooting_logic cluster_causes1 Potential Causes for No Reaction cluster_solutions1 Solutions cluster_causes2 Potential Causes for Mixture cluster_solutions2 Solutions Start Reaction Outcome NoReaction Low/No Conversion Start->NoReaction MultipleProducts Mixture of Products Start->MultipleProducts DesiredProduct Successful Reaction Start->DesiredProduct Cause1A Insufficiently Active Electrophile NoReaction->Cause1A Cause1B Low Temperature NoReaction->Cause1B Cause1C Ring Deactivation NoReaction->Cause1C Cause2A Non-Selective Conditions MultipleProducts->Cause2A Cause2B Side-Chain Reaction MultipleProducts->Cause2B Sol1A Add Lewis Acid Cause1A->Sol1A Sol1B Increase Temperature Cause1B->Sol1B Sol1C Use Non-Acidic Conditions Cause1C->Sol1C Sol2A Screen Catalysts/Temp. Cause2A->Sol2A Sol2B Use Radical Scavengers/ Run in Dark Cause2B->Sol2B

Caption: Troubleshooting logic for bromination of 4-ethylpyridine.

References

Technical Support Center: Suzuki Coupling Reactions with Dibrominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving dibrominated pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling reaction with a dibrominated pyridine?

A1: Low yields with bromopyridine substrates can arise from several issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. The use of bulky phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and mitigate this inhibition.

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond on a pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often the rate-limiting step. Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can help facilitate this step.

  • Poor Solubility: The dibrominated pyridine or other reaction components may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and inefficient reaction. Consider screening alternative solvents like dioxane, THF, or toluene.

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation?

A2: Achieving selective mono-arylation of a dibrominated pyridine can be challenging. The relative reactivity of the two bromine atoms is influenced by their position on the pyridine ring and electronic effects. To favor mono-substitution:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid derivative.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the more reactive C-Br position and reduce the rate of the second coupling.

  • Ligand Choice: The choice of ligand can significantly influence site-selectivity. For some dihalogenated heteroarenes, sterically hindered ligands can favor reaction at a specific site.

Q3: My main side product is the dehalogenated pyridine. What causes this and how can I prevent it?

A3: Dehalogenation, or the replacement of a bromine atom with a hydrogen atom, is a common side reaction. It can be caused by:

  • Hydride Sources: The solvent (e.g., alcohols) or even trace amounts of water can act as a hydride source. Using anhydrous aprotic solvents like dioxane, THF, or toluene can minimize this.

  • Base Choice: Strong alkoxide bases should be avoided if dehalogenation is an issue. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred.

  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this byproduct?

A4: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen. To prevent this:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of Stable Boronic Acid Derivatives: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable and less prone to side reactions like homocoupling and protodeboronation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with dibrominated pyridines.

Problem: Low Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species.
Catalyst Poisoning The pyridine nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).
Inefficient Oxidative Addition Increase the reaction temperature in increments. Screen different catalyst/ligand systems known to be effective for unactivated aryl chlorides.
Poor Reagent Quality Verify the purity of the dibrominated pyridine and the boronic acid derivative. Boronic acids can degrade over time.
Suboptimal Base The choice of base is critical for the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.
Problem: Unwanted Side Products
Side Product Potential Cause Suggested Solution
Dehalogenation Presence of protic sources; inappropriate base.Use anhydrous aprotic solvents (dioxane, THF, toluene). Switch to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃).
Homocoupling Presence of oxygen.Thoroughly degas the reaction mixture (Ar/N₂ bubbling or freeze-pump-thaw).
Protodeboronation Excess water; harsh reaction conditions.Use anhydrous solvents and consider more stable boronic esters or trifluoroborate salts.

Experimental Protocols

General Procedure for Suzuki Coupling of a Dibrominated Pyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Dibrominated pyridine (1.0 mmol)

  • Arylboronic acid or ester (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)

  • Water (0.5 mL, if required by the specific protocol)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the dibrominated pyridine, arylboronic acid/ester, and base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent (and water, if applicable).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Workflow General Suzuki Coupling Workflow reagents 1. Combine Reagents (Dibrominated Pyridine, Boronic Acid, Base) catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane) catalyst->solvent degas 4. Degas Mixture (N2/Ar Purge or Freeze-Pump-Thaw) solvent->degas heat 5. Heat and Stir (e.g., 80-110 °C) degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree Troubleshooting Decision Tree start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield side_products Side Products Observed start->side_products check_catalyst Check Catalyst/Ligand - Fresh? Active? - Bulky Ligand? low_yield->check_catalyst check_conditions Adjust Conditions - Increase Temp? - Screen Bases/Solvents? low_yield->check_conditions check_reagents Verify Reagent Quality - Purity? - Boronic Acid Stable? low_yield->check_reagents dehalogenation Dehalogenation? side_products->dehalogenation homocoupling Homocoupling? side_products->homocoupling solve_dehalogenation Use Anhydrous Solvent & Weaker Base (K3PO4) dehalogenation->solve_dehalogenation Yes solve_homocoupling Thoroughly Degas Reaction Mixture homocoupling->solve_homocoupling Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Technical Support Center: Purification of Crude 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dibromo-4-ethylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a solid compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present. For solid products, recrystallization or simple washing can be effective for removing soluble impurities.[1][2]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in pyridine compounds may include water, unreacted starting materials, and structurally related byproducts such as isomers or compounds with incomplete bromination.[3] The purity of the final product is critical as even trace amounts of impurities can lead to side reactions and reduced yields in downstream applications.[4]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also provide a good indication of purity; a sharp melting point range close to the literature value suggests a high-purity compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the product dissolves. Common solvent mixtures include heptane/ethyl acetate and methanol/water.[5]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also have too high a solubility difference at different temperatures.[5]Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Placing the solution in an ice bath can also promote crystallization.[1]
Low recovery of pure product. The compound has significant solubility in the cold solvent. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). The solvent system (mobile phase) is not optimal. The column may be overloaded.Use TLC to find a solvent system that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[6][7] A common starting point is a mixture of hexane and ethyl acetate.[6] Reduce the amount of crude material loaded onto the column.[6]
The product does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[8]
The product runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the spot on TLC and the band on the column. The compound is interacting too strongly with the acidic silica gel. The sample may be overloaded.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[7] Ensure the sample is loaded in a concentrated band and is not overloaded.
The compound appears to be degrading on the column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a base like triethylamine.[9] Alternatively, use a different stationary phase such as neutral alumina.[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of solid this compound by recrystallization. Ethanol has been reported to be a suitable solvent for the recrystallization of the similar compound, 3,5-Dibromo-4-methylpyridine.[10]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, n-hexane, or a suitable solvent mixture)[10][11]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Pure crystals should begin to form. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound using flash column chromatography. For the related compound, 3,5-Dibromo-4-methylpyridine, a mobile phase of petroleum ether/EtOAc (97.5/2.5) on silica gel has been reported.[12]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[7]

  • Solvents for the mobile phase (e.g., Hexane and Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select Solvent System: Use TLC to determine an appropriate solvent system that provides an Rf value of ~0.3 for the target compound and separates it from impurities.[13]

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles. Add a thin layer of sand on top of the silica gel.[7][13]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample to the top of the column. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[7][9][13]

  • Elution: Carefully add the mobile phase and apply pressure to begin elution. Collect fractions and monitor them by TLC.[7]

  • Gradient Elution (if necessary): If impurities are not separating well, you can gradually increase the polarity of the mobile phase.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[14]

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude this compound assess_purity Assess Purity (TLC, etc.) crude->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No / Impure analyze_purity Analyze Final Purity recrystallize->analyze_purity column_chrom->analyze_purity pure_product Pure Product analyze_purity->pure_product

Caption: A general workflow for the purification of crude this compound.

troubleshooting_recrystallization Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? cool->oiling_out success Collect Crystals crystals_form->success Yes troubleshoot_no_crystals Too dilute / Too soluble - Evaporate solvent - Add anti-solvent crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Cooled too fast / Supersaturated - Reheat and add more solvent - Cool slowly oiling_out->troubleshoot_oiling Yes

Caption: A troubleshooting guide for common recrystallization challenges.

troubleshooting_column Troubleshooting Column Chromatography start Run Column check_rf Check Rf by TLC start->check_rf rf_ok Is Rf ~0.2-0.4? check_rf->rf_ok rf_high Rf too high? rf_ok->rf_high No good_separation Proceed with Elution rf_ok->good_separation Yes rf_low Rf too low? rf_high->rf_low No decrease_polarity Decrease mobile phase polarity rf_high->decrease_polarity Yes increase_polarity Increase mobile phase polarity rf_low->increase_polarity Yes decrease_polarity->check_rf increase_polarity->check_rf

Caption: A logical guide for optimizing mobile phase in column chromatography.

References

Recrystallization solvents for purifying 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dibromo-4-ethylpyridine by recrystallization. The following information is based on general recrystallization principles and data for the closely related compound, 3,5-Dibromo-4-methylpyridine, and should be adapted as a starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: For pyridine derivatives like this compound, a good starting point is to screen common organic solvents. Based on the solubility of the similar compound 3,5-Dibromo-4-methylpyridine, which is soluble in solvents like ethanol, ether, and chloroform and poorly soluble in water, the following single and mixed solvent systems are recommended for initial evaluation.[1][2]

  • Single Solvents: Ethanol, Methanol, Toluene[3]

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Water, Toluene/Hexane[3]

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[3]

Q2: How do I perform a solvent screening experiment?

A2: To find the optimal solvent, place a small amount of your crude this compound into several test tubes. Add a few drops of a different potential solvent to each tube and observe the solubility at room temperature. If the compound does not dissolve, gently heat the tube and observe. The best solvent will dissolve the compound when hot but not at room temperature.

Q3: My purified product yield is very low. What are the common causes and how can I improve it?

A3: Low recovery in recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. To resolve this, use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[3] An ice bath can be used after the solution has slowly cooled to room temperature.

  • Loss during transfer: Carefully transfer all material between flasks. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover more product.[3]

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Re-dissolve the oil in more hot solvent and allow it to cool more slowly.[3]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. Try cooling the solution in an ice bath.[4]
Crystallization happens too quickly. The solution is too concentrated. The cooling process is too rapid.Add a small amount of additional hot solvent to the dissolved compound. Allow the flask to cool slowly at room temperature before moving to an ice bath.[4]

Experimental Protocol: Recrystallization of this compound

This is a general protocol and should be optimized for your specific experimental conditions.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.

Visual Guides

Recrystallization_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' cluster_lowyield Troubleshooting 'Low Yield' start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield scratch Scratch flask interior oiling_out->scratch Try First boil_off Boil off excess solvent no_crystals->boil_off min_solvent Use minimum hot solvent low_yield->min_solvent seed Add seed crystal scratch->seed If no success redissolve Redissolve in more solvent, cool slowly seed->redissolve Last Resort ice_bath Cool in ice bath boil_off->ice_bath slow_cool Ensure slow cooling min_solvent->slow_cool rinse Rinse flask with cold mother liquor slow_cool->rinse Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal 2. Add activated charcoal (optional for color) dissolve->charcoal hot_filter 3. Hot filtration (optional for insolubles) charcoal->hot_filter cool 4. Cool slowly to room temperature hot_filter->cool ice_bath 5. Further cool in ice bath cool->ice_bath vac_filter 6. Vacuum filter to collect crystals ice_bath->vac_filter wash 7. Wash with ice-cold solvent vac_filter->wash dry 8. Dry crystals wash->dry end End: Pure Product dry->end

References

Technical Support Center: Isolating 3,5-Dibromo-4-ethylpyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful separation and purification of 3,5-Dibromo-4-ethylpyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for purifying pyridine derivatives.[1][2][3] Due to the basic nature of the pyridine nitrogen, it can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing.[4] If this becomes an issue, consider deactivating the silica gel by preparing a slurry with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[5] Alternatively, neutral alumina can be used as the stationary phase.[5]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin-Layer Chromatography (TLC) plate.[1][3] A common starting point for separating halogenated pyridines is a mixture of a non-polar solvent and a polar solvent.[2] A gradient of ethyl acetate in hexanes is a widely used and effective system.[3][5] You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to elute your target compound.[3]

Q3: What is the best method for loading the crude sample onto the column?

A3: There are two primary methods for sample loading: wet and dry.

  • Wet Loading: The crude product is dissolved in a minimal amount of the initial, low-polarity mobile phase and carefully pipetted onto the top of the column.[6] This method is quick but can lead to broader bands if too much solvent is used.

  • Dry Loading: The crude product is dissolved in a volatile solvent (like dichloromethane), and silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.[3][6] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often results in better separation and sharper bands, especially if the compound has limited solubility in the mobile phase.[3]

Q4: How can I monitor the progress of the separation?

A4: The elution process should be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[5][7] It is crucial to run a TLC of the crude reaction mixture before starting the column to know the approximate Rf values of your product and any impurities in the chosen eluent system.[5] Fractions that show a single spot corresponding to the Rf of the pure product can then be combined.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare several mixtures of ethyl acetate in hexanes with varying polarities (e.g., 5%, 10%, 20% ethyl acetate).

  • Run TLC plates of the crude material using these solvent systems to find the optimal eluent that gives the target compound an Rf value between 0.2 and 0.4.

2. Column Packing (Slurry Method):

  • Weigh the required amount of silica gel (typically 20-40g of silica per 1g of crude material) in a beaker.[3]

  • Create a slurry by adding the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the silica gel.[3]

  • Swirl the slurry to remove trapped air bubbles.[3]

  • With the stopcock open, pour the slurry into the chromatography column. Gently tap the column to ensure an even and compact packing.[3]

  • Once packed, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[3]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Carefully layer this powder onto the sand at the top of the packed column.[3]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the low-polarity solvent system determined from the initial TLC analysis.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the collected fractions by TLC.[7]

  • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound.[7]

5. Product Isolation:

  • Combine the fractions that contain the pure product, as identified by TLC.[7]

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For compounds sensitive to acid, consider deactivating with 0.1-1% triethylamine in the eluent or use neutral alumina.[3][5]
Mobile Phase Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.[3][5]
Target Compound Rf 0.2 - 0.4Determined by TLC in the chosen mobile phase for optimal separation.[1][3]
Loading Method Dry LoadingRecommended for better resolution and sharper bands.[3]
Silica to Crude Ratio 20:1 to 40:1 by massA general guideline to ensure good separation capacity.[3]

Troubleshooting Guide

Q: My compound is not eluting from the column. What should I do?

A: This typically indicates that the mobile phase is not polar enough.[1]

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the compound still does not elute even with 100% ethyl acetate, a more polar solvent like methanol may need to be added cautiously to the mobile phase.

Q: The separation between my desired product and an impurity is poor.

A: This can be caused by several factors, including an incorrect mobile phase or improper column packing.

  • Solutions:

    • Optimize the Solvent System: Use TLC to test different solvent systems. Sometimes a less polar system with a very shallow gradient can improve the separation of closely eluting spots.[5]

    • Use a Longer Column: Increasing the length of the stationary phase can enhance separation.[5]

    • Check Column Packing: Ensure the column is packed evenly without any cracks or air bubbles, as these can lead to channeling and poor separation.

Q: My compound shows significant peak tailing in the collected fractions.

A: For basic compounds like pyridines, peak tailing is often caused by strong interactions with acidic silanol groups on the silica surface.[1]

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to your mobile phase to mask the active silanol sites.[1][5]

    • Use a Different Stationary Phase: Consider using neutral alumina or an end-capped silica gel designed for basic compounds.[1][5]

Q: I suspect my compound is decomposing on the column.

A: Some compounds are sensitive to the acidic nature of standard silica gel.[5][8]

  • Solutions:

    • Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting. If a new spot appears or the original spot streaks, it may be unstable on silica.

    • Deactivate the Silica: Pre-treat the silica gel with a basic modifier like triethylamine.[5]

    • Change Adsorbent: Use a less acidic stationary phase such as neutral alumina.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis to Find Optimal Mobile Phase Pack_Column 2. Pack Column with Silica Gel Slurry TLC_Analysis->Pack_Column Dry_Load 3. Prepare Sample by Dry Loading Method Pack_Column->Dry_Load Load_Sample 4. Load Sample onto Packed Column Dry_Load->Load_Sample Elute 5. Elute with Gradient Mobile Phase Load_Sample->Elute Collect_Fractions 6. Collect Fractions Elute->Collect_Fractions Monitor_TLC 7. Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions 8. Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate 9. Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem: Poor Separation q1 Are spots overlapping on TLC? start->q1 a1_yes Find a new mobile phase (different solvents or ratios) that gives better separation on TLC. q1->a1_yes Yes a1_no Is the column packed correctly (no cracks or air bubbles)? q1->a1_no No a2_no Repack the column carefully. a1_no->a2_no No a2_yes Was the sample loaded in a minimal volume (thin band)? a1_no->a2_yes Yes a3_no Use the dry loading method for a more concentrated starting band. a2_yes->a3_no No a3_yes Consider using a longer column or a finer mesh silica gel to increase resolution. a2_yes->a3_yes Yes

Caption: Troubleshooting logic for poor separation issues.

References

Identifying and minimizing side products in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during pyridine synthesis. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during pyridine synthesis in a question-and-answer format.

Hantzsch Pyridine Synthesis

Q1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the common causes and how can I improve it?

A1: Low yields in Hantzsch synthesis can often be attributed to incomplete reaction, side reactions, or issues with the final oxidation step. Here are some common causes and solutions:

  • Incomplete initial condensation: The multi-component reaction between the aldehyde, β-keto ester, and ammonia source is the foundation of the synthesis.[1] Ensure all starting materials are pure and the reaction is given sufficient time to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Formation of side products: Unexpected products can arise under varying reaction conditions.[1] The primary side product is often the unoxidized 1,4-dihydropyridine (1,4-DHP).[2] Other potential side reactions include Knoevenagel condensation between the aldehyde and the β-ketoester, and enamine formation from the β-ketoester and ammonia.[3]

  • Inefficient aromatization: The oxidation of the intermediate 1,4-DHP to the final pyridine is a critical step. Harsh oxidizing agents can lead to degradation of the product, while insufficient oxidation will result in a mixture of the dihydropyridine and pyridine.[1] Consider using milder oxidizing agents or optimizing the reaction time and temperature for the oxidation step. Modern methods using catalysts like ceric ammonium nitrate (CAN) under solvent-free conditions have shown high efficiency.[4]

Q2: I am observing the formation of significant amounts of the 1,4-dihydropyridine intermediate. How can I ensure complete aromatization?

A2: The driving force for the final step of the Hantzsch synthesis is the aromatization of the dihydropyridine ring.[1] If you are isolating significant amounts of the 1,4-DHP, your oxidation conditions are likely suboptimal. Here are some strategies to promote complete aromatization:

  • Choice of Oxidant: While classic methods use strong oxidants like nitric acid or potassium permanganate, these can sometimes lead to side reactions.[1][3] Consider milder and more selective oxidizing agents such as iodine in refluxing methanol, or chromium dioxide.[1]

  • Reaction Conditions: Ensure the oxidation is carried out for a sufficient duration and at an appropriate temperature. The optimal conditions will depend on the specific substrate and oxidizing agent used.

  • One-Pot Procedures: Some modern protocols utilize a one-pot synthesis where the aromatization occurs in the same reaction vessel, often facilitated by a catalyst that also promotes the initial condensation.[1]

Kröhnke Pyridine Synthesis

Q1: I am experiencing a low yield in my Kröhnke synthesis. What are the likely reasons?

A1: Low yields in the Kröhnke synthesis can stem from several factors, including the quality of reagents and suboptimal reaction conditions.[5]

  • Reagent Quality: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial. Impurities can lead to side reactions and complicate purification. It is highly recommended to use purified starting materials.[5] The ammonium source, typically ammonium acetate, should also be of high purity.[5]

  • Reaction Temperature: The reaction temperature is a critical parameter. While the conditions are generally mild, temperatures should typically not exceed 140°C.[5] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of byproducts and decomposition.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Progress can be monitored using TLC.[5]

Q2: What are the common side products in the Kröhnke synthesis and how can I minimize them?

A2: The primary side products in the Kröhnke synthesis are typically Michael addition products and self-condensation products.[5]

  • Michael Addition Products: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a key step in the reaction mechanism. Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates. To minimize this, ensure the reaction goes to completion and that the conditions are suitable for the subsequent cyclization and dehydration steps.

  • Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at elevated temperatures.[5] Using the correct stoichiometry of reactants and avoiding excessive heat can help to minimize this side reaction.[5]

Bohlmann-Rahtz Pyridine Synthesis

Q1: The Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which is leading to decomposition of my starting materials. How can I overcome this?

A1: The high temperature required for the cyclodehydration of the aminodiene intermediate is a significant drawback of the traditional Bohlmann-Rahtz synthesis.[6] However, several modifications can be employed to achieve this transformation under milder conditions:

  • Acid Catalysis: The use of a Brønsted acid, such as acetic acid, or a Lewis acid catalyst can significantly lower the temperature required for cyclodehydration.[6][7] This also allows for the reaction to be performed in a single step, avoiding the isolation of the intermediate.[8]

  • Solid Acid Catalysts: Ion exchange resins, such as Amberlyst 15, can also be used as a mild and easily removable catalyst to facilitate the cyclodehydration at lower temperatures.[8][9]

Q2: I am observing decomposition of my enamine starting material. What are the likely causes and how can I prevent this?

A2: Certain enamines, particularly those with acid-sensitive groups like tert-butyl esters or cyano groups, can decompose under the acidic conditions used in some modified Bohlmann-Rahtz procedures.[6][10]

  • Use of Milder Catalysts: If you are using a strong acid catalyst, consider switching to a milder alternative like Amberlyst 15 ion exchange resin, which can be more tolerant of sensitive functional groups.[6]

  • In Situ Generation of Enamines: For enamines that are difficult to handle or prone to decomposition, they can be generated in situ from a 1,3-dicarbonyl compound and ammonium acetate.[7][11]

Guareschi-Thorpe Pyridine Synthesis

Q1: I am looking for a more environmentally friendly method for pyridine synthesis. Is the Guareschi-Thorpe synthesis a good option?

A1: Yes, an advanced version of the Guareschi-Thorpe synthesis offers a green and user-friendly approach to producing hydroxy-cyanopyridines.[12][13] This method utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium.[12]

Q2: What are the main advantages of the advanced Guareschi-Thorpe synthesis?

A2: This modified Guareschi-Thorpe synthesis presents several advantages:[12][14]

  • Environmentally Friendly: The use of water as a solvent and ammonium carbonate as a non-toxic nitrogen source makes this a green chemistry approach.[12]

  • User-Friendly and Inexpensive: The reaction is typically easy to perform and uses readily available, inexpensive reagents.[12]

  • Simple Work-up: The desired pyridine product often precipitates directly from the aqueous reaction medium, simplifying the purification process.[12]

Data Presentation

The following tables summarize quantitative data for various pyridine synthesis methods, highlighting the impact of different reaction conditions on product yield.

Table 1: Hantzsch Pyridine Synthesis - Comparison of Conventional Heating vs. Microwave Irradiation [15]

Aldehydeβ-KetoesterNitrogen SourceHeating MethodTemperature (°C)TimeYield (%)
3-(Trimethylsilyl)propynalEthyl acetoacetateAmmonium acetateConventional8012 h75
3-(Trimethylsilyl)propynalEthyl acetoacetateAmmonium acetateMicrowave1207 min92

Table 2: Kröhnke Pyridine Synthesis - Influence of Solvent and Temperature [5]

SolventTemperature (°C)Typical Yield Range (%)
Glacial Acetic Acid80 - 12070 - 90
MethanolReflux60 - 85
EthanolReflux60 - 80
Solvent-free120 - 14075 - 95

Table 3: Bohlmann-Rahtz Pyridine Synthesis - Effect of Different Acid Catalysts [7][8]

EnamineAlkynoneCatalystTemperature (°C)Time (h)Yield (%)
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneAcetic Acid502485
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneAmberlyst 15502690
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneZinc(II) bromide502488
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneYtterbium(III) triflate502491

Experimental Protocols

This section provides detailed methodologies for the key pyridine synthesis reactions discussed.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[17]

Materials:

  • Ethyl acetoacetate (2.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate, benzaldehyde, and ammonium acetate.

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[5][6]

Materials:

  • N-phenacylpyridinium bromide (prepared from 2-bromoacetophenone and pyridine)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Ice water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

  • Add a molar excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 3: One-Step Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis[9]

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate, ~1 mmol)

  • Alkynone (1.2 equiv.)

  • Amberlyst 15 ion exchange resin (0.1 g)

  • Toluene (4 mL)

  • Chloroform

Procedure:

  • In a reaction vessel, prepare a solution of the enamine, alkynone, and Amberlyst 15 ion exchange resin in toluene.

  • Stir the mixture at 50°C for 26 hours.

  • After the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with chloroform (5 mL).

  • Combine the filtrate and the washings, and evaporate the solvent in vacuo to yield the pyridine product.

Protocol 4: Advanced Guareschi-Thorpe Synthesis of a 3-Cyano-2(1H)-pyridone[13]

Materials:

  • Alkyl cyanoacetate or cyanoacetamide

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ammonium carbonate

  • Water

Procedure:

  • In a suitable reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate in water.

  • Heat the reaction mixture, typically to around 80°C, with stirring.

  • The product will often precipitate from the reaction mixture upon formation.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry. Further purification, if necessary, can be achieved by recrystallization.

Visualizations

The following diagrams illustrate key concepts in pyridine synthesis to aid in understanding and troubleshooting.

Troubleshooting_Pyridine_Synthesis Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions If pure Check_Conditions->Start If incorrect, correct and restart Identify_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Check_Conditions->Identify_Byproducts If correct Optimize_Stoichiometry Optimize Reactant Stoichiometry Identify_Byproducts->Optimize_Stoichiometry Modify_Catalyst Modify Catalyst or Reagent Optimize_Stoichiometry->Modify_Catalyst If still issues Purification Optimize Purification Method Modify_Catalyst->Purification

Caption: A general troubleshooting workflow for pyridine synthesis.

Hantzsch_Synthesis_Pathway Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Adduct BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Adduct->Dihydropyridine Side_Product Side Products (e.g., Michael Adducts) Knoevenagel_Adduct->Side_Product Enamine->Dihydropyridine Enamine->Side_Product Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Reaction pathway for the Hantzsch pyridine synthesis.

Krohnke_Synthesis_Workflow Start Start: Prepare Reactants Mix_Reactants Mix α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, and NH4OAc Start->Mix_Reactants Heat_Reaction Heat to Reaction Temperature (e.g., reflux) Mix_Reactants->Heat_Reaction Monitor_TLC Monitor Progress by TLC Heat_Reaction->Monitor_TLC Cool_Down Cool Reaction Mixture Monitor_TLC->Cool_Down Reaction Complete Workup Aqueous Workup and Extraction Cool_Down->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: Experimental workflow for the Kröhnke pyridine synthesis.

References

Technical Support Center: Diazotization of Brominated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of brominated aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the diazotization of brominated aminopyridines and subsequent reactions like the Sandmeyer reaction.

Q1: My diazotization reaction is resulting in a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the diazotization of brominated aminopyridines can stem from several factors. The primary culprits are often incomplete diazotization, decomposition of the unstable diazonium salt, and competing side reactions.

Troubleshooting Steps:

  • Ensure Complete Diazotization: The presence of unreacted aminopyridine can lead to side reactions. You can check for the completion of the diazotization by using starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, suggesting that the aminopyridine has been consumed.

  • Strict Temperature Control: Pyridine diazonium salts are notoriously unstable. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition of the nitrite solution and for a period afterward to prevent decomposition.[1] Use an ice-salt bath for more effective cooling.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the brominated aminopyridine. This helps to control the exothermic nature of the reaction and maintain a low temperature.

  • Optimize Acidity: Sufficiently high acidity is critical to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, a common side reaction.[1] For weakly basic brominated aminopyridines, strongly acidic conditions are particularly important.

  • Reagent Quality: Ensure that the brominated aminopyridine is pure and has been stored correctly. Use a freshly prepared solution of sodium nitrite for each reaction.

Q2: My reaction mixture has turned into a dark brown or black tar-like substance. What happened and is the reaction salvageable?

A2: The formation of dark, polymeric, or tar-like byproducts is a strong indication of diazonium salt decomposition and subsequent radical side reactions. This is often caused by:

  • Elevated Temperatures: If the temperature rises above the optimal 0-5 °C range, the diazonium salt will rapidly decompose.

  • Insufficient Acidity: A low concentration of acid can lead to unwanted azo coupling reactions.

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.

Unfortunately, once significant tar formation has occurred, it is very difficult to salvage the reaction and isolate the desired product in a reasonable yield. It is recommended to abandon the reaction, identify the cause of decomposition, and repeat the experiment with stricter control over the reaction conditions.

Q3: I am attempting a Sandmeyer reaction after the diazotization of a brominated aminopyridine, but the yield of the final halogenated pyridine is poor. What should I investigate?

A3: Low yields in a subsequent Sandmeyer reaction can be due to issues in either the diazotization step or the Sandmeyer reaction itself.

Troubleshooting the Sandmeyer Step:

  • Catalyst Activity: The Sandmeyer reaction is traditionally catalyzed by copper(I) salts (e.g., CuBr). Ensure that your copper(I) catalyst is active and not oxidized to copper(II).

  • Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction may need gentle warming to proceed at a reasonable rate. However, the temperature should be carefully controlled to prevent decomposition of the remaining diazonium salt. The optimal temperature is substrate-dependent and may require some optimization.

  • Side Reactions: Common side reactions in the Sandmeyer reaction include the formation of phenols (from reaction with water) and biaryl compounds.[2] Minimizing the amount of water and controlling the temperature can help to reduce these side products.

Frequently Asked Questions (FAQs)

Q1: How does the bromine substituent on the pyridine ring affect the diazotization reaction?

A1: The bromine atom is an electron-withdrawing group, which has two main effects on the diazotization of aminopyridines:

  • Decreased Basicity of the Amino Group: The electron-withdrawing nature of bromine reduces the electron density on the pyridine ring and, consequently, the basicity of the amino group. This can make the initial protonation and subsequent reaction with the nitrosating agent more difficult, sometimes requiring stronger acidic conditions.

  • Decreased Stability of the Diazonium Salt: Electron-withdrawing groups generally destabilize arenediazonium salts by increasing the positive charge on the diazonium group, making it more susceptible to nucleophilic attack and decomposition.[3] Therefore, bromopyridine diazonium salts are expected to be less stable than their unsubstituted counterparts, making strict temperature control even more critical.

Q2: What are the optimal conditions for the diazotization of a brominated aminopyridine?

A2: While the optimal conditions can vary depending on the specific isomer of the brominated aminopyridine, a general starting point is as follows:

  • Acid: A strong mineral acid such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is typically used. HBr is often preferred when the subsequent reaction is a Sandmeyer bromination.

  • Temperature: The reaction should be carried out at 0-5 °C in an ice-salt bath.

  • Nitrosating Agent: A solution of sodium nitrite (NaNO₂) in water is the most common nitrosating agent. It should be added slowly and dropwise.

  • Solvent: The reaction is typically carried out in an aqueous acidic solution.

Q3: Can I isolate the bromopyridine diazonium salt?

A3: Isolating diazonium salts is generally not recommended, especially on a large scale, due to their potential instability and explosive nature.[4] They are typically generated and used in situ. If isolation is absolutely necessary, it is often done as the tetrafluoroborate salt, which can be more stable. However, extreme caution should be exercised.

Q4: What are some common side reactions to be aware of during the diazotization of brominated aminopyridines?

A4: Besides the decomposition of the diazonium salt, other common side reactions include:

  • Phenol Formation: The diazonium salt can react with water to form the corresponding hydroxypyridine, especially if the temperature is not kept low.

  • Azo Coupling: The diazonium salt can couple with unreacted aminopyridine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.

  • Formation of Dibromo Byproducts: In some cases, further bromination of the starting material or product can occur, leading to the formation of dibrominated pyridines.

Quantitative Data

The following table summarizes yield data for a relevant transformation involving the diazotization of a brominated aminopyridine.

Starting MaterialReactionProductYieldReference
2-Amino-5-bromopyridineSandmeyer Reaction2,5-Dibromopyridine93.0%[2]
2-AminopyridineBromination2-Amino-5-bromopyridine90.0%[2]

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-5-bromopyridine and subsequent Sandmeyer Bromination to 2,5-Dibromopyridine

This protocol is adapted from a literature procedure for the synthesis of 2,5-dibromopyridine.[2]

Materials:

  • 2-Amino-5-bromopyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromopyridine in 48% aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.

  • Monitoring the Reaction: After the addition of sodium nitrite is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. Gas evolution (N₂) should be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by chromatography or recrystallization.

Visualizations

Diazotization_Workflow General Workflow for Diazotization of Brominated Aminopyridines cluster_prep Preparation cluster_diazotization Diazotization cluster_follow_up Subsequent Reaction (e.g., Sandmeyer) Start Brominated Aminopyridine Acid Dissolve in Strong Acid (e.g., HBr) Cool to 0-5 °C Start->Acid Add_NaNO2 Slow dropwise addition of NaNO2 solution (maintain 0-5 °C) NaNO2 Prepare cold NaNO2 solution NaNO2->Add_NaNO2 Stir Stir for 30 min at 0-5 °C Add_NaNO2->Stir Diazonium_Salt Bromopyridine Diazonium Salt (in situ) Stir->Diazonium_Salt Add_Diazonium Slowly add diazonium salt solution to CuBr solution CuBr Prepare cold CuBr solution CuBr->Add_Diazonium Product Final Product (e.g., Dibromopyridine) Add_Diazonium->Product

Caption: General workflow for the diazotization of brominated aminopyridines.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Temp Temperature > 5 °C? Check_Diazotization->Check_Temp No Sol_Diazotization Solution: - Use starch-iodide paper to check for excess NaNO2. - Ensure slow addition of NaNO2. Check_Diazotization->Sol_Diazotization Yes Check_Side_Reactions Side Reactions Observed? Check_Temp->Check_Side_Reactions No Sol_Temp Solution: - Use ice-salt bath. - Monitor temperature closely. Check_Temp->Sol_Temp Yes Sol_Side_Reactions Solution: - Increase acidity to prevent azo coupling. - Ensure pure starting materials. Check_Side_Reactions->Sol_Side_Reactions Yes Final_Check If issues persist, check subsequent reaction steps (e.g., Sandmeyer catalyst activity) Check_Side_Reactions->Final_Check No

Caption: Troubleshooting logic for addressing low yields in diazotization reactions.

References

Preventing degradation of 3,5-Dibromo-4-ethylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3,5-Dibromo-4-ethylpyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) of the solid material. Exposure to light or air (oxidation).Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Change in physical state (e.g., clumping, oily appearance). Absorption of moisture (hygroscopic tendencies).Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Inconsistent analytical results (e.g., new peaks in NMR/LC-MS). Degradation of the material due to improper storage or handling.Review storage conditions (temperature, light, atmosphere). Perform a purity check using a validated analytical method. Consider that degradation may have occurred due to reaction with incompatible materials.
Poor reactivity in subsequent synthetic steps. Significant degradation of the starting material.Re-analyze the purity of the this compound. If degradation is confirmed, purify the material or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The storage area should be cool, dry, and well-ventilated. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong acids.[1][2][3]

Q2: What signs of degradation should I look for?

A2: Visual indicators of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical form (e.g., clumping or becoming oily, which may suggest moisture absorption), or the development of an unusual odor. The most definitive way to detect degradation is through analytical techniques like HPLC, GC-MS, or NMR, which can reveal the presence of impurities or degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of similar alkylpyridines can occur through oxidation of the ethyl side chain or the pyridine ring itself. Hydrolysis under strongly acidic or basic conditions, or photolytic degradation upon exposure to UV light are also possible. To determine the specific degradation products, a forced degradation study is recommended.

Q4: How can I test the stability of my batch of this compound?

A4: A forced degradation study is the standard approach to assess the stability of a compound and identify potential degradation products.[4][5][6] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples with a stability-indicating analytical method, typically HPLC. The goal is to induce a small amount of degradation (5-20%) to ensure that any degradation products can be separated from the parent compound and quantified.[4][6][7][8]

Q5: What analytical methods are suitable for assessing the purity and degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful and commonly used technique for developing a stability-indicating method. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also excellent for identifying and quantifying the parent compound and any potential impurities or degradation products.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours. Analyze the samples after cooling and appropriate dilution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress Condition Duration Temperature % Degradation Number of Degradants Retention Times of Degradants (min)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRoom Temp
Thermal (Solid)48 h80°C
Thermal (Solution)24 h60°C
PhotolyticAs per ICH Q1BAmbient

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation (H₂O₂) This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photolytic Stress This compound->Light P2 Ring-Opened Products Acid->P2 P3 Dehalogenated Species Acid->P3 Base->P2 Base->P3 P1 Side-chain Oxidation Products Oxidation->P1 P4 Other Impurities Heat->P4 Light->P4

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow start Storage Issue Identified (e.g., discoloration, impurity) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? - Container Seal? start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage correct_storage Correct Storage Conditions: - Cool, dry, dark place - Tightly sealed amber container - Inert atmosphere improper_storage->correct_storage Yes reanalyze Re-analyze Purity (HPLC, GC-MS, NMR) improper_storage->reanalyze No correct_storage->reanalyze degraded Degradation Confirmed? reanalyze->degraded purify Purify Material or Use New Batch degraded->purify Yes no_issue No Degradation degraded->no_issue No end Issue Resolved purify->end other_issue Investigate Other Causes (e.g., contamination) no_issue->other_issue other_issue->end experimental_workflow start Start: Stability Assessment prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution apply_stress Apply Stress Conditions: - Acid - Base - Oxidation - Heat - Light prep_solution->apply_stress sampling Sample at Timepoints apply_stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data_eval Evaluate Data: - Quantify Degradation - Identify Degradants analysis->data_eval report Report Findings: - Degradation Profile - Stability Assessment data_eval->report end End report->end

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for the cross-coupling of 3,5-Dibromo-4-ethylpyridine. The following information is curated to address specific challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in performing cross-coupling reactions with this compound?

The primary challenges with this substrate are:

  • Steric Hindrance: The ethyl group at the 4-position and the two bromine atoms at the 3 and 5-positions create a sterically hindered environment around the reaction centers. This can impede the approach of the catalyst and the coupling partner, slowing down the reaction rate.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can affect the oxidative addition step in the catalytic cycle.

  • Mono- vs. Di-substitution: Achieving selective mono-substitution at either the 3- or 5-position can be challenging, as the electronic environments are similar. Controlling the reaction stoichiometry and conditions is crucial for selectivity.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2]

Q2: How do I choose the best palladium catalyst and ligand for my specific cross-coupling reaction?

The choice of catalyst and ligand is critical for a successful reaction. Here are some general recommendations:

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands are generally preferred. Buchwald ligands such as SPhos, XPhos, and RuPhos have shown high efficacy in coupling heteroaryl halides due to their ability to promote the formation of the active monoligated palladium(0) species. For sterically hindered substrates, N-heterocyclic carbene (NHC) ligands can also be a powerful alternative. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[3]

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like Josiphos, XPhos, and BINAP are known to be effective.[4] The choice of ligand can significantly influence the reaction rate and the ability to couple challenging amines. Strong bases such as sodium tert-butoxide (NaOt-Bu) are typically required.

  • For Sonogashira Coupling: A combination of a palladium catalyst and a copper(I) co-catalyst is standard. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common palladium sources, with CuI being the most frequent co-catalyst.[5] For substrates prone to homocoupling (Glaser coupling), copper-free conditions can be employed, often requiring more specialized ligands.

Q3: What are common side reactions and how can I minimize them?

  • Hydrodehalogenation (Debromination): This is the replacement of a bromine atom with a hydrogen atom. It can be minimized by ensuring a strictly inert atmosphere, using high-purity reagents, and selecting a suitable base and solvent system.[6]

  • Homocoupling: The formation of a dimer of the coupling partner (e.g., biaryl from a boronic acid in a Suzuki reaction) is often caused by the presence of oxygen.[1] Thoroughly degassing all solvents and reagents is crucial to prevent this side reaction.

  • Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source can be a problem. Using anhydrous solvents and reagents, or switching to more stable boronic esters (e.g., pinacol esters), can mitigate this issue.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Inactive catalyst system.Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation. Ensure proper degassing of solvents and reagents to prevent catalyst poisoning by oxygen.[1]
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C. For challenging couplings, temperatures of 80-120 °C are common.[1]
Incorrect base.The choice of base is critical. For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu are often necessary.[1]
Significant Side Product Formation (e.g., Homocoupling) Presence of oxygen.Thoroughly degas all solvents and reagents before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method.[1]
Inappropriate catalyst-to-ligand ratio.Optimize the catalyst-to-ligand ratio. For many phosphine ligands, a 1:1 or 1:2 ratio of Pd:ligand is a good starting point.
Poor Selectivity (Mono- vs. Di-substitution) Incorrect stoichiometry of the coupling partner.For mono-substitution, use a slight excess (1.1-1.2 equivalents) of the coupling partner. For di-substitution, a larger excess (2.2-2.5 equivalents) is typically required.[5]
Reaction time and temperature are too high for mono-substitution.Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also improve selectivity for the mono-adduct.[1]
Reaction Stalls Catalyst deactivation by pyridine nitrogen.Switch to a bulkier ligand (e.g., XPhos, SPhos) which can sterically shield the palladium center from coordination with the pyridine nitrogen.[4]
Poor solubility of reagents.Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[2]

Catalyst System Comparison for Cross-Coupling of Bromopyridines

The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature for analogous substrates.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)NotesCitation
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11070-95A robust system for many heteroaryl bromides.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10060-85A classic catalyst, may be less effective for sterically hindered substrates.[2]
PdCl₂(dppf)Cs₂CO₃DMF80-10075-90Good for a wide range of functional groups.
(IPr)Pd(allyl)ClK₃PO₄t-AmylOH10080-98NHC-based catalyst, highly active for challenging couplings.

Table 2: Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)NotesCitation
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-11085-98Highly active for a broad range of amines.[3]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10070-90Bidentate ligand, good for primary amines.[7]
G3-XPhos PrecatalystLHMDSTHF25-8090-99Pre-activated catalyst for milder conditions.
Pd₂(dba)₃ / JosiphosK₃PO₄t-BuOH10080-95Effective for electron-deficient aryl bromides.[4]

Table 3: Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)NotesCitation
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMF25-8080-95Standard conditions, widely applicable.[5]
Pd(PPh₃)₄CuIDIPAToluene60-10075-90Good for less reactive bromides.[8]
Pd(OAc)₂ / SPhos-Cs₂CO₃Dioxane10070-85Copper-free conditions to avoid Glaser coupling.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96High yields reported for 2-amino-3-bromopyridines.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv. for mono-coupling, 2.5 equiv. for di-coupling), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N, 2.0 equiv.).[5]

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.[5]

  • Add the terminal alkyne (1.1-1.2 equiv. for mono-coupling, 2.5 equiv. for di-coupling) dropwise.[5]

  • Heat the reaction to the desired temperature (e.g., 60-80 °C).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start_node Define Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) catalyst_choice Select Pd Precursor & Ligand (e.g., Pd(OAc)₂ + SPhos) start_node->catalyst_choice base_solvent Choose Base & Solvent (e.g., K₃PO₄ & Dioxane/H₂O) catalyst_choice->base_solvent conditions Set Reaction Conditions (Temperature, Time, Atmosphere) base_solvent->conditions run_reaction Perform Experiment conditions->run_reaction analyze Analyze Results (TLC, LC-MS, NMR) run_reaction->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot success Successful Coupling troubleshoot->success High Yield, Clean Reaction optimize Optimize Conditions troubleshoot->optimize Low Yield or Side Products optimize->catalyst_choice Re-evaluate Catalyst/Ligand optimize->base_solvent Screen Base/Solvent optimize->conditions Adjust Temp/Time

Caption: A general workflow for catalyst selection and optimization in cross-coupling reactions.

Troubleshooting_Logic start Low or No Yield check_catalyst Is the catalyst active? (Freshness, Degassing) start->check_catalyst check_conditions Are conditions optimal? (Temp, Base, Solvent) check_catalyst->check_conditions Yes solution1 Use fresh catalyst/ligand. Ensure inert atmosphere. check_catalyst->solution1 No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution2 Increase temperature. Screen different bases/solvents. check_conditions->solution2 No solution3 Purify starting materials. check_reagents->solution3 No no_improvement Consult further literature for specialized conditions. check_reagents->no_improvement Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura reaction yields, with a specific focus on the critical roles of bases and solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first step.[1]

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids and their derivatives can degrade over time. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1] It is recommended to use fresh, high-purity boronic acid reagents.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with less reactive aryl chlorides often require specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.[1]

  • Reaction Conditions: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

Q2: My reaction has stalled. What are the common causes related to the base and solvent?

A2: A stalled reaction can often be attributed to issues with the base or solvent system.

  • Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to an incomplete reaction. Conversely, a base that is too strong can degrade sensitive functional groups on your starting materials or product.[2]

  • Poor Solubility: The inorganic bases commonly used (e.g., K₂CO₃, K₃PO₄) are often insoluble in organic solvents.[2] Insufficient mixing or a poor choice of a biphasic solvent system can prevent the base from participating effectively in the reaction.[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. A solvent system that does not provide adequate solubility for all components can lead to a stalled reaction.

Issue 2: Side Reactions Leading to Low Yield

Q3: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes the nucleophilic coupling partner.[1][2][3] Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other.[4]

  • Primary Causes: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[4][5]

  • Troubleshooting Steps:

    • Improve Degassing: Rigorously deoxygenate your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[4]

    • Re-evaluate Your Palladium Source: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[4]

    • Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands. These can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[4]

Data Presentation: Comparative Performance of Bases and Solvents

The selection of an appropriate base and solvent is critical for the success of a Suzuki-Miyaura coupling reaction.[6] The following tables summarize quantitative data from screening studies.

Table 1: Comparison of Yields with Different Bases

This table shows the effect of various bases on the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃901292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃901288
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃901295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃901291
5NaOHToluene/H₂OPd(OAc)₂PPh₃901275
6KOHToluene/H₂OPd(OAc)₂PPh₃901272
7Et₃NToluenePd(OAc)₂PPh₃901645
8DIPEAToluenePd(OAc)₂PPh₃901638

Yields are highly substrate and condition dependent. Data is representative.[7]

From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[7]

Table 2: Effect of Different Solvents on Reaction Yield

This table illustrates the influence of the solvent on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid.

EntrySolventBaseCatalystYield (%)
1THFK₃PO₄·3H₂OTbPo-Pd(II)10.4
2DMFK₃PO₄·3H₂OTbPo-Pd(II)30.9
3MethanolK₃PO₄·3H₂OTbPo-Pd(II)78.9
4Ethyl AcetateK₃PO₄·3H₂OTbPo-Pd(II)5.6
5DioxaneK₃PO₄·3H₂OTbPo-Pd(II)0
6EthanolK₃PO₄·3H₂OTbPo-Pd(II)73.4
7Methanol/Water (4:1)NaOHTbPo-Pd(II)90.1
8Methanol/Water (3:2)NaOHTbPo-Pd(II)96.3
9Methanol/Water (1:1)NaOHTbPo-Pd(II)92.5
10Methanol/Water (2:3)NaOHTbPo-Pd(II)85.6

Data adapted from a study using a specific polymer-supported palladium catalyst.[8] The results show a significant promotional effect of alcoholic solvents and aqueous methanol mixtures for this catalytic system.[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for screening different bases in a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

  • Materials:

    • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

    • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)[7]

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[7]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[7]

    • Add the degassed solvent system (11 mL) via syringe.[7]

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][9] The base is crucial for the transmetalation step, where it activates the organoboron species.[2][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR (Base Activated Intermediate) ArPdX->ArPdOR Metathesis ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_primeBOH2 Ar'-B(OH)₂ (Boronic Acid) Borate [Ar'-B(OH)₃]⁻ (Borate Complex) Ar_primeBOH2->Borate Activation Base Base (e.g., OH⁻) Base->ArPdOR Base->Borate Borate->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Conversion

When encountering low conversion in a Suzuki reaction, a systematic approach to troubleshooting is crucial.[10]

Troubleshooting_Workflow Start Low Conversion Observed Step1 1. Verify Reagent Quality & Stoichiometry Start->Step1 Step2 2. Review Reaction Setup & Conditions Step1->Step2 Sub1 Boronic Acid Stability Catalyst/Ligand Activity Base/Solvent Purity Step1->Sub1 Step3 3. Analyze for Common Side Products Step2->Step3 Sub2 Adequate Degassing? Optimal Temperature? Sufficient Mixing? Step2->Sub2 Step4 4. Systematic Component Screening Step3->Step4 Sub3 Protodeboronation Homocoupling Dehalogenation Step3->Sub3 Success Successful Optimization Step4->Success Sub4 Screen Bases Screen Solvents Screen Catalysts/Ligands Step4->Sub4

Caption: A systematic workflow for troubleshooting low conversion.

Logical Relationships of Base and Solvent Selection

The choice of base and solvent has a direct impact on the reaction outcome, influencing both the desired product yield and the formation of byproducts.

Base_Solvent_Effects Choice Base & Solvent Selection Base_Strength Base Strength Choice->Base_Strength Solvent_System Solvent System (Aqueous vs. Anhydrous) Choice->Solvent_System High_Yield High Yield of Desired Product Base_Strength->High_Yield Optimal Protodeboronation Protodeboronation Base_Strength->Protodeboronation Too Strong Substrate_Degradation Substrate Degradation Base_Strength->Substrate_Degradation Too Strong Poor_Solubility Poor Solubility/ Slow Reaction Base_Strength->Poor_Solubility Too Weak Solvent_System->High_Yield Optimal Solubility & Mixing Solvent_System->Protodeboronation Aqueous (Proton Source) Solvent_System->Poor_Solubility Inadequate Solubility

Caption: Impact of base and solvent choice on reaction outcomes.

References

Technical Support Center: Purification of Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual palladium from reaction mixtures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the high purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from a reaction mixture?

A1: The most common and effective methods for palladium removal include:

  • Adsorption: This involves using solid-supported materials that bind to palladium. Activated carbon and specialized metal scavengers are the most common adsorbents. Scavengers can be silica-based or polymer-based and are often functionalized with groups like thiols, amines, or trimercaptotriazine (TMT) that have a high affinity for palladium.[1][2][3]

  • Crystallization: This technique purifies the final product by crystallization, which can leave palladium impurities behind in the mother liquor.[1][4] The effectiveness of this method can be improved by using additives that increase the solubility of the palladium species.[2]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), filtration through a pad of a filter aid like Celite® is a straightforward removal method.[5][6]

  • Extraction: Liquid-liquid extraction can be employed to partition palladium species into a separate phase from the desired product, particularly for removing water-soluble palladium salts.[2][7]

  • Chromatography: Techniques such as column chromatography are effective for separating the desired compound from palladium residues.[7][8]

Q2: How do I select the most appropriate palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), simple filtration is the first line of action. For homogeneous (soluble) catalysts, methods like scavenging, crystallization, or chromatography are more suitable.[7]

  • Nature of the Final Product: Consider the solubility, stability, and potential for your product to chelate with palladium.

  • Solvent System: The polarity and type of solvent can influence the efficiency of scavengers and the solubility of different palladium species.[7]

  • Required Purity Level: For pharmaceutical applications with stringent regulatory limits on metal residues, a combination of methods or the use of high-efficiency scavengers may be necessary.[1][9] European regulations, for instance, limit platinum group metals to less than 5 ppm in active pharmaceutical ingredients (APIs).[1]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported materials, often based on silica or polymers, that are functionalized with ligands that have a high affinity for palladium.[3][4] These ligands, such as thiols, amines, or trimercaptotriazine (TMT), chelate with the palladium, effectively removing it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by filtration.[10]

Q4: Is activated carbon a good option for palladium removal?

A4: Activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[2][11] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[2] While it can be effective, specialized metal scavengers often provide higher efficiency and selectivity for palladium removal.[3]

Troubleshooting Guide

Issue 1: Low efficiency of palladium removal using scavengers.

  • Possible Cause: Incorrect scavenger selection for the palladium species' oxidation state.

    • Solution: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[7] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.[7]

  • Possible Cause: Insufficient scavenger loading or reaction time.

    • Solution: Increase the amount of scavenger used or extend the stirring time. The optimal conditions should be determined experimentally.[2]

  • Possible Cause: The solvent may be hindering the scavenger's effectiveness.

    • Solution: Ensure the scavenger is compatible with your solvent system. Some scavengers are designed for specific solvent polarities.[7]

Issue 2: Significant loss of product during the purification process.

  • Possible Cause: The product is binding to the scavenger or activated carbon.

    • Solution: Use the minimum effective amount of the adsorbent. After filtration, wash the adsorbent with a small amount of fresh solvent to recover any bound product.[7] Trying a different type of scavenger may also reduce product loss.[7]

  • Possible Cause: Product loss during crystallization.

    • Solution: Optimize the crystallization conditions, such as the solvent system and temperature, to maximize product recovery.

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: Variability in the palladium species present at the end of the reaction.

    • Solution: Standardize the reaction work-up procedure to ensure consistency in the palladium species before removal. Consider a pre-treatment step, like a mild oxidation or reduction, to convert the palladium to a single, more easily removable species.[2]

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of various palladium removal methods as reported in several studies.

Table 1: Palladium Removal Using Scavengers

Initial Pd (ppm)ScavengerConditionsFinal Pd (ppm)Source
33,000MP-TMT (5 equiv)Stirred overnight at room temperature< 200[10]
500 - 800MP-TMTStirred overnight at room temperature< 10[10]
2,239TMT (20 mol %), Activated Charcoal (0.2 wt)DCM, 20 °C, 2 h20[4]
2,400SiliaMetS Thiol or Thiourea-≤ 16[3]
328Polychelated Resin (PCR-B2)Recirculation, 0.4 wt4[4]

Table 2: Palladium Removal Using Activated Carbon

Initial Pd (ppm)Activated Carbon TypeConditionsFinal Pd (ppm)Source
9,100Nuchar AquaGuard-6,552 (28% removal)[4]
9,100Nuchar AquaGuard + 1,2-ethanedithiol-< 273 (>97% removal)[4]
300Darco KB-B (0.2 wt)THF, 45 °C, 18 h, then crystallization< 1[4]
80 - 100-Filtration through Celite-[4]

Table 3: Palladium Removal by Recrystallization

Initial Pd (ppm)ConditionsFinal Pd (ppm)Source
130 - 1916Recrystallization from Methanol182[4]
1755 - 1916Recrystallization from Methanol75[4]
200Crystallization without additives< 10[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger to the solution. The amount of scavenger is typically based on the manufacturer's recommendation, often in weight percent or molar equivalents relative to the palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).[8]

  • Stirring: Stir the mixture at room temperature or an elevated temperature for a predetermined time.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.[2]

Protocol 3: Filtration through Celite for Heterogeneous Palladium Catalysts

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently compact it to form a level bed.[5][7]

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.[7]

  • Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5][7]

  • Filter: Slowly pour the diluted reaction mixture onto the center of the Celite bed and apply a gentle vacuum to draw the solution through the filter.[7]

  • Wash: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[5] The filtrate contains the product, now free of the heterogeneous palladium catalyst.

Visualized Workflows

Palladium_Removal_Workflow start Crude Reaction Mixture (Containing Palladium) decision_hetero Is the Catalyst Heterogeneous? start->decision_hetero filtration Filtration through Celite decision_hetero->filtration Yes scavenging_screen Screen Scavengers (e.g., Thiol, TMT, Amine based) decision_hetero->scavenging_screen No (Homogeneous) analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis activated_carbon Activated Carbon Treatment scavenging_screen->activated_carbon If Scavengers are Ineffective or Product Loss is High crystallization Crystallization scavenging_screen->crystallization If Scavengers are Ineffective activated_carbon->analysis crystallization->analysis analysis->scavenging_screen > 5 ppm pure_product Purified Product analysis->pure_product < 5 ppm

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Workflow start High Residual Palladium After Purification check_method Was the correct method chosen? (Heterogeneous vs. Homogeneous) start->check_method wrong_method Re-evaluate and select appropriate method check_method->wrong_method No scavenger_issue Investigate Scavenger Performance check_method->scavenger_issue Yes wrong_method->start check_scavenger_type Is the scavenger type correct for the Pd oxidation state? scavenger_issue->check_scavenger_type screen_scavengers Screen different scavenger types check_scavenger_type->screen_scavengers No check_conditions Are scavenger loading, time, and temperature optimized? check_scavenger_type->check_conditions Yes screen_scavengers->start optimize_conditions Optimize scavenger loading and reaction time check_conditions->optimize_conditions No product_loss_issue Is there significant product loss? check_conditions->product_loss_issue Yes optimize_conditions->start reduce_adsorbent Reduce amount of scavenger/carbon and wash thoroughly product_loss_issue->reduce_adsorbent Yes end Achieved desired purity product_loss_issue->end No, and purity is acceptable reduce_adsorbent->start

Caption: Troubleshooting logic for palladium removal issues.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a comprehensive comparison of the spectroscopic data used to elucidate the structure of 3,5-Dibromo-4-ethylpyridine, alongside experimentally determined data for the related compounds 4-ethylpyridine and 3,5-dibromopyridine. By presenting predicted and experimental data, this guide offers a robust framework for structural verification.

This document details the expected spectroscopic signatures of this compound from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. These predicted values are juxtaposed with experimental data from commercially available, structurally related analogs to provide a clear comparative analysis. Furthermore, detailed experimental protocols for acquiring such spectra are provided, ensuring that researchers can replicate and verify these findings.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for 4-ethylpyridine and 3,5-dibromopyridine. This side-by-side comparison is invaluable for identifying the characteristic signals of the target molecule.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)Multiplicity
This compound H-2, H-68.51-s
-CH₂-2.95-q
-CH₃1.25-t
4-Ethylpyridine H-2, H-6-8.50d
H-3, H-5-7.15d
-CH₂--2.63q
-CH₃-1.22t
3,5-Dibromopyridine H-2, H-6-8.61d
H-4-8.15t

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound C-2, C-6151.2-
C-3, C-5122.8-
C-4150.1-
-CH₂-25.4-
-CH₃14.1-
4-Ethylpyridine C-2, C-6-149.3
C-3, C-5-123.8
C-4-147.9
-CH₂--26.1
-CH₃-15.3
3,5-Dibromopyridine C-2, C-6-151.0
C-3, C-5-122.5
C-4-141.9

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundPredicted Molecular Ion (m/z)Experimental Molecular Ion (m/z)Key Fragmentation Peaks (Predicted)
This compound 264.9 (M⁺), 266.9 (M+2⁺), 268.9 (M+4⁺)-250, 248, 186, 184, 105
4-Ethylpyridine -107.1-
3,5-Dibromopyridine -236.9-

Table 4: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundPredicted Key Absorptions (cm⁻¹)Experimental Key Absorptions (cm⁻¹)Functional Group
This compound 3100-3000, 2975-2850, 1550-1450, 1100-1000, 850-750-C-H (aromatic), C-H (aliphatic), C=C, C=N (pyridine ring), C-Br
4-Ethylpyridine -3028, 2967, 1601, 1495, 825C-H (aromatic), C-H (aliphatic), C=C, C=N (pyridine ring)
3,5-Dibromopyridine -3050, 1550, 1410, 1090, 840C-H (aromatic), C=C, C=N (pyridine ring), C-Br

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, run the spectrum as a mull (e.g., Nujol) or by Attenuated Total Reflectance (ATR). Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Visualizing the Analysis Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and how the different techniques contribute to the final structure confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Interpret_H Proton Environment (Number, Position, Multiplicity) H_NMR->Interpret_H Interpret_C Carbon Skeleton (Number of unique carbons) C_NMR->Interpret_C Interpret_MS Molecular Weight & Fragmentation MS->Interpret_MS Interpret_IR Functional Groups IR->Interpret_IR Structure Confirmed Structure of This compound Interpret_H->Structure Interpret_C->Structure Interpret_MS->Structure Interpret_IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Confirmation_Logic cluster_methods Spectroscopic Methods cluster_info Provided Structural Information H_NMR ¹H NMR Proton_Info Number & Type of Protons Neighboring Protons H_NMR->Proton_Info C_NMR ¹³C NMR Carbon_Info Number of Unique Carbons Carbon Hybridization C_NMR->Carbon_Info MS Mass Spec MW_Info Molecular Weight Elemental Composition (HRMS) Presence of Bromine (Isotopes) MS->MW_Info IR IR Spec FG_Info Presence of Pyridine Ring C-H (Aromatic/Aliphatic) C-Br Bonds IR->FG_Info Confirmed_Structure This compound Structure Confirmed Proton_Info->Confirmed_Structure Carbon_Info->Confirmed_Structure MW_Info->Confirmed_Structure FG_Info->Confirmed_Structure

Caption: Logical relationship between spectroscopic data and structural confirmation.

A Comparative Guide to the Synthesis Efficiency of 2-Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated pyridines is a cornerstone of constructing complex molecular architectures for pharmaceuticals and agrochemicals. The choice of halogen—fluorine, chlorine, bromine, or iodine—at the 2-position of the pyridine ring significantly influences not only the molecule's reactivity in subsequent reactions but also the efficiency of its own synthesis. This guide provides an objective comparison of the synthesis efficiency for 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyridine, supported by experimental data and detailed protocols.

Comparative Synthesis Data

The efficiency of synthesizing 2-halogenated pyridines varies widely depending on the halogen, the chosen precursor, and the reaction conditions. Generally, methods starting from readily available precursors like pyridine N-oxide or 2-aminopyridine are preferred. The following table summarizes quantitative data from established synthetic routes.

2-Halogenated PyridinePrecursorKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
2-Fluoropyridine Pyridine DerivativeAgF₂Not SpecifiedNot Specified~98%[1][2]
2-Chloropyridine Pyridine N-oxidePOCl₃, TriethylamineNot SpecifiedNot Specified90%
2-Bromopyridine 2-Aminopyridine48% HBr, Br₂, NaNO₂~4.750 to 2586-92%[2]
2-Iodopyridine 2-AminopyridineH₂SO₄, NaNO₂, KI~2.50 to 70~78%

Synthesis Pathways Overview

The selection of a synthetic route is often a trade-off between yield, cost, safety, and the scalability of the process. The diagram below illustrates the common precursors and their transformation into the respective 2-halogenated pyridines.

G cluster_precursors Common Precursors cluster_products 2-Halogenated Pyridines Pyridine Pyridine Fluoropyridine 2-Fluoropyridine Pyridine->Fluoropyridine Direct Fluorination (e.g., AgF₂) PyridineOxide Pyridine N-Oxide Chloropyridine 2-Chloropyridine PyridineOxide->Chloropyridine Deoxygenative Chlorination (e.g., POCl₃) Aminopyridine 2-Aminopyridine Bromopyridine 2-Bromopyridine Aminopyridine->Bromopyridine Sandmeyer-type Reaction Iodopyridine 2-Iodopyridine Aminopyridine->Iodopyridine Sandmeyer-type Reaction

Caption: Generalized synthetic routes to 2-halogenated pyridines.

Experimental Protocols

Detailed methodologies for the synthesis of each 2-halogenated pyridine are provided below. These protocols represent high-yield methods found in the literature.

Synthesis of 2-Fluoropyridine via C-H Fluorination

This method utilizes a silver(II) fluoride reagent for the direct fluorination of a pyridine derivative, offering a high-yield route.

  • Reaction Setup: In a suitable reaction vessel, the pyridine starting material is dissolved in an appropriate solvent.

  • Reagent Addition: Silver(II) fluoride (AgF₂) is added to the solution.

  • Reaction Conditions: The reaction is stirred at a specified temperature for a duration sufficient to ensure complete conversion, which can be monitored by techniques such as GC/MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove silver salts. The filtrate is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove impurities. The crude product is purified by distillation or chromatography to yield 2-fluoropyridine. A reported yield for this type of transformation is approximately 98%.[1][2]

Synthesis of 2-Chloropyridine from Pyridine N-oxide

This procedure involves the deoxygenative chlorination of pyridine N-oxide, providing a highly regioselective and efficient synthesis.

  • Reaction Setup: Pyridine N-oxide is combined with a stoichiometric amount of triethylamine in a suitable solvent.

  • Reagent Addition: Phosphorus oxychloride (POCl₃) is added to the mixture, typically under controlled temperature conditions.

  • Reaction and Work-up: The reaction proceeds to completion. The mixture is then worked up, which usually involves quenching with water or ice, followed by extraction with an organic solvent.

  • Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to afford 2-chloropyridine. This method achieves a yield of 90% with 99.2% selectivity.

Synthesis of 2-Bromopyridine from 2-Aminopyridine

This classic Sandmeyer-type reaction provides high yields of 2-bromopyridine from the readily available 2-aminopyridine.

  • Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a low-temperature thermometer, 790 mL of 48% hydrobromic acid is placed and cooled to 10-20°C in an ice-salt bath.[2]

  • Amine Addition: 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes.[2]

  • Bromination: While maintaining the temperature at or below 0°C, 240 mL (4.7 moles) of bromine is added dropwise. The first half is added over 30 minutes, and the second half over 15 minutes.[2]

  • Diazotization: A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is added dropwise over 2 hours, keeping the temperature at or below 0°C. The mixture is stirred for an additional 30 minutes.[2]

  • Neutralization and Extraction: A solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20-25°C. The mixture is then extracted four times with 250-mL portions of ether.[2]

  • Purification: The combined ether extracts are dried over solid potassium hydroxide and distilled through a Vigreux column. 2-Bromopyridine is collected at 74–75°C/13 mm, with a yield of 216–230 g (86–92%).[2]

Synthesis of 2-Iodopyridine from 2-Aminopyridine

This Sandmeyer reaction is a common method for introducing iodine into the 2-position of the pyridine ring.

  • Diazotization: 2-Aminopyridine (1 equivalent) is dissolved in dilute sulfuric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide (1.5 equivalents) in water is added to the diazonium salt solution.

  • Reaction Completion: The reaction mixture is slowly warmed to room temperature and then heated to approximately 60-70°C for 1 hour, during which nitrogen gas evolution is observed.

  • Work-up and Extraction: After cooling, the reaction mixture is made basic with a suitable base (e.g., sodium hydroxide solution) and extracted several times with an organic solvent such as ether or dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude 2-iodopyridine is then purified by vacuum distillation or column chromatography to yield the final product, with typical yields around 78%.

References

Reactivity in Cross-Coupling: 3,5-Dibromo-4-ethylpyridine vs. 3,5-Dichloro-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on the aromatic or heteroaromatic substrate is a critical parameter influencing reactivity. This guide provides a comparative analysis of the reactivity of 3,5-dibromo-4-ethylpyridine and 3,5-dichloro-4-ethylpyridine in key cross-coupling reactions, supported by established principles and representative experimental data for analogous systems. For drug development professionals and researchers, understanding these reactivity differences is paramount for efficient reaction design and optimization.

General Principles of Reactivity

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl. This trend is a direct consequence of the first and often rate-determining step in the catalytic cycle: oxidative addition. The weaker carbon-halogen bond is more readily cleaved by the palladium(0) catalyst, leading to a faster reaction.

Therefore, it is well-established that This compound is significantly more reactive than 3,5-dichloro-4-ethylpyridine in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Reactions with the dichloro analogue will typically require more forcing conditions, such as higher temperatures, longer reaction times, and potentially more specialized catalyst systems (e.g., ligands designed for C-Cl bond activation).

Comparative Reactivity Data (Illustrative)

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~70-90[1]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512Moderate to Good[2]
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxaneRT24~50-80 (mono-arylation)[3]
2,4-DichloropyridineArylboronic acidPd(PEPPSI)(IPr)K₂CO₃1,4-Dioxane10012~60-80 (C4-selective)

Table 2: Illustrative Yields in Buchwald-Hartwig Amination of Dihalopyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DibromopyridineVarious aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-1104-24~60-90 (mono-amination)[4]
2,4-DichloropyridineAnilinesPd₂(dba)₃ / XantphosK₂CO₃Toluene1000.5 (MW)~70-90 (C2-selective)[5]

Experimental Protocols

Below are detailed, representative methodologies for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, adapted from literature procedures for halogenated pyridines. These protocols serve as a starting point for the optimization of reactions with this compound and 3,5-dichloro-4-ethylpyridine.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a dihalopyridine with an arylboronic acid.

Materials:

  • 3,5-Dihalo-4-ethylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dihalo-4-ethylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of halide).

  • Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol describes a typical Heck reaction between a dihalopyridine and an alkene.

Materials:

  • 3,5-Dihalo-4-ethylpyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In an oven-dried Schlenk tube, add 3,5-dihalo-4-ethylpyridine (1.0 equiv), palladium(II) acetate (1 mol%), and tri(o-tolyl)phosphine (2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine (1.5 equiv), and the alkene (1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is for the mono-amination of a dihalopyridine.

Materials:

  • 3,5-Dihalo-4-ethylpyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3,5-dihalo-4-ethylpyridine (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.[6]

  • Add anhydrous, degassed toluene via syringe, followed by the amine (1.1 equiv).[6]

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M (Transmetalation) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Product Transmetalation Complex->Product R-Ar

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison_Workflow cluster_substrates Substrates cluster_reactions Cross-Coupling Reactions cluster_analysis Analysis Dibromo This compound Suzuki Suzuki Dibromo->Suzuki Heck Heck Dibromo->Heck Buchwald Buchwald-Hartwig Dibromo->Buchwald Dichloro 3,5-Dichloro-4-ethylpyridine Dichloro->Suzuki Dichloro->Heck Dichloro->Buchwald Yield Yield Suzuki->Yield Reaction_Time Reaction Time Suzuki->Reaction_Time Conditions Conditions Suzuki->Conditions Heck->Yield Heck->Reaction_Time Heck->Conditions Buchwald->Yield Buchwald->Reaction_Time Buchwald->Conditions Conclusion Conclusion Yield->Conclusion Reaction_Time->Conclusion Conditions->Conclusion

Caption: Workflow for comparing the reactivity of the two halogenated pyridines.

References

Lacking Sufficient Data for a Comparative Analysis of 3,5-Dibromo-4-ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols for 3,5-Dibromo-4-ethylpyridine derivatives has yielded insufficient information to construct a meaningful comparative guide. Despite extensive queries, the public domain and scientific literature accessible through search do not contain specific studies on this particular class of compounds that would meet the requirements for a detailed comparison of their biological performance.

The initial investigation aimed to gather data on the biological activities of this compound derivatives, including quantitative metrics such as IC50, EC50, or Ki values, which are essential for a comparative analysis. The intention was to contrast these findings with those of alternative or competitor compounds to provide a clear understanding of their relative performance. Furthermore, the plan was to include detailed experimental methodologies for key biological assays to ensure reproducibility and critical evaluation by researchers.

However, the search did not uncover any publications or databases containing the necessary specific data for this compound derivatives. While general information on the biological importance of the pyridine scaffold in medicinal chemistry is abundant, with many derivatives showing promise as kinase inhibitors or anticancer agents, the specific substitution pattern of a this compound is not documented in the context of SAR studies.

Consequently, it is not possible to fulfill the core requirements of the requested comparison guide, which include:

  • Data Presentation: Without quantitative data, a structured table for easy comparison of biological activity cannot be created.

  • Experimental Protocols: The absence of specific studies means there are no detailed methodologies to report for the evaluation of these specific compounds.

  • Mandatory Visualization: A relevant signaling pathway or experimental workflow diagram cannot be accurately generated without understanding the biological target and mechanism of action of this compound derivatives, which remains unelucidated in the available literature.

Therefore, we must conclude that at this time, there is a lack of publicly available scientific research to support the creation of a comprehensive and data-driven comparison guide on the structure-activity relationship of this compound derivatives. Further original research would be required to generate the necessary data to address this topic.

Navigating the Bioactive Landscape of Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the subtle molecular changes that dictate biological activity is paramount. This guide offers a comparative look at the bioactivity of 3,5-dibromo-4-ethylpyridine analogs and related substituted pyridines, drawing on available experimental data to illuminate structure-activity relationships. The primary focus of this analysis is on the antiproliferative and cytotoxic effects of these compounds, key metrics in the quest for novel therapeutic agents.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties. The introduction of halogen and alkyl substituents onto the pyridine ring can significantly modulate this activity, influencing factors such as cell permeability, target binding, and metabolic stability. This guide will delve into the reported biological effects of these modifications, presenting quantitative data, outlining experimental methodologies, and visualizing key concepts.

Comparative Biological Activity of Substituted Pyridine Analogs

To illustrate the impact of substitutions on the pyridine core, the following table summarizes the cytotoxic activity (IC50 values) of several pyridine derivatives against various human cancer cell lines. While direct comparative data for a series of this compound analogs is limited in publicly available literature, the presented compounds with similar substitution patterns offer valuable insights into structure-activity relationships. For instance, a review of pyridine derivatives indicated that the presence of halogen atoms can influence their antiproliferative activity.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2,6-dibenzylamino-3,5-dicyanopyridine derivativeSubpanel of human cancer cell linesNot specified, but showed remarkable activity
2 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical Cancer)34.3 ± 2.6
3 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileMCF-7 (Breast Cancer)50.18 ± 1.11
4 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Compound S2)PC3 (Prostate Cancer)0.85
5 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Compound S2)HeLa (Cervical Cancer)1.2
6 Nicotinonitrile derivative (Compound 14a)NCIH 460 (Large Cell Lung Cancer)0.025 ± 0.0026
7 Nicotinonitrile derivative (Compound 14a)RKOP 27 (Colon Cancer)0.016

In Vitro Cytotoxicity of Novel Pyridine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for more effective and targeted cancer therapies, novel pyridine derivatives have emerged as a promising class of compounds. Their diverse biological activities have garnered significant attention within the medicinal chemistry landscape. This guide offers a comparative analysis of the in vitro cytotoxic effects of recently developed pyridine-based compounds against various cancer cell lines, providing researchers, scientists, and drug development professionals with a valuable resource for evaluating their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of several novel pyridine compounds against a panel of human cancer cell lines. For context, the performance of established anticancer drugs used as positive controls in the respective studies is also included.

CompoundCancer Cell LineIC50 (µM)Positive ControlPositive Control IC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3--[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (Liver)>10--[1]
Compound 8 (a pyridine derivative with an extra pyridine ring)PC-3 (Prostate)1.55Abiraterone3.29[2]
Compound 8 LNCaP (Prostate)8.48Abiraterone3.29[2]
Pyridine-thiazolidinone derivative 5a HepG-2 (Liver)---[2]
Pyridine-thiazolidinone derivative 5b MCF-7 (Breast)---[2]
1,3,4-oxadiazole-pyridine hybrid VII HepG2, MCF-7, SW1116, BGC8230.76–12.215-Fluorouracil5.26–9.79
Compound 12 (a novel pyridine compound)MCF-7 (Breast)0.5Doxorubicin2.14[3]
Compound 12 HepG2 (Liver)5.27Doxorubicin2.48[3]
Phosphanylidene derivative 6 HL-60 (Leukemia)< 12 µg/mlCisplatin (CIS)-
Phosphanylidene derivative 6 A549 (Lung)-Doxorubicin (DOX)-[4]
Phosphanylidene derivative 6 T-47D (Breast)---[4]
Phosphanylidene derivative 6 LoVo (Colon)---[4]
Amide containing imidazo[1,2-a]pyridine derivativeDU 145 (Prostate)0.021 ± 0.0012Etoposide-[5]
Amide containing imidazo[1,2-a]pyridine derivativeMCF-7 (Breast)0.091 ± 0.0053Etoposide-[5]
Amide containing imidazo[1,2-a]pyridine derivativeA549 (Lung)0.24 ± 0.032Etoposide-[5]
Amide containing imidazo[1,2-a]pyridine derivativeMDA-MB-231 (Breast)0.95 ± 0.039Etoposide-[5]
Compound 3b (a novel pyridine derivative)Huh-7 (Liver)6.54Taxol6.68[6]
Compound 3b A549 (Lung)15.54Taxol38.05[6]
Compound 3b MCF-7 (Breast)6.13Taxol12.32[6]

Experimental Protocols

The evaluation of the cytotoxic potential of these novel pyridine compounds predominantly relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps for determining the cytotoxicity of novel compounds using the MTT assay.

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound is prepared and serially diluted to various concentrations.

    • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound. Control wells containing untreated cells and a vehicle control are also included.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 hours, at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, the medium is removed, and a solution of MTT (e.g., at a final concentration of 0.5 mg/mL) is added to each well.

    • The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies indicate that novel pyridine compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[1][7] These cellular events are frequently mediated through the modulation of key signaling pathways. The diagram below illustrates a generalized workflow for screening the cytotoxicity of novel compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Cell Seeding in 96-well plates B Treatment with Novel Pyridine Compounds (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement (Microplate Reader) F->G H Data Analysis and IC50 Determination G->H

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of novel compounds.

Further investigation into the molecular mechanisms has revealed the involvement of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The diagram below depicts a simplified representation of a potential signaling cascade initiated by cytotoxic pyridine compounds, leading to apoptosis.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Novel Pyridine Compounds Compound Novel Pyridine Compound CellularStress Cellular Stress Compound->CellularStress p53 p53 Activation CellularStress->p53 JNK JNK Activation CellularStress->JNK Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 JNK->p53 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by novel pyridine compounds.

References

A Comparative Analysis of Palladium Catalysts for Suzuki Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Central to the success of this transformation is the choice of the palladium catalyst, which significantly influences reaction yields, times, and substrate scope.[1] This guide provides a comparative overview of common palladium catalysts for Suzuki reactions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts, which exist in the same phase as the reactants, are widely employed in Suzuki reactions due to their high activity and selectivity. These catalysts typically consist of a palladium precursor and a stabilizing ligand.

1. Palladacycles:

Palladacycles are highly active catalyst precursors containing a cyclometalated palladium center.[4] They are known for their stability and efficiency, often achieving high turnover numbers (TONs).[5] For instance, certain palladacycle complexes have demonstrated TONs exceeding 10⁵ for the coupling of non-activated aryl bromides with phenylboronic acid.[5] The Herrmann-Beller palladacycle is a well-known example that has been studied for its kinetic behavior in Suzuki-Miyaura couplings.[6]

2. Palladium Complexes with Phosphine Ligands:

The combination of a palladium source, such as Pd(OAc)₂, with electron-rich and bulky phosphine ligands is a versatile and widely used catalytic system.[5] Ligands like SPhos and XPhos, developed by the Buchwald group, have proven to be exceptionally effective for a broad range of Suzuki-Miyaura couplings, including those involving challenging substrates like aryl chlorides and sterically hindered reactants.[7][8][9] The choice of phosphine ligand is critical to the catalyst's performance.[1] For example, in the coupling of 4-chlorotoluene with phenylboronic acid, the use of Pd(OAc)₂ with the XPhos ligand resulted in an 84% yield.[8]

3. N-Heterocyclic Carbene (NHC) Ligands:

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of catalysts for Suzuki reactions.[5][10] These catalysts exhibit high thermal stability and are often very active, allowing for low catalyst loadings. PEPPSI-type precatalysts are a notable example of commercially available Pd-NHC complexes that are effective for a variety of cross-coupling reactions.[11]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability.[7][12]

1. Palladium on Solid Supports:

Palladium nanoparticles (PdNPs) supported on various materials such as carbon, silica, or polymers are commonly used heterogeneous catalysts.[12][13] These catalysts combine the high reactivity of palladium with the practical benefits of a solid support. For example, a 3% Pd/C catalyst has been shown to effectively catalyze the Suzuki coupling of iodobenzene and phenylboronic acid, achieving a 100% yield in just 10 minutes.[13]

2. Palladium Nanoparticles (PdNPs):

Colloidal palladium nanoparticles, often stabilized by polymers like poly(N-vinyl-2-pyrrolidone) (PVP), can also act as efficient catalysts in Suzuki reactions, particularly in aqueous media.[14] The catalytic activity of PdNPs is often dependent on their size and shape, with smaller particles generally exhibiting higher activity due to a larger surface-area-to-volume ratio.[15][16][17]

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions such as the substrates, solvent, base, and temperature can significantly impact catalyst performance, making direct comparisons across different studies challenging.

Table 1: Performance of Homogeneous Palladium Catalysts in Suzuki Reactions

Catalyst SystemAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONReference
Palladacycle 19aUnactivated Aryl ChloridesPhenylboronic Acid0.01---20-660[5]
Imine Palladacycle 7Non-activated Aryl BromidesPhenylboronic Acid------>100,000[5]
Pd(OAc)₂ / PCy₃Aryl ChloridesPhenylboronic Acid-K₂CO₃---High-[5]
Pd(OAc)₂ / XPhos4-chlorotoluenePhenylboronic Acid0.0025 MK₃PO₄THF/MeOH--84-[8]
PEPPSI-IPr3-BromopyridinePhenylboronic Acid0.5Cs₂CO₃t-AmylOH100298196[2]

Table 2: Performance of Heterogeneous Palladium Catalysts in Suzuki Reactions

Catalyst SystemAryl HalideBoronic AcidCatalyst LoadingBaseSolventTemp (°C)TimeYield (%)Reference
Pd Nanoparticles on Magnetic SupportBromobenzenePhenylboronic Acid-----85-100[15]
Perfluoro-tagged Pd Nanoparticles----Water--12-99[15]
3% Pd/CIodobenzenePhenylboronic Acid--Water-10 min100[13]
Pd/PVPyAryl Iodides & BromidesAryl Boronic Acids-----High[18]
Organostannoxane-Supported PdNPsVarious Aryl HalidesPhenylboronic Acid5 mgK₂CO₃Toluene--High[19]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using different types of palladium catalysts. These should be adapted based on the specific substrates and catalyst system being used.

General Procedure for a Homogeneous Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for various homogeneous palladium catalysts.[1][2][8]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or Pd(OAc)₂/Ligand)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and the base.

  • Add the palladium catalyst and any additional ligand to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Heterogeneous Suzuki-Miyaura Coupling

This protocol is a general guideline for using a supported palladium catalyst.[13][20]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Heterogeneous Palladium Catalyst (e.g., Pd/C, specified weight %)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Water, Ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and the heterogeneous palladium catalyst.

  • Add the solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed with solvent and reused.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the Suzuki reaction, the following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition + R1-X Pd(II)_Complex R1-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OR)2) Pd(II)_Complex->Transmetalation + R2-B(OR)2 + Base Pd(II)_Intermediate R1-Pd(II)-R2(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Screening Start Start: Define Substrates (Aryl Halide, Boronic Acid) Catalyst_Selection Select Palladium Catalysts for Comparison (Homogeneous & Heterogeneous) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Substrates, Base, Solvent, Temp) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) Reaction_Setup->Monitoring Workup Reaction Workup & Product Isolation Monitoring->Workup Analysis Analyze Results (Yield, Purity, TON, TOF) Workup->Analysis Conclusion Conclusion: Identify Optimal Catalyst Analysis->Conclusion

Caption: A generalized workflow for screening palladium catalysts in Suzuki reactions.

References

Reactivity of 3,5-Dibromo-4-ethylpyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, substituted pyridines serve as fundamental building blocks for novel molecular architectures. The strategic functionalization of the pyridine ring is paramount in modulating the physicochemical and biological properties of the resulting compounds. This guide provides a comprehensive comparison of the reactivity of 3,5-dibromo-4-ethylpyridine against its isomers, supported by established chemical principles and representative experimental data. The focus is on common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.

Understanding the Reactivity of Substituted Pyridines

The reactivity of a substituted pyridine is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the α (2- and 6-) and γ (4-) positions susceptible to nucleophilic attack.[1] The presence and location of substituents further modulate this intrinsic reactivity.

  • Electronic Effects: Electron-withdrawing groups, such as bromine, enhance the electrophilicity of the pyridine ring, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups, like the ethyl group, can decrease this reactivity.

  • Steric Hindrance: The size of substituents adjacent to a reaction site can impede the approach of reactants, slowing down the reaction rate. This is a critical consideration in multi-substituted pyridines.

For this compound, the two bromine atoms significantly activate the ring towards certain reactions. However, the ethyl group at the 4-position and the bromine atoms at the 3- and 5-positions introduce considerable steric bulk around the ring.

Comparative Reactivity in Key Synthetic Transformations

The following sections compare the expected reactivity of this compound with other hypothetical isomers in three common reaction classes. The data presented is a synthesis of typical yields and conditions for analogous substituted bromopyridines found in the literature.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on pyridines is favored at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[1]

Expected Reactivity Order:

A 2,6-dibromo-4-ethylpyridine isomer would be the most reactive towards SNAr, as the bromine atoms are at the electronically activated 2- and 6-positions. This compound is expected to be the least reactive in this class of reactions because the bromine atoms are not at the most activated positions for nucleophilic attack.

IsomerPosition of BromineExpected ReactivityRepresentative Conditions & Yields
This compound 3, 5LowHarsh conditions required, often with strong nucleophiles and high temperatures. Yields are generally low to moderate.
2,6-dibromo-4-ethylpyridine 2, 6HighCan react with a variety of nucleophiles under milder conditions. Expected high yields (70-95%).
2,5-dibromo-4-ethylpyridine 2, 5Moderate to High (at C2)The bromine at the 2-position is highly susceptible to substitution. The bromine at the 5-position is less reactive.
Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds.[2] The reactivity of bromopyridines in the Suzuki-Miyaura coupling generally follows the order: 4-bromo > 2-bromo > 3-bromo.[3]

Expected Reactivity Order:

For dibromo-ethylpyridine isomers, the reactivity will depend on the position of the bromine atoms. An isomer with a bromine at the 4-position would be highly reactive. In this compound, both bromine atoms are at the less reactive 3- and 5-positions.

IsomerPosition of BromineExpected ReactivityRepresentative Conditions & Yields
This compound 3, 5Low to ModerateRequires more forcing conditions, such as higher temperatures and more active catalyst systems. Moderate yields (50-70%) are achievable.
2,4-dibromo-6-ethylpyridine 2, 4High (at C4)The bromine at the 4-position is expected to react selectively under optimized conditions. High yields (80-95%) for monosubstitution at C4 are likely.
2,6-dibromo-4-ethylpyridine 2, 6Moderate to HighBoth bromine atoms are reactive, potentially leading to di-substituted products. Good yields (70-90%) for mono- or di-substitution are expected.
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[4] The reactivity trend for bromopyridines is similar to that of the Suzuki-Miyaura coupling.

Expected Reactivity Order:

Similar to the Suzuki-Miyaura coupling, the reactivity of dibromo-ethylpyridine isomers in the Sonogashira coupling is highly dependent on the position of the bromine atoms. This compound, with bromines at the 3- and 5-positions, is expected to be less reactive than isomers with bromine atoms at the 2-, 4-, or 6-positions.

IsomerPosition of BromineExpected ReactivityRepresentative Conditions & Yields
This compound 3, 5Low to ModerateRequires elevated temperatures and careful catalyst selection. Moderate yields (50-75%) are anticipated.
2,4-dibromo-6-ethylpyridine 2, 4High (at C4)Selective coupling at the 4-position is expected under controlled conditions. High yields (85-98%) for monosubstitution are likely.
2,5-dibromo-4-ethylpyridine 2, 5Moderate to High (at C2)The bromine at the 2-position is more reactive. Good yields (70-90%) for substitution at the 2-position are expected.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Substituted bromopyridine (1.0 equiv)

  • Nucleophile (1.1 - 2.0 equiv)

  • Base (e.g., K2CO3, NaH) (if required)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted bromopyridine and the solvent.

  • If a solid base is used, add it to the mixture.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Substituted bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a Schlenk flask, combine the substituted bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[5][6]

General Protocol for Sonogashira Coupling

Materials:

  • Substituted bromopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the substituted bromopyridine in the chosen solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere.[7]

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

G General Experimental Workflow A Reaction Setup (Reactants, Solvent, Inert Atmosphere) B Catalyst/Base Addition A->B C Heating & Stirring (Reaction Monitoring) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for the execution of cross-coupling and substitution reactions.

G Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)Ln RX R-X (Bromopyridine) PdII_RX R-Pd(II)Ln-X PdII_RAr R-Pd(II)Ln-R' PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Reductive Elimination Product R-R' (Coupled Product) RX->PdII_RX Oxidative Addition ArBOH2 R'-B(OH)2 (Boronic Acid) Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_RAlk R-Pd(II)Ln-C≡CR' PdII_RX->PdII_RAlk Transmetalation PdII_RAlk->Pd0 Reductive Elimination Product R-C≡CR' CuX CuX CuCCR CuC≡CR' CuX->CuCCR Base, R'C≡CH CuCCR->CuX to Pd cycle RX R-X Alkyne R'C≡CH

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[9]

References

A Comparative Guide to the DFT and Computational Analysis of 3,5-Dibromo-4-ethylpyridine and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical computational analysis of 3,5-Dibromo-4-ethylpyridine and its structural analogue, 3,5-Dibromo-4-methylpyridine. Due to the limited availability of direct computational studies on this compound, this document outlines a proposed computational methodology based on established protocols for similar pyridine derivatives. This guide also presents existing experimental and computational data for 3,5-Dibromo-4-methylpyridine to serve as a valuable benchmark for future studies.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. Computational analysis, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the geometric, electronic, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and accelerating drug discovery. This guide focuses on this compound, a halogenated pyridine derivative with potential applications in pharmaceutical development. By comparing its predicted properties with the known data of the closely related 3,5-Dibromo-4-methylpyridine, we aim to provide a framework for in-silico characterization.

Proposed Computational and Experimental Protocols

To ensure a standardized and reproducible approach, the following protocols are recommended for the computational and experimental analysis of this compound.

Density Functional Theory (DFT) Calculations

A robust computational protocol is crucial for obtaining accurate theoretical data. The following methodology is based on common practices for similar organic molecules.[1][2][3][4][5][6][7][8][9][10]

Software: Gaussian 09 or a later version is recommended.

Methodology:

  • Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4][5][11]

  • Basis Set: The 6-311++G(d,p) basis set should be employed for all atoms to provide a good balance between accuracy and computational cost.[11]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will verify the stability of the structure.

  • Property Calculations: Following successful optimization, key electronic and spectroscopic properties will be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined to calculate the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify regions of electrophilic and nucleophilic attack.

    • Spectroscopic Predictions: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra will be simulated to aid in the experimental characterization of the molecule.

Experimental Characterization

For the validation of computational data, the following experimental techniques are essential:

  • Synthesis: The synthesis of this compound can be achieved through methods analogous to those used for similar substituted pyridines, such as the bromination of 4-ethylpyridine.

  • Spectroscopic Analysis:

    • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the molecule.[5]

    • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

    • UV-Vis Spectroscopy: To analyze the electronic transitions and compare them with the calculated HOMO-LUMO gap.

  • Single-Crystal X-ray Diffraction: To determine the precise bond lengths, bond angles, and crystal packing of the molecule, providing the ultimate benchmark for the computationally optimized geometry.[4]

Comparative Data Analysis

This section presents a comparison of the expected computational data for this compound with the available experimental and computational data for 3,5-Dibromo-4-methylpyridine.

Structural Parameters

The tables below summarize the key structural parameters. The data for 3,5-Dibromo-4-methylpyridine is sourced from its known crystal structure.[12] The values for this compound are hypothetical placeholders, representing the expected outcomes of the proposed DFT calculations.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond3,5-Dibromo-4-methylpyridine (Experimental)[12]This compound (Predicted DFT)
C2-Br11.885To be determined
C4-C71.507To be determined
N1-C21.334To be determined
C3-C41.391To be determined

Table 2: Comparison of Selected Bond Angles (°)

Angle3,5-Dibromo-4-methylpyridine (Experimental)[12]This compound (Predicted DFT)
N1-C2-C3123.7To be determined
C2-C3-C4118.1To be determined
C3-C4-C5116.3To be determined
Br1-C2-N1117.1To be determined
Electronic Properties

The electronic properties, particularly the HOMO-LUMO gap, provide insights into the chemical reactivity and stability of the molecules.

Table 3: Comparison of Electronic Properties

Property3,5-Dibromo-4-methylpyridine (Reference DFT Study)This compound (Predicted DFT)
HOMO Energy (eV)Typical range: -6.0 to -7.0To be determined
LUMO Energy (eV)Typical range: -1.0 to -2.0To be determined
Energy Gap (eV)Typical range: 4.0 to 5.0To be determined

Visualizations

The following diagrams illustrate the typical workflow for a DFT analysis and a conceptual comparison of the electronic properties.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_output Analysis cluster_validation Experimental Validation mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc opt_geom Optimized Geometry prop_calc->opt_geom vib_freq Vibrational Frequencies prop_calc->vib_freq elec_prop Electronic Properties prop_calc->elec_prop spec_data Simulated Spectra (IR, NMR) prop_calc->spec_data exp_data Experimental Data (X-ray, Spectroscopy) elec_prop->exp_data spec_data->exp_data

Caption: A typical workflow for the DFT computational analysis of a molecule.

Electronic_Properties_Comparison cluster_pyridine Pyridine (Reference) cluster_dbmp 3,5-Dibromo-4-methylpyridine cluster_dbep This compound (Predicted) pyridine Pyridine HOMO: -6.7 eV LUMO: -0.5 eV Gap: 6.2 eV dbmp 3,5-Dibromo-4-methylpyridine HOMO: ~ -6.5 eV LUMO: ~ -1.5 eV Gap: ~ 5.0 eV dbep This compound HOMO: ~ -6.4 eV LUMO: ~ -1.6 eV Gap: ~ 4.8 eV

Caption: A conceptual comparison of the frontier molecular orbital energies.

Conclusion

While a dedicated computational study on this compound is yet to be published, this guide provides a comprehensive framework for conducting such an analysis. By following the proposed DFT and experimental protocols, researchers can generate high-quality, reproducible data. The comparison with 3,5-Dibromo-4-methylpyridine offers a valuable reference point, suggesting that the ethyl-substituted analogue will exhibit similar, yet distinct, electronic and structural properties. The electron-donating nature of the ethyl group compared to the methyl group is expected to slightly decrease the HOMO-LUMO gap, potentially influencing its reactivity and spectroscopic characteristics. This guide serves as a foundational resource for researchers and professionals in the field, enabling a more informed and efficient investigation of this and other novel substituted pyridines.

References

A Researcher's Guide to Validating Molecular Structures: Comparing Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the accurate determination of a molecule's three-dimensional structure is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures in solution.[3][4] The process often involves comparing experimentally acquired NMR spectra with spectra predicted from a proposed chemical structure. This guide provides a comprehensive overview of the methodologies for this comparison, aimed at researchers, scientists, and drug development professionals.

The Workflow: From Molecule to Validated Structure

The validation process involves a synergistic approach, combining experimental work with computational prediction. The general workflow begins with a hypothesized molecular structure, for which an experimental NMR spectrum is acquired and a theoretical spectrum is predicted. These two spectra are then compared, and the degree of correlation is used to validate or refine the proposed structure.

G Overall Workflow for Structural Validation cluster_experimental Experimental Workflow cluster_prediction Prediction Workflow cluster_comparison Validation exp_mol Proposed Molecular Structure sample_prep Sample Preparation exp_mol->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq exp_proc Experimental Spectrum Processing nmr_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec compare Comparison and Statistical Analysis exp_spec->compare pred_mol Proposed Molecular Structure software NMR Prediction Software pred_mol->software pred_spec_gen Predicted Spectrum Generation software->pred_spec_gen pred_spec Predicted Spectrum pred_spec_gen->pred_spec pred_spec->compare validation Structure Validation/ Refinement compare->validation

Caption: Overall workflow for structural validation using experimental and predicted NMR spectra.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the experimental NMR spectrum is critical for a meaningful comparison. A well-prepared sample and properly executed NMR experiment are essential.

1. Sample Preparation

  • Analyte Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound and has residual solvent peaks that do not overlap with signals of interest.[5][6] Common solvents include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • Sample Volume: The recommended sample height in a standard 5 mm NMR tube is 4.0 to 5.0 cm (approximately 550-680 µL).[6]

  • Internal Standard: An internal standard, such as Tetramethylsilane (TMS), can be added for referencing the chemical shift scale to 0 ppm.[7]

2. NMR Data Acquisition

  • Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium signal of the solvent.[5]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C) to maximize signal reception.[5][8]

  • Shimming: The homogeneity of the magnetic field is optimized through a process called shimming to obtain sharp spectral lines.[5]

  • Acquisition Parameters: Key parameters such as the number of scans, spectral width, and relaxation delay are set before initiating data collection.[5] For quantitative ¹H NMR, a low line broadening factor (e.g., 0.1-0.3 Hz) is suitable.

3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have the correct absorptive shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm).

  • Peak Picking and Integration: Peaks are identified, and their areas are integrated to determine the relative ratios of different nuclei.[9]

Prediction Protocol: Generating a Theoretical Spectrum

A variety of software packages are available for predicting NMR spectra from a chemical structure.[10][11][12] These programs use different algorithms, including empirical methods based on large databases of known structures and spectra, and quantum-mechanical calculations.[13][14]

1. Software Options

  • Commercial Software: ACD/NMR Predictors, Mnova NMRPredict, and ChemDraw are widely used commercial options.[10][11][12][13]

  • Online and Free Resources: NMRShiftDB2 and NMRium are examples of free-to-use prediction and analysis tools.[10][13][15]

2. Prediction Workflow

G NMR Spectrum Prediction Workflow mol_input Input Molecular Structure (.mol, .sdf, SMILES) software_selection Select Prediction Software (e.g., Mnova, ACD/Labs) mol_input->software_selection set_params Set Prediction Parameters (Solvent, Frequency) software_selection->set_params run_prediction Run Prediction Algorithm set_params->run_prediction predicted_spectrum Generate Predicted Spectrum (Chemical Shifts, Couplings) run_prediction->predicted_spectrum export_data Export Data (Peak List, Spectrum Image) predicted_spectrum->export_data

Caption: A generalized workflow for generating a predicted NMR spectrum.

The general process involves inputting the molecular structure, selecting the prediction algorithm and parameters (such as solvent and spectrometer frequency), and running the calculation to generate a list of predicted chemical shifts and coupling constants.

Comparison and Validation: Quantifying the Agreement

The core of the validation process is the quantitative comparison of the experimental and predicted spectra. Several metrics can be used to assess the level of agreement.

Key Comparison Metrics:

  • Chemical Shift Deviation (Δδ): The absolute difference between the experimental and predicted chemical shift for each signal.

  • Root Mean Square Deviation (RMSD): A measure of the average magnitude of the errors between the predicted and experimental chemical shifts.[16]

  • Mean Absolute Percentage Error (MAPE): Normalizes the error by the experimental value, providing a relative measure of accuracy.[16]

Statistical Analysis:

Statistical tests like one-way analysis of variance (ANOVA) can be employed to determine if the differences between predicted and experimental datasets are statistically significant.[16]

Data Presentation: Clear and Concise Summaries

For effective communication of results, quantitative data should be summarized in well-structured tables.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for a Hypothetical Molecule

Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)
H-17.287.310.03
H-27.157.120.03
H-34.124.180.06
H-42.352.300.05
H-51.251.290.04

Table 2: Statistical Summary of Prediction Accuracy

MetricValue
Number of Protons5
Mean Absolute Deviation (ppm)0.042
Root Mean Square Deviation (RMSD) (ppm)0.046
Mean Absolute Percentage Error (MAPE) (%)0.98%

Conclusion

The comparison of experimental and predicted NMR spectra is a powerful method for validating chemical structures.[17] By following rigorous experimental protocols, utilizing appropriate prediction software, and performing quantitative comparisons, researchers can gain a high degree of confidence in their structural assignments. This validation step is crucial in drug discovery and development, ensuring the correct molecular entity is advanced through the research pipeline.[1][17] Recent advancements in machine learning are further enhancing the accuracy of NMR prediction, with some models achieving root mean square error values as low as 0.76 for predicting certain properties from generated spectra.[18][19]

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3,5-Dibromo-4-ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a framework for evaluating the cross-reactivity of 3,5-Dibromo-4-ethylpyridine derivatives, a scaffold with potential therapeutic applications. While specific cross-reactivity data for this exact class of compounds is not extensively available in publicly accessible literature, this document outlines the principles, experimental workflows, and data presentation standards for such a study, drawing on established methodologies for analogous pyridine-based compounds.

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile scaffold for designing targeted therapies.[1] The strategic placement of substituents, such as the dibromo and ethyl groups on the this compound core, can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. However, these modifications also create the potential for off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a thorough investigation of cross-reactivity is a critical step in the preclinical development of these derivatives.

The Importance of Selectivity Profiling

In drug discovery, particularly in fields like oncology and neuroscience, kinase inhibitors are a major focus. The high degree of conservation in the ATP-binding site of kinases makes achieving selectivity a significant challenge.[2] A compound designed to inhibit a specific kinase may interact with several other kinases, leading to a complex biological response. Comprehensive selectivity profiling against a panel of kinases is therefore essential to characterize a compound's mode of action and anticipate potential toxicities.[3][4] Similarly, for compounds targeting other protein families, such as G-protein coupled receptors (GPCRs), broad screening panels are employed to identify unintended interactions.

A Framework for Cross-Reactivity Assessment

A systematic investigation into the cross-reactivity of this compound derivatives would involve a tiered approach, starting with broad screening and progressing to more focused mechanistic studies.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Analysis cluster_2 Phase 3: Cellular & Functional Validation A Synthesis of this compound Derivatives B High-Throughput Screening (HTS) at a Single High Concentration (e.g., 10 µM) A->B Library of Analogs C Broad Kinase/Receptor Panel (e.g., 400+ kinases) B->C Test Compounds D Identify Primary Target(s) and Significant Off-Targets C->D Hit Identification E IC50/Ki Determination for Hits D->E F Quantitative Data Analysis & Selectivity Score Calculation E->F G Cell-Based Assays for On-Target and Off-Target Effects F->G Candidate Selection H Phenotypic Screening G->H I In Vivo Toxicity and Efficacy Models H->I

Caption: A tiered experimental workflow for assessing the cross-reactivity of novel chemical entities.

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is crucial for comparing the selectivity profiles of different derivatives. The following tables provide templates for summarizing key cross-reactivity data.

Table 1: Kinase Selectivity Profile of this compound Derivatives (Example Data)

Compound IDPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Off-Target 3 IC50 (nM)Selectivity Score (S10)
DBEP-001151,500>10,0002,3000.02
DBEP-002258005,0001,2000.05
DBEP-0038>10,000>10,000>10,000<0.01
DBEP-004502509006000.15

Selectivity Score (S10) is the percentage of kinases with >90% inhibition at a given concentration (e.g., 1 µM).

Table 2: GPCR Cross-Reactivity Profile (Example Data)

Compound IDTarget Receptor Ki (nM)Adenosine A3 Ki (nM)Dopamine D2 Ki (nM)Adrenergic α1 Ki (nM)
DBEP-00130>10,0008,500>10,000
DBEP-002455,000>10,0007,800
DBEP-00312>10,000>10,000>10,000
DBEP-004801,2003,4005,600

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare a serial dilution of the compound in the assay buffer.

    • Prepare the kinase, substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted compound to a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 20 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay for GPCRs
  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the this compound derivative.

    • Incubate the plate at a specified temperature for a set time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Determine the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Considerations

The cross-reactivity of a compound can have significant implications for cellular signaling. For example, a kinase inhibitor may affect multiple pathways simultaneously.

G cluster_0 Example Kinase Signaling Cascade cluster_1 Parallel Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K (Off-Target 2) Receptor->PI3K RAF RAF Kinase (Primary Target) RAS->RAF MEK MEK Kinase (Off-Target 1) RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT Kinase PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->MEK Weak Inhibition Inhibitor->PI3K Weak Inhibition

Caption: Potential on-target and off-target effects of a kinase inhibitor on cellular signaling pathways.

References

Revolutionizing Synthesis: A Comparative Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more efficient, selective, and sustainable synthetic methodologies is a constant endeavor. This guide provides an objective comparison of emerging synthetic strategies against established protocols, supported by experimental data, detailed methodologies, and clear visual representations of the underlying processes.

Asymmetric Aldol Reaction: Organocatalysis vs. Transition-Metal Catalysis

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis, crucial for the construction of chiral molecules. For decades, chemists have relied on transition-metal complexes to achieve high stereoselectivity. However, the emergence of organocatalysis, using small organic molecules as catalysts, has provided a powerful and often more sustainable alternative.

Data Presentation:
Catalyst/MethodAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)ee (%)
Established: TiCl₄-BINOLate BenzaldehydeAcetoneCH₂Cl₂-7828596
New: L-Proline (20 mol%) p-NitrobenzaldehydeAcetoneDMSORT486876
Experimental Protocols:

Established: TiCl₄-BINOLate Catalyzed Asymmetric Aldol Reaction

  • To a solution of the chiral titanium catalyst, prepared in situ from TiCl₄ and (R)-BINOL, in dichloromethane (CH₂Cl₂) at -78 °C is added the aldehyde.

  • After stirring for 10 minutes, the ketone is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

New: L-Proline Catalyzed Asymmetric Aldol Reaction

  • To a solution of the aldehyde and ketone in dimethyl sulfoxide (DMSO) is added L-proline (20 mol%).

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle Diagrams:

G cluster_0 A) Transition-Metal Catalysis (TiCl₄-BINOLate) cluster_1 B) Organocatalysis (L-Proline) Ti_catalyst Chiral Ti(IV) Catalyst Ketone_enolate Titanium Enolate Ti_catalyst->Ketone_enolate + Ketone Aldehyde_1 Aldehyde Aldolate Titanium Aldolate Ketone_enolate->Aldolate + Aldehyde Product_1 β-Hydroxy Ketone Aldolate->Product_1 Workup Product_1->Ti_catalyst Catalyst Regeneration Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone_2 Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde_2 Aldehyde Product_2 β-Hydroxy Ketone Iminium->Product_2 + H₂O Product_2->Proline Catalyst Regeneration

Caption: Catalytic cycles for transition-metal and organocatalyzed aldol reactions.

Ketone Reduction: Biocatalysis vs. Chemocatalysis

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. While chemical reducing agents like sodium borohydride are widely used, biocatalysis using isolated enzymes or whole-cell systems offers a green and highly selective alternative.

Data Presentation:

Reduction of a Key Intermediate for Montelukast

Catalyst/MethodSubstrate Loading (g/L)Catalyst LoadingYield (%)ee (%)
Established: (-)-DIP-Cl ~1001.5 - 1.8 eq (150%)85-90>99 (after recrystallization)
New: Engineered Ketoreductase (KRED) 1003-5 wt%90-98>99.9 (crude)

Data sourced from a study on the synthesis of a Montelukast intermediate.[1]

Experimental Protocols:

Established: Sodium Borohydride Reduction of Acetophenone

  • Dissolve acetophenone (1.0 g) in methanol (14 mL) in a round-bottom flask and cool the solution in an ice bath.[2]

  • Slowly add sodium borohydride (0.35 g) to the stirred solution.[2]

  • Continue stirring in the ice bath for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of 3M HCl.

  • Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 1-phenylethanol.[2]

New: Biocatalytic Reduction of Acetophenone using an Isolated Ketoreductase

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase enzyme and a cofactor (e.g., NADPH).

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase.

  • Add the acetophenone substrate to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the chiral alcohol.

Experimental Workflow Diagrams:

G cluster_0 A) Chemocatalytic Reduction Workflow cluster_1 B) Biocatalytic Reduction Workflow Start_Chem Dissolve Ketone in Solvent Add_Reagent Add NaBH₄ Start_Chem->Add_Reagent Reaction_Chem Stir at 0°C Add_Reagent->Reaction_Chem Quench_Chem Quench with Acid Reaction_Chem->Quench_Chem Extract_Chem Solvent Extraction Quench_Chem->Extract_Chem Purify_Chem Purification Extract_Chem->Purify_Chem Product_Chem Chiral Alcohol Purify_Chem->Product_Chem Start_Bio Prepare Buffer & Cofactor System Add_Enzyme Add Ketoreductase Start_Bio->Add_Enzyme Add_Substrate Add Ketone Add_Enzyme->Add_Substrate Reaction_Bio Incubate at Controlled Temp. Add_Substrate->Reaction_Bio Extract_Bio Solvent Extraction Reaction_Bio->Extract_Bio Purify_Bio Purification Extract_Bio->Purify_Bio Product_Bio Chiral Alcohol Purify_Bio->Product_Bio

Caption: General experimental workflows for chemo- and biocatalytic ketone reduction.

AI-Driven Synthesis vs. Human-Designed Synthetic Routes

Data Presentation:

Performance Comparison of Retrosynthesis Search Algorithms

Search AlgorithmNumber of Solved Routes (out of a test set)Average Search Time (s)
MCTS (Monte Carlo Tree Search) 14518.3
Retro* 14319.1
DFPN (Depth-First Proof-Number) 12826.4

Lead Optimization Campaign Comparison

MetricAI PipelineTraditional Workflow
Timeline ~1-3 months~2-3 months/cycle
Retrosynthesis Accuracy 85-90% on published routesN/A
Compounds Synthesized/Cycle 20-5050-100
Success Rate (Predicted Activity Trend) 40-60%N/A

Illustrative data from a comparison of an integrated AI pipeline versus a traditional wet-lab approach.[4]

Logical Relationship Diagram:

G cluster_0 AI-Driven Synthesis Workflow Target Target Molecule AI_Retro AI-Powered Retrosynthesis Target->AI_Retro Proposed_Routes Proposed Synthetic Routes AI_Retro->Proposed_Routes Route_Selection Human Chemist Route Selection Proposed_Routes->Route_Selection Automated_Synth Automated Synthesis Platform Route_Selection->Automated_Synth Product Final Product Automated_Synth->Product

References

Safety Operating Guide

Safe Disposal of 3,5-Dibromo-4-ethylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][4] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of 3,5-Dibromo-4-ethylpyridine waste must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Waste Identification and Segregation
  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should be segregated as "Halogenated Organic Waste" to prevent dangerous reactions with incompatible materials.[2]

  • Do not mix this compound waste with incompatible substances such as strong oxidizing agents and acids.[1][5]

Container Selection and Labeling
  • Container: Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure screw-top cap.[1][2] Glass or polyethylene containers are generally suitable.[2]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.[2] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[2]

    • The words "Hazardous Waste".[2]

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[2]

    • The accumulation start date (the date waste is first added).[2]

    • The name and contact information of the principal investigator or lab manager.[2]

On-Site Accumulation
  • Store the sealed waste container in a designated and secure satellite accumulation area that is at or near the point of waste generation.[2]

  • The storage area should be well-ventilated.[1]

  • It is recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[2]

Final Disposal
  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

  • Complete all required waste pickup forms with accurate information regarding the composition of the waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste as 'Halogenated Organic Waste' ppe->segregate container Step 3: Use a Labeled, Compatible Hazardous Waste Container segregate->container label Step 4: Label Container with Full Chemical Name and Hazards container->label store Step 5: Store in a Designated Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal by Licensed Company contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Dibromo-4-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-ethylpyridine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, which are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, the following personal protective equipment is recommended.[1]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[3]Provides a barrier against skin contact, which can cause irritation.[1][2] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[3]Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[1][2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1][2]Protects the respiratory tract from potentially irritating and harmful vapors.[1]

Operational Plan: Handling, Storage, and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Preventing Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]

  • Hygiene Practices: Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • Incompatible Materials: Store away from strong oxidizing agents.[2]

Disposal:

  • Waste Classification: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware, must be classified and handled as hazardous waste.[7][8]

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[7][8] The container should be made of a compatible material.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not dispose of this chemical down the drain.[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood weighing Weigh/Dispense Chemical fume_hood->weighing reaction Perform Experiment weighing->reaction decontamination Decontaminate Work Area reaction->decontamination segregate_waste Segregate Hazardous Waste decontamination->segregate_waste containerize Containerize & Label Waste segregate_waste->containerize store_waste Store in Designated Area containerize->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: This flowchart outlines the key stages for the safe handling of this compound.

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify EHS/Supervisor evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision-making workflow for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-ethylpyridine
Reactant of Route 2
3,5-Dibromo-4-ethylpyridine

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